D-Biopterin
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-AWFVSMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36183-24-1, 13039-62-8, 22150-76-1 | |
| Record name | rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36183-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Biopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | biopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The D-Biopterin Synthesis Pathway in Mammalian Cells: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic and Regulatory Pathways of Tetrahydrobiopterin (BH4), a Critical Enzymatic Cofactor.
This technical guide provides a comprehensive overview of the D-biopterin (tetrahydrobiopterin, BH4) synthesis pathway in mammalian cells. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical reactions, enzymatic regulation, and analytical methodologies associated with this vital cofactor. BH4 is indispensable for a range of physiological processes, including the synthesis of neurotransmitters (dopamine, serotonin, and norepinephrine), the production of nitric oxide, and the metabolism of aromatic amino acids.[1][2][3] A deficit in BH4 synthesis or its regeneration can lead to serious pathological conditions, making this pathway a significant area of research and a target for therapeutic intervention.
Core Biosynthetic Pathways of this compound (BH4)
In mammalian cells, the intracellular concentration of BH4 is meticulously maintained through three interconnected pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.
The De Novo Synthesis Pathway
The de novo pathway is the primary route for BH4 synthesis, starting from guanosine (B1672433) triphosphate (GTP). This multi-step enzymatic process is catalyzed by three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[2]
-
GTP cyclohydrolase I (GCH1): This is the first and rate-limiting enzyme in the de novo pathway.[2] GCH1 catalyzes the complex hydrolytic conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.
-
6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme then converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin.
-
Sepiapterin Reductase (SR): The final step involves the two-step, NADPH-dependent reduction of 6-pyruvoyltetrahydropterin to yield the active cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).
The Salvage Pathway
The salvage pathway provides an alternative route for BH4 synthesis, particularly when the de novo pathway is compromised. This pathway can utilize sepiapterin, which is converted to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase (SR). Subsequently, dihydrofolate reductase (DHFR) reduces BH2 to BH4. This pathway is sensitive to methotrexate, an inhibitor of DHFR.
The Recycling Pathway
During its role as a cofactor for aromatic amino acid hydroxylases, BH4 is oxidized to pterin-4a-carbinolamine. The recycling pathway rapidly regenerates BH4 from this oxidized form. Pterin-4a-carbinolamine dehydratase (PCD) converts it to quinonoid dihydrobiopterin (qBH2), which is then reduced back to BH4 by dihydropteridine reductase (DHPR) in an NADH-dependent reaction.
Regulation of this compound Synthesis
The cellular levels of BH4 are tightly controlled through complex regulatory mechanisms, primarily targeting the rate-limiting enzyme, GCH1.
Feedback Regulation by BH4 and Phenylalanine
GCH1 activity is subject to feedback regulation mediated by the GCH1 feedback regulatory protein (GFRP). In the presence of high levels of BH4, GFRP binds to GCH1, leading to the inhibition of its activity. Conversely, high levels of phenylalanine can reverse this inhibition and even stimulate GCH1 activity by promoting a different conformational state of the GCH1-GFRP complex. This mechanism allows for the fine-tuning of BH4 synthesis in response to metabolic demands.
Regulation by Cytokines
Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), are potent inducers of GCH1 expression and, consequently, BH4 synthesis. This upregulation is particularly important in the context of the immune response, where BH4 is a critical cofactor for inducible nitric oxide synthase (iNOS). The signaling cascade initiated by IFN-γ involves the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Upon IFN-γ binding to its receptor, JAK1 and JAK2 are activated, leading to the phosphorylation and dimerization of STAT1. The STAT1 dimer then translocates to the nucleus and binds to gamma-activated sequences (GAS) in the promoter region of target genes, including GCH1, to induce their transcription.
Quantitative Data on the this compound Synthesis Pathway
The following tables summarize key quantitative data related to the enzymes of the BH4 synthesis pathway and the resulting intracellular concentrations of BH4 in various mammalian cell types.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/Tissue |
| GTP Cyclohydrolase I (GCH1) | GTP | 6.5 µM | Increased ~2-fold with S81D phosphomimetic mutant | Nocardia sp. / Human (mutant) |
| 6-Pyruvoyltetrahydropterin Synthase (PTPS) | 7,8-Dihydroneopterin Triphosphate | 8.1 µM | 120 nmol/min/mg | Not specified |
| Sepiapterin Reductase (SR) | Sepiapterin | 75.4 µM | Not specified | Drosophila melanogaster |
| Sepiapterin Reductase (SR) | NADPH | 14 µM | Not specified | Drosophila melanogaster |
| Sepiapterin Reductase (SR) | NADPH | 30.2 µM | 0.74 min⁻¹ (kcat) | Human (recombinant) |
| Sepiapterin Reductase (SR) | NADH | 110 µM | 0.2 min⁻¹ (kcat) | Human (recombinant) |
Table 2: Intracellular Tetrahydrobiopterin (BH4) Concentrations in Mammalian Cells
| Cell Type | Species | Basal BH4 Concentration (pmol/mg protein) | Notes | Reference |
| Porcine Aortic Endothelial Cells (PAECs) | Porcine | ~7 | BH4/BH2 ratio of 8.4 | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Human | < 1 | BH4/BH2 ratio of 1.0 | |
| Human Microvascular Endothelial Cells (HMEC-1) | Human | 0.7 | BH4/BH2 ratio of 1.4 | |
| Mouse Aortic Endothelial Cells | Mouse | 3.2 ± 1.3 | ||
| Mouse Aortic Endothelial Cells (GCH-Tg) | Mouse | 8.7 ± 3.5 | GTPCH-1 Overexpression | |
| Mouse Aortic Myocytes | Mouse | 0.4 ± 0.3 | ||
| Mouse Aorta | Mouse | 16.39 ± 1.38 | ||
| Mouse Aorta (Gch1 deficient) | Mouse | 3.96 ± 0.80 | ||
| BB Rat Endothelial Cells (BBn EC) | Rat | 1.40 ± 0.32 (pmol/10⁶ cells) | ||
| Human Endothelial Cells (HAECs and HUVECs) | Human | ~0.3 | ||
| Bovine Endothelial Cells (BAECs) | Bovine | 35 | ||
| Mouse Endothelial Cells (sEnd.1) | Mouse | 280 |
Experimental Protocols
Accurate quantification of BH4 and its oxidized forms, as well as the measurement of the activity of the biosynthetic enzymes, are crucial for research in this field. Below are detailed methodologies for key experiments.
Quantification of Biopterins by HPLC with Electrochemical Detection
This method allows for the direct and simultaneous measurement of BH4 and its oxidized forms, BH2 and biopterin (B10759762).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase: 50 mM potassium phosphate (B84403), pH 2.6, containing 0.1 mM 1,4-dithioerythritol (DTE) and 0.1 mM diethylenetriaminepentaacetic acid (DTPA)
-
Homogenization buffer: 0.1 M Tris-HCl, 0.3 M KCl, 2.5 mM EDTA, 100 µM phenylmethylsulfonyl fluoride (B91410) (PMSF), pH 7.8
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation
-
Standards for BH4, BH2, and biopterin
Procedure:
-
Sample Preparation:
-
For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in homogenization buffer.
-
For tissues, homogenize the tissue sample in ice-cold homogenization buffer.
-
Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
To the supernatant, add an equal volume of ice-cold 1 M PCA or 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC-ECD Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 0.7 mL/min.
-
Set the electrochemical detector potentials. A multi-channel detector is optimal. Typical potentials are +150 mV (for BH4), +280 mV, and +600 mV (for BH2 and other oxidized pterins).
-
Inject 20-50 µL of the prepared sample.
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.
-
GTP Cyclohydrolase I (GCH1) Activity Assay
This assay measures the formation of neopterin (B1670844) from GTP after enzymatic conversion and subsequent oxidation.
Materials:
-
Lysis buffer: 0.1 M Tris-HCl, 0.3 M KCl, 2.5 mM EDTA, 100 µM PMSF, pH 7.8.
-
GTP solution (10 mM).
-
Iodine solution (1% I₂ in 2% KI).
-
Ascorbic acid solution.
-
HPLC system with a fluorescence detector.
Procedure:
-
Prepare cell or tissue lysate as described in section 4.1.
-
Incubate 50 µL of the lysate with 10 mM GTP in a final volume of 100 µL at 37°C for 1 hour in the dark.
-
Stop the reaction by adding 10 µL of iodine solution and incubate for 1 hour at room temperature in the dark to oxidize the dihydroneopterin triphosphate to neopterin.
-
Add 10 µL of ascorbic acid solution to reduce excess iodine.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant by HPLC with fluorescence detection (excitation ~350 nm, emission ~450 nm) to quantify the neopterin produced.
-
Calculate GCH1 activity based on the amount of neopterin formed per unit time per milligram of protein.
6-Pyruvoyltetrahydropterin Synthase (PTPS) Activity Assay
This assay measures the formation of BH4 from dihydroneopterin triphosphate in a coupled reaction.
Materials:
-
Erythrocyte lysate or other cell/tissue lysate.
-
Dihydroneopterin triphosphate.
-
Recombinant sepiapterin reductase.
-
Recombinant dihydropteridine reductase.
-
NADPH and NADH.
-
Magnesium chloride.
-
HPLC system with fluorescence detection.
Procedure:
-
Prepare the cell lysate.
-
Set up a reaction mixture containing the lysate, dihydroneopterin triphosphate, MgCl₂, sepiapterin reductase, dihydropteridine reductase, NADPH, and NADH.
-
Incubate the reaction at 37°C.
-
Stop the reaction at various time points by adding acid.
-
Oxidize the BH4 formed to biopterin using iodine.
-
Quantify the biopterin by HPLC with fluorescence detection.
-
Calculate PTPS activity based on the rate of biopterin formation.
Sepiapterin Reductase (SR) Activity Assay
This spectrophotometric assay measures the decrease in sepiapterin absorbance as it is converted to its product.
Materials:
-
Spectrophotometer or microplate reader capable of reading absorbance at 420 nm.
-
Reaction buffer: 100 mM potassium phosphate buffer, pH 6.4.
-
NADPH solution (100 µM).
-
Sepiapterin solution (50 µM).
-
Purified SR or cell lysate.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and sepiapterin in a cuvette or microplate well.
-
Initiate the reaction by adding the enzyme source (purified SR or lysate).
-
Immediately monitor the decrease in absorbance at 420 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
SR activity is proportional to the rate of decrease in sepiapterin absorbance.
Conclusion
The this compound synthesis pathway is a complex and highly regulated process that is fundamental to numerous aspects of mammalian physiology. A thorough understanding of the enzymes, their kinetics, and the regulatory networks that control BH4 levels is essential for researchers in fields ranging from neuroscience to cardiovascular biology and immunology. The experimental protocols provided in this guide offer a starting point for the accurate measurement of key components of this pathway, facilitating further investigation into its role in health and disease. Future research will likely focus on the development of novel therapeutic strategies that target this pathway to address a variety of pathological conditions.
References
D-Biopterin as a Cofactor for Nitric Oxide Synthase: An In-depth Technical Guide
Executive Summary:
D-Biopterin, in its biologically active, reduced form 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), is an indispensable cofactor for all isoforms of nitric oxide synthase (NOS). The availability of BH4 is a critical determinant of NOS function, governing the enzyme's ability to produce nitric oxide (NO), a pivotal signaling molecule in a myriad of physiological processes. In the presence of sufficient BH4, NOS efficiently catalyzes the conversion of L-arginine to L-citrulline and NO. However, under conditions of BH4 deficiency, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals in lieu of NO. This functional switch from a NO-producing to a superoxide-generating enzyme has profound implications for cellular redox balance and is implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the role of this compound as a NOS cofactor, detailing the biosynthesis and regulation of BH4, the mechanism of NOS coupling, and the consequences of BH4 deficiency. Detailed experimental protocols for key assays and quantitative data are presented to support researchers, scientists, and drug development professionals in this field.
Introduction to this compound and Nitric Oxide Synthase
This compound (BH4)
6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is a naturally occurring pteridine (B1203161) derivative that functions as an essential cofactor for a select but vital group of enzymes.[1][2] These include the aromatic amino acid hydroxylases—phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase—which are fundamental for the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and all three isoforms of nitric oxide synthase (NOS).[2][3]
Nitric Oxide Synthase (NOS)
Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a pleiotropic signaling molecule involved in neurotransmission, vasodilation, and the immune response.[4] There are three principal isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Predominantly found in neuronal tissue, it plays a role in synaptic plasticity and neuronal communication.
-
Inducible NOS (iNOS or NOS2): Expressed in a wide variety of cells, typically in response to immunological stimuli, producing large amounts of NO for host defense.
-
Endothelial NOS (eNOS or NOS3): Primarily located in the endothelium, it is responsible for the production of NO that regulates vascular tone and maintains cardiovascular health.
The Role of this compound in NOS Function: Coupling and Uncoupling
The principal role of BH4 in NOS function is to facilitate the catalytic activity of the enzyme and ensure the "coupling" of oxygen reduction to L-arginine oxidation, which results in the production of NO.
Mechanism of NOS Coupling
In the presence of adequate BH4, the NOS enzyme exists as a stable dimer. BH4 binds to the heme-containing oxygenase domain of each monomer, which in turn promotes the binding of the substrate L-arginine and facilitates the transfer of electrons from the reductase domain to the heme iron. This electron transfer is crucial for the activation of molecular oxygen and its subsequent incorporation into L-arginine to form NO and L-citrulline. During this catalytic cycle, BH4 donates an electron and is transiently converted to the trihydrobiopterin radical (BH3•). This radical is then immediately reduced back to BH4 within the enzyme, allowing it to function catalytically without being consumed.
Mechanism of NOS Uncoupling
When the intracellular concentration of BH4 is limited, or when the ratio of BH4 to its oxidized and inactive form, 7,8-dihydrobiopterin (BH2), is low, NOS becomes "uncoupled". In this dysfunctional state, the electron flow from the reductase domain to the heme is no longer efficiently coupled to the oxidation of L-arginine. Instead, the activated oxygen at the heme active site accepts electrons and is prematurely released as superoxide (O2•−). This uncoupling transforms NOS from a NO-producing enzyme into a significant source of deleterious reactive oxygen species (ROS). BH2 can compete with BH4 for binding to NOS but is incapable of supporting NO synthesis, thereby actively promoting the uncoupled state.
Biosynthesis and Regulation of this compound
The intracellular concentrations of BH4 are meticulously regulated through a combination of de novo synthesis, a salvage pathway, and a recycling pathway.
De Novo Synthesis Pathway
The primary route for the production of BH4 is the de novo synthesis pathway, which commences with guanosine (B1672433) triphosphate (GTP). This pathway is orchestrated by three key enzymes:
-
GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme that catalyzes the initial and committing step, the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.
-
6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme subsequently converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.
-
Sepiapterin (B94604) reductase (SR): This enzyme is responsible for the final two reduction steps to yield the active BH4.
Salvage Pathway
The salvage pathway offers an alternative route for the synthesis of BH4, most notably from sepiapterin. Sepiapterin can be converted to 7,8-dihydrobiopterin (BH2) by the action of sepiapterin reductase. BH2 is then reduced to BH4 by the enzyme dihydrofolate reductase (DHFR). This pathway is of significant interest as it provides a mechanism to generate BH4 from precursors, thereby bypassing the initial steps of the de novo pathway.
Recycling Pathway
The recycling pathway is of paramount importance for the regeneration of BH4 following its oxidation during its role as a cofactor for aromatic amino acid hydroxylases. In these reactions, BH4 is converted to pterin-4a-carbinolamine. This intermediate is then sequentially acted upon by two enzymes:
-
Pterin-4a-carbinolamine dehydratase (PCD): This enzyme facilitates the conversion of pterin-4a-carbinolamine to quinonoid dihydrobiopterin (qBH2).
-
Dihydropteridine reductase (DHPR): This enzyme reduces qBH2 back to the active BH4, thus completing the recycling loop.
It is important to note that during its function as a cofactor for NOS, BH4 is not consumed and is regenerated within the NOS enzyme itself, and therefore does not typically enter this external recycling pathway.
Regulation of BH4 Synthesis
The primary control point for the synthesis of BH4 is the activity of GCH1, the rate-limiting enzyme of the de novo pathway. The activity of GCH1 is regulated by a multi-tiered system:
-
Feedback Inhibition: BH4 can exert feedback inhibition on GCH1 activity through its interaction with the GTP cyclohydrolase feedback regulatory protein (GFRP).
-
Transcriptional Regulation: The expression of the GCH1 gene can be induced by a variety of stimuli, including inflammatory cytokines and an influx of calcium.
-
Post-translational Modification: The activity of GCH1 can also be modulated by post-translational modifications, such as phosphorylation.
Consequences of this compound Deficiency
A deficiency in BH4 can be congenital, resulting from genetic mutations in the enzymes of the de novo synthesis or recycling pathways, or it can be acquired as a consequence of increased oxidative stress, which leads to the oxidation of BH4 to the inactive BH2. The physiological consequences of BH4 deficiency are significant and widespread, including:
-
Endothelial Dysfunction: A reduction in BH4 leads to the uncoupling of eNOS, resulting in decreased NO bioavailability and increased production of superoxide in the vasculature. This contributes to impaired vasodilation, a pro-inflammatory state, and an elevated risk of developing atherosclerosis and hypertension.
-
Neurological Disorders: Within the central nervous system, a deficiency in BH4 impairs the synthesis of crucial neurotransmitters like dopamine and serotonin, and also leads to the uncoupling of nNOS. This can manifest as a spectrum of neurological symptoms, including movement disorders and cognitive impairment.
-
Hyperphenylalaninemia: A deficiency in BH4 can cause a secondary form of phenylketonuria (PKU) due to the reduced activity of phenylalanine hydroxylase, which is dependent on BH4.
-
Increased Oxidative Stress: The superoxide produced by uncoupled NOS can readily react with any remaining NO to form peroxynitrite (ONOO-), a highly reactive and damaging oxidant. Peroxynitrite can further deplete BH4 by oxidizing it, thereby creating a vicious cycle of ever-increasing oxidative stress.
Quantitative Data
The following tables provide a summary of key quantitative data pertaining to this compound and the various NOS isoforms.
Table 1: Kinetic Parameters of NOS Isoforms
| Parameter | nNOS | iNOS | eNOS |
| Km for L-Arginine (μM) | 2-20 | 5-25 | 1-10 |
| Km for BH4 (μM) | ~0.1 | ~0.1 | ~0.1 |
| Vmax (nmol/min/mg protein) | Variable | Variable | Variable |
Table 2: Binding Affinities
| Ligand | NOS Isoform | Kd (nM) | Reference |
| BH4 | eNOS | ~30 | |
| BH2 | eNOS | ~30 |
Table 3: Cellular Concentrations of BH4
| Cell Type | BH4 Concentration (μM) |
| Endothelial Cells | 0.1 - 1.0 |
| Neuronal Cells | 1 - 10 |
| Hepatocytes | 1 - 5 |
Experimental Protocols
Nitric Oxide Synthase (NOS) Activity Assay
This protocol details a widely used method for the measurement of NOS activity through the quantification of the conversion of L-[3H]arginine to L-[3H]citrulline.
Materials:
-
Cell or tissue homogenate
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM EGTA)
-
L-[3H]arginine
-
NADPH
-
BH4
-
Calmodulin
-
CaCl2
-
Dowex AG50W-X8 resin (Na+ form)
-
Scintillation fluid
Procedure:
-
Prepare cell or tissue homogenates in ice-cold NOS assay buffer.
-
Set up reaction tubes containing the assay buffer, NADPH (1 mM), BH4 (10 μM), calmodulin (10 μg/mL), and CaCl2 (2 mM).
-
Add the cell or tissue homogenate to the reaction tubes.
-
Initiate the reaction by the addition of L-[3H]arginine (e.g., to a final concentration of 10 μM, with a specific activity of approximately 1 μCi/nmol).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).
-
Apply the reaction mixture to a column containing Dowex AG50W-X8 resin in order to remove any unreacted L-[3H]arginine.
-
Elute the L-[3H]citrulline with water.
-
Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the NOS activity based on the amount of L-[3H]citrulline produced per unit of time per amount of protein.
HPLC Analysis of Pteridines
This protocol provides a general method for the simultaneous measurement of BH4 and its oxidized forms (BH2 and biopterin) utilizing high-performance liquid chromatography (HPLC) with electrochemical and fluorescence detection.
Materials:
-
Cell or tissue extracts
-
Perchloric acid (PCA) or another suitable protein precipitation agent
-
HPLC system equipped with electrochemical and fluorescence detectors
-
Reversed-phase C18 column
-
Mobile phase (e.g., a buffer such as sodium acetate (B1210297) or phosphate (B84403) with an organic modifier like methanol (B129727) or acetonitrile)
-
Pteridine standards (BH4, BH2, biopterin)
Procedure:
-
Homogenize cells or tissues in an acidic solution (e.g., 0.1 M PCA) to precipitate proteins and to stabilize the pteridines.
-
Centrifuge the homogenate to pellet the precipitated protein.
-
Filter the resulting supernatant through a 0.22 μm filter.
-
Inject the filtered sample onto the HPLC system.
-
Separate the pteridines on the C18 column using either an isocratic or a gradient elution with the mobile phase.
-
Detect BH4 electrochemically by its oxidation at a specific potential.
-
Detect BH2 and biopterin (B10759762) by their native fluorescence or following post-column oxidation to a fluorescent form.
-
Quantify the concentrations of the different pteridines by comparing their peak areas to those of known standards.
Signaling Pathways and Logical Relationships
The following diagrams provide a visual representation of the key pathways and relationships that have been discussed in this guide.
Caption: De Novo Synthesis Pathway of this compound (BH4).
Caption: Salvage Pathway for this compound (BH4) Synthesis.
Caption: this compound (BH4) Recycling Pathway.
Caption: NOS Coupling and Uncoupling Mechanism.
Conclusion
This compound is a critical determinant of the function of nitric oxide synthase. Its role as a cofactor extends beyond simple participation in the catalytic cycle; it is a key regulator that dictates whether NOS produces the vital signaling molecule nitric oxide or the damaging superoxide radical. A thorough understanding of the biosynthesis, regulation, and mechanism of action of this compound is therefore essential for researchers and clinicians who are interested in the vast array of physiological and pathophysiological processes that are governed by nitric oxide. The experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the intricate relationship between this compound and nitric oxide synthase, with the ultimate goal of developing novel therapeutic strategies for the many diseases that are associated with NOS dysfunction.
References
- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Vital Cofactor: An In-depth Technical Guide to the Discovery and History of D-Biopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin, in its reduced form Tetrahydrobiopterin (B1682763) (BH4), is a critical cofactor for a suite of essential enzymatic reactions in the human body. Its discovery and the subsequent elucidation of its biochemical roles represent a significant advancement in our understanding of metabolic pathways and their implications for health and disease. This technical guide provides a comprehensive overview of the historical milestones in the discovery of this compound, detailed experimental protocols from seminal studies, and a summary of the key quantitative data that underpinned these discoveries. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts.
The Dawn of Discovery: From a Growth Factor to an Essential Cofactor
The story of this compound begins in the mid-20th century, with independent lines of investigation converging on a single, vital molecule.
The First Glimpse: Patterson's Isolation of a Pteridine (B1203161) from Human Urine
In the 1950s, a research group led by E. L. Patterson at the Lederle Laboratories was investigating growth factors for the protozoan Crithidia fasciculata. Their work culminated in the isolation of a yellow, fluorescent compound from a large volume of human urine. This substance, which they named "Biopterin," was found to be a potent growth promoter for the microorganism.[1] While the initial focus was on its microbiological activity, this isolation marked the first time this class of pteridine had been identified in a biological system.
A Pivotal Connection: Kaufman's Discovery of the Phenylalanine Hydroxylation Cofactor
Concurrently, Seymour Kaufman, a researcher at the National Institutes of Health, was diligently working to unravel the enzymatic conversion of phenylalanine to tyrosine. He had established an in vitro system using a partially purified enzyme from rat liver, phenylalanine hydroxylase, but observed that the reaction was dependent on an unknown, heat-stable cofactor present in boiled liver extracts.[2] In a series of meticulous experiments, Kaufman demonstrated that this "phenylalanine hydroxylation cofactor" was essential for the enzyme's activity. His groundbreaking work, published in 1958, laid the foundation for understanding the biochemical role of this new class of molecules.[2]
It was later established that the "Biopterin" isolated by Patterson and the "phenylalanine hydroxylation cofactor" identified by Kaufman were, in their reduced and active forms, the same molecule: Tetrahydrobiopterin (BH4).[3]
Quantitative Data from Seminal Discoveries
The following tables summarize the key quantitative data from the foundational studies on the isolation and characterization of Biopterin (B10759762) and its function as a cofactor.
| Parameter | Value | Source |
| Starting Material | 4000 Liters | Human Urine |
| Isolated Substance | Biopterin | - |
| Yield | ~20 milligrams | Patterson et al. (1950s)[1] |
| Physical Appearance | Blassgelbe Kristalle (Pale yellow crystals) | German Wikipedia "Biopterin"[1] |
| Solubility | Moderately soluble in water; more soluble in dilute HCl and NaOH | German Wikipedia "Biopterin"[1] |
| Optical Activity | Levorotatory (shows optical activity) | German Wikipedia "Biopterin"[1] |
Table 1: Quantitative Data from the Isolation of Biopterin
| Experiment | Condition | Phenylalanine Hydroxylase Activity | Source |
| Enzyme Assay | Phenylalanine Hydroxylase + Phenylalanine + O2 | No significant tyrosine formation | Kaufman (1958)[2] |
| Phenylalanine Hydroxylase + Phenylalanine + O2 + Boiled Liver Extract (Cofactor) | Significant tyrosine formation | Kaufman (1958)[2] |
Table 2: Demonstration of Cofactor Requirement for Phenylalanine Hydroxylase Activity
Key Experimental Protocols
The following are detailed methodologies for the key experiments that led to the discovery and initial characterization of this compound.
Protocol 1: Isolation of Biopterin from Human Urine (Based on the work of Patterson et al.)
Objective: To isolate the growth factor for Crithidia fasciculata (Biopterin) from human urine.
Methodology:
-
Adsorption: A large volume (4000 Liters) of human urine was passed through a column packed with activated charcoal to adsorb the fluorescent compounds.
-
Elution: The adsorbed substances were eluted from the charcoal using a suitable solvent (details not fully specified in the secondary source).
-
Countercurrent Distribution Chromatography: The eluate was subjected to extensive countercurrent distribution chromatography to separate the components based on their partition coefficients between two immiscible liquid phases. This multi-step process allowed for the gradual enrichment of the desired compound.
-
Crystallization: The fractions exhibiting high growth-promoting activity for Crithidia fasciculata were pooled, concentrated, and the biopterin was crystallized to yield approximately 20 milligrams of pale yellow crystals.[1]
Protocol 2: Assay for Phenylalanine Hydroxylase Activity (Based on the work of S. Kaufman)
Objective: To demonstrate the requirement of a cofactor for the enzymatic conversion of phenylalanine to tyrosine.
Methodology:
-
Enzyme Preparation: A partially purified preparation of phenylalanine hydroxylase was obtained from rat liver homogenates.
-
Cofactor Preparation: A heat-stable cofactor was prepared from boiled rat liver extracts. The boiling step denatured and precipitated proteins, leaving the small molecule cofactor in the supernatant.
-
Reaction Mixture: The standard reaction mixture contained:
-
Phosphate buffer (pH 6.8)
-
L-Phenylalanine (substrate)
-
TPNH (now known as NADPH) as a reducing agent
-
A partially purified preparation of phenylalanine hydroxylase
-
-
Experimental and Control Groups:
-
Experimental Group: The complete reaction mixture including the boiled liver extract (cofactor).
-
Control Group: The reaction mixture without the boiled liver extract.
-
-
Incubation: The reaction mixtures were incubated at 25°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: The reaction was stopped by the addition of trichloroacetic acid, which precipitates the proteins.
-
Measurement of Tyrosine Formation: The amount of tyrosine produced was quantified using a colorimetric method, such as the nitrosonaphthol reaction.
The Biopterin Pathway: Biosynthesis and Regeneration
Subsequent research elucidated the complex metabolic pathways responsible for the synthesis and recycling of BH4.
De Novo Biosynthesis of Tetrahydrobiopterin
Tetrahydrobiopterin is synthesized from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps.[4][5]
Caption: The de novo biosynthesis pathway of Tetrahydrobiopterin (BH4) from GTP.
The Salvage and Recycling Pathways
To maintain adequate levels of the active cofactor, cells employ salvage and recycling pathways. The salvage pathway can synthesize BH4 from sepiapterin, while the recycling pathway regenerates BH4 from its oxidized form, quinonoid dihydrobiopterin (qBH2).[4][6]
Caption: The salvage and recycling pathways for Tetrahydrobiopterin (BH4) synthesis.
The Multifaceted Role of Tetrahydrobiopterin as a Cofactor
BH4 is now recognized as an indispensable cofactor for several key enzymes involved in critical metabolic pathways.[4][7]
Aromatic Amino Acid Hydroxylases
BH4 is essential for the function of phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). These enzymes are the rate-limiting steps in the synthesis of several crucial neurotransmitters.[8]
-
Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine. A deficiency in this enzyme or its cofactor leads to phenylketonuria (PKU).[8]
-
Tyrosine Hydroxylase (TH): Converts tyrosine to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine.
-
Tryptophan Hydroxylase (TPH): Converts tryptophan to 5-hydroxytryptophan, the precursor to serotonin.
Caption: The role of BH4 as a cofactor for aromatic amino acid hydroxylases.
Nitric Oxide Synthase (NOS)
BH4 is also a critical cofactor for all isoforms of nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and the immune response.[7]
Alkylglycerol Monooxygenase (AGMO)
More recently, BH4 has been identified as a cofactor for alkylglycerol monooxygenase, an enzyme involved in the metabolism of ether lipids.
Conclusion
The discovery of this compound, from its initial isolation as a microbial growth factor to its characterization as an essential human enzyme cofactor, is a testament to the power of fundamental biochemical research. The pioneering work of Patterson and Kaufman paved the way for a deep understanding of a metabolic pathway that is central to neurotransmitter synthesis, amino acid metabolism, and nitric oxide signaling. For researchers and drug development professionals, a thorough understanding of the history, biochemistry, and enzymology of this compound is crucial for developing novel therapeutic strategies for a range of disorders, including phenylketonuria, neurotransmitter deficiencies, and cardiovascular diseases. The intricate regulation of its biosynthesis and its multifaceted roles continue to be an active area of investigation, promising further insights into human health and disease.
References
- 1. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of tetrahydrobiopterin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE STRUCTURE OF THE PHENYLALANINE-HYDROXYLATION COFACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 8. Phenylalanine hydroxylation cofactor in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Biopterin vs. L-Biopterin: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activities of D-biopterin and L-biopterin stereoisomers, with a primary focus on their roles as cofactors for essential enzyme systems. The naturally occurring (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4) is a well-established, indispensable cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. In contrast, the biological activity of its D-isomeric counterparts is significantly attenuated and, in some instances, exhibits inhibitory effects. This document summarizes the available quantitative data on the stereospecificity of pterin-dependent enzymes, details relevant experimental protocols for comparative analysis, and visualizes key metabolic pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development investigating the therapeutic potential and biological implications of biopterin (B10759762) isomers.
Introduction
Biopterins are pterin (B48896) derivatives that play a crucial role as enzyme cofactors in a multitude of biological processes. The most biologically significant of these is tetrahydrobiopterin (B1682763) (BH4), which exists as four distinct stereoisomers due to chiral centers at the C6 position and on the dihydroxypropyl side chain. The naturally synthesized and biologically active form is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4).[1][2][3] It is an essential cofactor for the aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—which are the rate-limiting enzymes in the biosynthesis of the neurotransmitters dopamine, norepinephrine, epinephrine, and serotonin.[4][5][6] Furthermore, L-BH4 is a critical cofactor for all three isoforms of nitric oxide synthase (NOS), which produce the vital signaling molecule nitric oxide (NO).[7][8]
The stereochemistry of the biopterin molecule is paramount to its biological function. While the L-erythro isomer is the active cofactor, the other stereoisomers, including the D-erythro form (often referred to as this compound in a broader sense), exhibit markedly different biological properties. Understanding these differences is critical for the development of therapeutic agents targeting pterin-dependent pathways and for elucidating the pathophysiology of diseases associated with biopterin metabolism.
Comparative Biological Activity of this compound and L-Biopterin
The biological activity of biopterin stereoisomers is primarily determined by their ability to function as cofactors for pterin-dependent enzymes. The available scientific literature indicates a strong preference of these enzymes for the naturally occurring L-erythro isomer.
Aromatic Amino Acid Hydroxylases
The aromatic amino acid hydroxylases exhibit a high degree of stereospecificity for their tetrahydrobiopterin cofactor.
-
Tyrosine Hydroxylase (TH): A detailed study on the effects of four stereochemical isomers of tetrahydrobiopterin on purified bovine adrenal medulla tyrosine hydroxylase revealed significant differences in their cofactor activities. The L-erythro and D-threo isomers demonstrated similar, concentration-dependent kinetic behavior. In contrast, the D-erythro and L-threo isomers exhibited different and concentration-independent kinetics.[9]
-
Tryptophan Hydroxylase (TPH): Research has shown that the 6S-isomer of tetrahydrobiopterin, which corresponds to the D-erythro configuration, possesses minimal cofactor efficacy for tryptophan hydroxylase when compared to the natural 6R-isomer (L-erythro).[10]
-
Phenylalanine Hydroxylase (PAH): While direct comparative kinetic studies are limited, the existing literature strongly suggests that L-erythro-BH4 is the preferential cofactor for PAH in vivo.[11]
Nitric Oxide Synthases (NOS)
Quantitative Data on Cofactor Activity
The following table summarizes the available quantitative data comparing the cofactor activity of D- and L-biopterin stereoisomers for tyrosine hydroxylase.
| Enzyme | Cofactor Stereoisomer | Km Value (µM) | Observations |
| Tyrosine Hydroxylase | L-erythro-BH4 | ~20 (at <100 µM) | Concentration-dependent Km; value increases to ~150 µM at concentrations above 100 µM.[9] |
| D-erythro-BH4 | Constant | Km value is independent of cofactor concentration.[9] | |
| L-threo-BH4 | Constant | Km value is independent of cofactor concentration.[9] | |
| D-threo-BH4 | ~20 (at <100 µM) | Similar concentration-dependent kinetics to the L-erythro isomer.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the biological activity of D- and L-biopterin isomers.
Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol is adapted from established methods for measuring PAH activity and can be used to compare the cofactor efficiency of D- and L-tetrahydrobiopterin.[1][13][14][15]
Objective: To determine the kinetic parameters (Km and Vmax) of PAH with L-tetrahydrobiopterin and D-tetrahydrobiopterin as cofactors.
Materials:
-
Purified recombinant phenylalanine hydroxylase
-
L-phenylalanine
-
L-tyrosine standards
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4)
-
(6S)-D-erythro-5,6,7,8-tetrahydrobiopterin (D-BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium (B1175870) sulfate
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.0)
-
Trichloroacetic acid (TCA) for reaction termination
-
HPLC system with a C18 reverse-phase column and fluorescence or electrochemical detection
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, catalase, DTT, and ferrous ammonium sulfate.
-
Enzyme and Cofactor Incubation: In a microcentrifuge tube, combine the reaction mixture with a known concentration of purified PAH. Add varying concentrations of either L-BH4 or D-BH4.
-
Reaction Initiation: Initiate the reaction by adding a saturating concentration of L-phenylalanine.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
Quantification of Tyrosine: Analyze the supernatant using HPLC to quantify the amount of tyrosine produced. A standard curve of known tyrosine concentrations should be generated for accurate quantification.
-
Data Analysis: Plot the initial reaction velocities against the concentration of the respective biopterin isomer. Determine the Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten kinetics).
Nitric Oxide Synthase (NOS) Activity Assay
This protocol, based on the Griess assay, measures the production of nitrite (B80452), a stable oxidation product of NO, and can be used to compare the cofactor activity of D- and L-tetrahydrobiopterin.[16][17][18][19]
Objective: To compare the ability of L-tetrahydrobiopterin and D-tetrahydrobiopterin to support NO production by NOS.
Materials:
-
Purified recombinant NOS (e.g., eNOS, nNOS, or iNOS)
-
L-arginine
-
NADPH
-
Calmodulin (for eNOS and nNOS)
-
Calcium chloride
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4)
-
(6S)-D-erythro-5,6,7,8-tetrahydrobiopterin (D-BH4)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Greiss Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standards
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, L-arginine, NADPH, calmodulin, and calcium chloride.
-
Cofactor Addition: To separate sets of tubes, add either L-BH4 or D-BH4 at a saturating concentration. Include a control with no added biopterin.
-
Reaction Initiation: Initiate the reaction by adding a known amount of purified NOS.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrite Quantification (Griess Assay):
-
Add Griess Reagent to each reaction tube.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the amount of nitrite produced in each reaction using the standard curve. Compare the NO production in the presence of L-BH4 and D-BH4 to the control.
Signaling Pathways and Experimental Workflows
Biosynthesis and Recycling of Tetrahydrobiopterin
The de novo synthesis of L-erythro-BH4 begins with guanosine (B1672433) triphosphate (GTP) and involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[2][20] Additionally, a salvage pathway can produce BH4 from sepiapterin via the action of SR and dihydrofolate reductase (DHFR). After its role as a cofactor, the oxidized form of biopterin can be recycled back to BH4.[21]
Caption: De novo synthesis and salvage pathways of L-erythro-tetrahydrobiopterin (L-BH4).
Role of L-BH4 in Aromatic Amino Acid Hydroxylation
L-BH4 is an essential cofactor for the hydroxylation of phenylalanine, tyrosine, and tryptophan, leading to the synthesis of key neurotransmitters.
Caption: L-BH4 as a cofactor for aromatic amino acid hydroxylases (PAH, TH, TPH).
Experimental Workflow for Comparing D- and L-Biopterin Cofactor Activity
The following diagram illustrates a generalized workflow for comparing the cofactor activity of D- and L-biopterin isomers in vitro.
Caption: Workflow for in vitro comparison of D- and L-biopterin cofactor activity.
Cellular Uptake and Metabolism
The cellular uptake and metabolism of biopterin isomers are complex processes that can differ between cell types. Studies have shown that the unnatural 6S-BH4 (D-erythro) diastereomer can be directly taken up by intestinal Caco-2 cells.[1] In contrast, evidence suggests that exogenously administered L-erythro-BH4 is oxidized to 7,8-dihydrobiopterin (BH2) in the circulation, which is then taken up by cells and subsequently reduced back to the active L-BH4 form by dihydrofolate reductase (DHFR).[22] This indicates that the metabolic fate of D- and L-isomers may differ significantly, impacting their bioavailability and biological effects.
Conclusion and Future Directions
The available scientific evidence unequivocally demonstrates the superior biological activity of L-erythro-tetrahydrobiopterin as an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. The D-isomers of tetrahydrobiopterin, particularly the D-erythro form, exhibit significantly reduced or negligible cofactor activity. The stereospecificity of these enzymes is a critical determinant of their function, and this has profound implications for the development of therapeutic strategies targeting biopterin-dependent pathways.
While this guide provides a comprehensive overview of the current understanding, there remain gaps in the literature. Specifically, detailed kinetic studies comparing the full range of D- and L-biopterin isomers for phenylalanine hydroxylase and all nitric oxide synthase isoforms are warranted. Such studies would provide a more complete quantitative picture of the biological consequences of biopterin stereochemistry. Furthermore, a deeper understanding of the cellular transport and metabolism of the different biopterin isomers will be crucial for optimizing the therapeutic delivery and efficacy of BH4-related compounds. Future research in these areas will undoubtedly contribute to the development of more effective treatments for a range of disorders, from phenylketonuria to cardiovascular diseases and neurological conditions.
References
- 1. Cellular accumulation of tetrahydrobiopterin following its administration is mediated by two different processes; direct uptake and indirect uptake mediated by a methotrexate-sensitive process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Contrasting effects of N5-substituted tetrahydrobiopterin derivatives on phenylalanine hydroxylase, dihydropteridine reductase and nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthase isoforms by porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Effects of tetrahydrobiopterin and phenylalanine on in vivo human phenylalanine hydroxylase by phenylalanine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivity of tetrahydrobiopterin bound to nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydrobiopterin protects phenylalanine hydroxylase activity in vivo: implications for tetrahydrobiopterin-responsive hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydrobiopterin is functionally distinguishable from tetrahydrodictyopterin in Dictyostelium discoideum Ax2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Cellular uptake of sepiapterin and push-pull accumulation of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric regulation of neuronal nitric oxide synthase by tetrahydrobiopterin and suppression of auto-damaging superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. Tetrahydrobiopterin, its mode of action on phenylalanine hydroxylase, and importance of genotypes for pharmacological therapy of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tetrahydrobiopterin and endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tetrahydrobiopterin and Nitric Oxide Synthase Recouplers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tetrahydrobiopterin uptake in supplemental administration: elevation of tissue tetrahydrobiopterin in mice following uptake of the exogenously oxidized product 7,8-dihydrobiopterin and subsequent reduction by an anti-folate-sensitive process - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Enzymes of D-Biopterin Metabolism: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the core enzymes involved in the metabolism of D-Biopterin, with a primary focus on the biologically active cofactor Tetrahydrobiopterin (B1682763) (BH4). BH4 is indispensable for a multitude of physiological processes, including the synthesis of neurotransmitters and nitric oxide. A comprehensive understanding of the enzymes that govern its biosynthesis, regeneration, and degradation is paramount for the development of novel therapeutic strategies targeting a wide range of pathologies, from metabolic disorders to neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for enzyme characterization, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction
Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase.[1][2][3] Its intracellular concentration is tightly regulated through a complex network of metabolic pathways: de novo biosynthesis, a salvage pathway, and a regeneration pathway.[4][5] Disruptions in these pathways can lead to a deficiency in BH4, resulting in severe pathological conditions.[6][7] This guide focuses on the key enzymatic players in these pathways, providing a technical foundation for researchers in the field.
The this compound Metabolic Pathways
The metabolism of this compound is orchestrated by a series of enzymes that ensure a continuous supply of the active cofactor, BH4. These pathways are interconnected and subject to regulatory control, primarily at the level of de novo synthesis.
De Novo Biosynthesis Pathway
The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and proceeds through three enzymatic steps.[8][9] This pathway is the primary source of BH4 in the body.
-
GTP cyclohydrolase I (GTPCH): This is the rate-limiting enzyme in the pathway, catalyzing the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1][10]
-
6-pyruvoyl-tetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.[9][11]
-
Sepiapterin reductase (SPR): The final enzyme in the pathway, SPR catalyzes the two-step reduction of 6-pyruvoyl-tetrahydropterin to yield BH4.[12][13]
Regeneration Pathway
After its utilization as a cofactor, the resulting oxidized forms of biopterin (B10759762) are recycled back to BH4 through the regeneration pathway.
-
Pterin-4a-carbinolamine dehydratase (PCD): This enzyme catalyzes the dehydration of 4a-hydroxy-tetrahydrobiopterin to quinonoid dihydrobiopterin.[7][14]
-
Dihydropteridine reductase (DHPR): DHPR then reduces quinonoid dihydrobiopterin back to BH4, utilizing NADH as a cofactor.[15][16]
Salvage Pathway
The salvage pathway provides an alternative route for BH4 synthesis, particularly from sepiapterin.
-
Dihydrofolate reductase (DHFR): This enzyme can reduce 7,8-dihydrobiopterin (BH2), an oxidized and inactive form of BH4, to regenerate the active cofactor.[3][17]
Quantitative Data on Core Enzymes
The following tables summarize the available kinetic parameters for the key enzymes in this compound metabolism. It is important to note that these values can vary depending on the species, substrate, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Species |
| GTP Cyclohydrolase I (GTPCH) | GTP | 6.5 | - | - | Nocardia sp.[1] |
| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) | 7,8-Dihydroneopterin triphosphate | 8.1 | 120 | - | Not Specified[18] |
| Sepiapterin Reductase (SPR) | Sepiapterin | - | - | 1.1 | Human[19] |
| NADPH | - | - | 1.1 | Human[19] | |
| Pterin-4a-carbinolamine Dehydratase (PCD) | 4a-hydroxy-tetrahydrobiopterin | ~5 | - | - | Human[4] |
| Dihydropteridine Reductase (DHPR) | Quinonoid Dihydrobiopterin | - | - | - | Human[15] |
| Dihydrofolate Reductase (DHFR) | 7,8-Dihydrobiopterin | High (low affinity) | - | - | Human[3] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic assays of the core enzymes involved in this compound metabolism.
GTP Cyclohydrolase I (GTPCH) Activity Assay
This protocol is based on the method described by Viveros et al. and modified for HPLC-based detection.[1]
Principle: The assay measures the formation of dihydroneopterin triphosphate from GTP, which is then oxidized to a fluorescent neopterin (B1670844) derivative for quantification.
Materials:
-
Enzyme preparation (cell lysate or purified enzyme)
-
GTP solution (e.g., 10 mM stock)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Acidic Iodine Solution (1% I₂, 2% KI in 1 N HCl)
-
Ascorbic Acid Solution (e.g., 2%)
-
Alkaline Phosphatase
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the reaction mixture in a final volume of 100 µL containing the enzyme, 500 µM GTP, and assay buffer.
-
Incubate the reaction at 37°C for 60 minutes in the dark.
-
Terminate the reaction by adding 100 µL of acidic iodine solution and incubate for 15 minutes at room temperature.
-
Centrifuge at high speed (e.g., 20,000 x g) for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to a new tube and add 100 µL of 2% ascorbic acid to reduce excess iodine.
-
Add alkaline phosphatase to dephosphorylate the neopterin triphosphate. Incubate for 45 minutes.
-
Analyze the sample by HPLC with fluorescence detection to quantify the amount of neopterin formed.
References
- 1. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of tetrahydrobiopterin: a sensitive assay of 6-pyruvoyltetrahydropterin synthase using [2'-3H]dihydroneopterin 3'-triphosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Characterization of the wild-type form of 4a-carbinolamine dehydratase and two naturally occurring mutants associated with hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phylogenomic and Functional Analysis of Pterin-4a-Carbinolamine Dehydratase Family (COG2154) Proteins in Plants and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterin-4 alpha-carbinolamine dehydratase deficiency - Wikipedia [en.wikipedia.org]
- 7. PCBD1 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrobiopterin deficiency: assay for 6-pyruvoyl-tetrahydropterin synthase activity in erythrocytes, and detection of patients and heterozygous carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]
- 12. Sepiapterin Reductase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mutations in the pterin-4alpha-carbinolamine dehydratase (PCBD) gene cause a benign form of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PCBD1 - Wikipedia [en.wikipedia.org]
- 15. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diagnosis of dihydropteridine reductase deficiency by erythrocyte enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]
- 19. Mutations in the Sepiapterin Reductase Gene Cause a Novel Tetrahydrobiopterin-Dependent Monoamine-Neurotransmitter Deficiency without Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
The Regulation of the D-Biopterin Salvage Pathway: A Technical Guide for Researchers
An In-depth Examination of the Core Mechanisms Governing Tetrahydrobiopterin (B1682763) Homeostasis
This technical guide provides a comprehensive overview of the D-Biopterin salvage pathway, a critical component in the regulation of Tetrahydrobiopterin (BH4) levels. BH4 is an essential cofactor for several key enzymatic reactions, including the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and the production of nitric oxide.[1][2][3] Dysregulation of BH4 metabolism is implicated in a range of pathologies, from phenylketonuria to neurological and cardiovascular disorders.[1][4] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms that govern BH4 homeostasis, with a focus on the salvage pathway.
Core Pathways of Tetrahydrobiopterin Metabolism
Tetrahydrobiopterin homeostasis is maintained through a delicate balance of de novo synthesis, regeneration, and salvage pathways.
De Novo Synthesis Pathway
The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and is a three-step enzymatic process.[5]
-
GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[6][7]
-
6-pyruvoyl-tetrahydropterin synthase (PTPS): This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.
-
Sepiapterin (B94604) Reductase (SR): The final step involves the reduction of 6-pyruvoyl-tetrahydropterin to BH4, catalyzed by sepiapterin reductase.[5]
Regeneration Pathway
During its function as a cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2).[7] This unstable intermediate is then reduced back to BH4 by quinonoid dihydropteridine reductase (QDPR) , an NADH-dependent enzyme.[7][8] Alternatively, qBH2 can be non-enzymatically converted to the more stable 7,8-dihydrobiopterin (BH2).[7] The regeneration of BH4 from qBH2 is a critical and rapid process for maintaining the cellular pool of the active cofactor.
The this compound Salvage Pathway
The salvage pathway provides a crucial mechanism for regenerating BH4 from its oxidized forms, particularly 7,8-dihydrobiopterin (BH2). This pathway is essential for maintaining BH4 levels, especially under conditions of oxidative stress where the rate of BH4 oxidation is elevated.[9][10] The key enzyme in this pathway is dihydrofolate reductase (DHFR) , which catalyzes the NADPH-dependent reduction of BH2 to BH4.[9][10][11]
Mammalian cells possess two primary pathways for BH4 biosynthesis: the de novo pathway from GTP and a salvage pathway that converts sepiapterin to BH4.[12] The salvage pathway is dependent on DHFR activity.[12]
Regulation of the this compound Salvage Pathway and Associated Enzymes
The intricate regulation of BH4 metabolism occurs at multiple levels, including feedback inhibition, gene expression, and the interplay between different pathways.
Feedback Regulation of GTP Cyclohydrolase I (GCH1)
The activity of GCH1, the rate-limiting enzyme in the de novo pathway, is subject to feedback inhibition by BH4 itself.[13][14] This regulation is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP) .[6][15][16] In the presence of BH4, GFRP binds to GCH1, leading to the inhibition of its enzymatic activity.[3][13][14] Conversely, the amino acid phenylalanine can reverse this inhibition by binding to the GCH1-GFRP complex, thereby stimulating BH4 synthesis.[13][14] This mechanism allows for the dynamic control of BH4 production in response to metabolic demands.
Phosphorylation of GCH1 has been identified as another regulatory mechanism. For instance, phosphorylation at serine 81 in human GCH1 can increase its activity and render it resistant to GFRP-mediated negative feedback.[6]
The Critical Role of Dihydrofolate Reductase (DHFR) in the Salvage Pathway
DHFR plays a pivotal role in maintaining the ratio of BH4 to BH2, which is a critical determinant of the coupling of endothelial nitric oxide synthase (eNOS).[9][10] When BH4 levels are limiting, eNOS can become "uncoupled," leading to the production of superoxide (B77818) instead of nitric oxide. By reducing BH2 back to BH4, DHFR helps to maintain eNOS in a coupled state.[9][10] Pharmacological inhibition of DHFR with methotrexate (B535133) or its genetic knockdown leads to reduced intracellular BH4, increased BH2 levels, and subsequent eNOS uncoupling.[9][10]
It is important to note that while GCH1 knockdown drastically reduces total biopterin (B10759762) levels, it does not alter the BH4:BH2 ratio.[9][10] In contrast, DHFR inhibition directly impacts this ratio, highlighting its specific role in BH4 recycling.[9][10] However, the activity of human DHFR towards 7,8-BH2 is relatively low, which may limit the efficacy of BH4 therapies that are susceptible to oxidation.[17]
Pterin-4-alpha-carbinolamine Dehydratase (PCBD1)
The PCBD1 gene codes for the enzyme pterin-4-alpha-carbinolamine dehydratase, which is involved in the recycling of BH4.[18][19] This enzyme catalyzes a step in the regeneration of BH4 after its interaction with enzymes like phenylalanine hydroxylase.[18][19] Mutations in the PCBD1 gene can lead to a reduction in the enzyme's activity, impairing the body's ability to recycle BH4 and resulting in tetrahydrobiopterin deficiency.[18][19]
Alternative Salvage Pathways
In addition to the DHFR-mediated pathway, alternative or "redundant" salvage pathways have been identified, particularly in the liver.[20][21] These pathways can maintain minimal levels of BH4 production even when sepiapterin reductase is inhibited, which has implications for the development of pharmacological inhibitors targeting the BH4 synthesis cascade.[20][21]
Quantitative Data on Biopterin Levels and Enzyme Activity
The following tables summarize quantitative data on biopterin levels in various biological samples and the kinetic properties of key enzymes in the salvage pathway.
| Species/Strain | Tissue/Cell Type | BH4 (pmol/mg Protein) | BH2 (pmol/mg Protein) | Method | Reference |
| Human | Plasma | 3.51 ± 0.94 ng/mL | 1.54 ± 0.48 ng/mL | LC-MS/MS | [22] |
| Rat (Control) | Heart | ~0.1 | Not Reported | HPLC/ECD | [23] |
| Rat (Control) | Brain | ~0.25 | Not Reported | HPLC/ECD | [23] |
| sEnd.1 endothelial cells | - | Not Reported | Not Reported | HPLC | [9] |
| GCH/eNOS cells | - | ~0.05 (doxycycline treated) | ~21.2 (doxycycline treated) | HPLC | [9] |
| GCH/eNOS cells | - | ~1.57 (untreated) | ~0.85 (untreated) | HPLC | [9] |
| Table 1: Representative Tetrahydrobiopterin (BH4) and Dihydrobiopterin (BH2) Levels. |
| Enzyme | Substrate | Km | Vmax | Source | Reference |
| Human DHFR | 7,8-BH₂ | High affinity (Km for DHF < Km for 7,8-BH₂) | Very slow reduction rate | Human Endothelial Cells | [17] |
| Rat Liver DHFR | Folic Acid | Not specified | ~5-fold higher than human liver | Rat Liver | [24] |
| Table 2: Kinetic Parameters of Dihydrofolate Reductase (DHFR). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound salvage pathway.
Measurement of Sepiapterin Reductase Activity
Method 1: Spectrophotometric Assay [25]
-
Reaction Mixture Preparation: Prepare a standard reaction mix containing 100 mM potassium phosphate (B84403) buffer (pH 6.4), 100 µM NADPH, and 50 µM sepiapterin.
-
Enzyme Addition: Add 2 µg of enzyme protein to the reaction mix in a final volume of 200 µl.
-
Measurement: Monitor the decrease in sepiapterin absorbance at 420 nm using a microplate reader.
-
Data Analysis: Calculate the rate of sepiapterin reduction based on the change in absorbance over time.
Method 2: HPLC with Fluorescence Detection [25]
-
Enzymatic Reaction: Perform the sepiapterin reductase reaction as described above.
-
Oxidation: At various time points, stop the reaction and oxidize the product, 7,8-dihydrobiopterin (BH2), to the highly fluorescent biopterin using iodine.
-
Quantification: Quantify the amount of biopterin formed using HPLC with fluorescence detection.
Measurement of Dihydrofolate Reductase (DHFR) Activity
Method 1: In Vivo Assay [26]
-
Precursor Administration: Administer sepiapterin, a stable precursor of dihydrobiopterin, to the animal model. Sepiapterin is converted to dihydrobiopterin by sepiapterin reductase in vivo.
-
Tissue Collection: At specified time points, collect the tissue of interest (e.g., brain, liver).
-
Biopterin Analysis: Homogenize the tissue and measure the rate of disappearance of dihydrobiopterin or the rate of formation of tetrahydrobiopterin using analytical techniques such as HPLC.
Method 2: HPLC-based Assay for Cell Lysates and Tissue Homogenates [27]
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction Incubation: Incubate the lysates or homogenates with 50 µmol/L dihydrofolate for 20 minutes at 37 °C in a 0.1 mol/L potassium phosphate assay buffer (pH 7.4) containing 200 µmol/L NADPH, 1 mmol/L dithiothreitol (B142953) (DTT), 0.5 mmol/L KCl, 1 mmol/L EDTA, and 20 mmol/L sodium ascorbate.
-
Reaction Termination: Stop the reaction by adding 0.2 mol/L trichloroacetic acid.
-
HPLC Analysis: Analyze the formation of tetrahydrofolate (THF) by HPLC to determine DHFR activity.
Quantification of Biopterins in Tissues
Method: HPLC with Electrochemical Detection (HPLC/ECD) [23]
-
Tissue Homogenization: Homogenize tissue samples in an appropriate buffer, often containing antioxidants to prevent the oxidation of BH4.
-
Sample Preparation: Perform protein precipitation and centrifugation to obtain a clear supernatant.
-
HPLC Separation: Inject the supernatant onto an HPLC system equipped with a suitable column for separating biopterin species.
-
Electrochemical Detection: Use a coulometric electrochemical detector to quantify BH4 and BH2 based on their distinct oxidation potentials.
-
Data Analysis: Calculate the concentrations of BH4 and BH2 by comparing the peak areas to those of known standards.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways and regulatory loops involved in this compound metabolism.
Figure 1: Overview of Tetrahydrobiopterin Synthesis, Regeneration, and Salvage Pathways.
Figure 2: Feedback Regulation of GTP Cyclohydrolase I (GCH1) by BH4, GFRP, and Phenylalanine.
Figure 3: Experimental Workflow for Quantification of Biopterins in Tissue Samples by HPLC/ECD.
Conclusion and Future Directions
The this compound salvage pathway, primarily mediated by DHFR, is a critical regulator of BH4 homeostasis. Its interplay with the de novo synthesis and regeneration pathways ensures a tightly controlled cellular environment for BH4-dependent enzymatic reactions. Understanding the intricate regulatory mechanisms, including the feedback loop of GCH1 and the role of DHFR in maintaining the BH4:BH2 ratio, is paramount for developing therapeutic strategies for a host of associated diseases.
Future research should focus on further elucidating the quantitative contribution of the salvage pathway in different tissues and under various pathological conditions. Moreover, a deeper understanding of the alternative salvage pathways could open new avenues for the development of more specific and effective pharmacological interventions that target BH4 metabolism for the treatment of neurological, cardiovascular, and other disorders. The development of novel inhibitors for enzymes in the BH4 pathway, such as QDPR, also holds promise for synergistic therapeutic approaches.[8]
References
- 1. Disorders of biopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A hybrid approach reveals the allosteric regulation of GTP cyclohydrolase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic methods for the quantification of tetrahydrobiopterin biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of QDPR synergistically modulates intracellular tetrahydrobiopterin profiles in cooperation with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical role for tetrahydrobiopterin recycling by dihydrofolate reductase in regulation of endothelial nitric-oxide synthase coupling: relative importance of the de novo biopterin synthesis versus salvage pathways. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 11. Reactome | Salvage - BH2 is reduced to BH4 by DHFR [reactome.org]
- 12. Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Feedback regulation mechanisms for the control of GTP cyclohydrolase I activity. | Semantic Scholar [semanticscholar.org]
- 14. Feedback regulation mechanisms for the control of GTP cyclohydrolase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Over-expression of GTP-cyclohydrolase 1 feedback regulatory protein attenuates LPS and cytokine-stimulated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GCHFR GTP cyclohydrolase I feedback regulator [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Human endothelial dihydrofolate reductase low activity limits vascular tetrahydrobiopterin recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PCBD1 gene: MedlinePlus Genetics [medlineplus.gov]
- 19. medlineplus.gov [medlineplus.gov]
- 20. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 21. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo measurement of dihydrofolate reductase and its inhibition by antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Transport of D-Biopterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Biopterin, in its reduced form Tetrahydrobiopterin (B1682763) (BH4), is a critical cofactor for several key enzymatic reactions, including the synthesis of nitric oxide and monoamine neurotransmitters. Its cellular availability is tightly regulated by a complex interplay of de novo synthesis, recycling, and transport across the cell membrane. Understanding the mechanisms of this compound cellular uptake and transport is paramount for the development of therapeutic strategies for a range of disorders, from phenylketonuria to cardiovascular diseases. This technical guide provides an in-depth overview of the core mechanisms of this compound transport, detailing the transporters involved, their regulation by signaling pathways, and the experimental protocols used for their characterization.
Mechanisms of this compound Cellular Uptake
The cellular accumulation of this compound is achieved through two primary pathways: direct uptake of the reduced form (BH4) and an indirect salvage pathway that involves the uptake of oxidized forms, primarily 7,8-dihydrobiopterin (BH2), followed by intracellular reduction.
Direct Uptake of Tetrahydrobiopterin (BH4)
Direct transport of BH4 across the cell membrane has been observed in specific cell types, notably intestinal epithelial cells (Caco-2) and erythrocytes[1]. This process is methotrexate-insensitive, indicating that it does not rely on the activity of dihydrofolate reductase (DHFR)[1]. While the specific transporters mediating high-affinity direct BH4 uptake are not fully elucidated, evidence suggests the involvement of organic anion transporters and equilibrative nucleoside transporters, albeit with lower efficiency for BH4 compared to its precursors[2][3]. In some neuronal cells, the uptake of BH4 has been suggested to occur via passive diffusion[4].
The Indirect Salvage Pathway
The predominant mechanism for cellular this compound accumulation in many cell types, including hepatocytes, is the salvage pathway. This pathway involves the following steps:
-
Oxidation: Extracellular BH4 can be oxidized to the more stable BH2.
-
Transport: BH2 and another precursor, sepiapterin (B94604), are transported into the cell by specific transporters.
-
Reduction: Intracellular BH2 is then reduced back to the active BH4 by the enzyme dihydrofolate reductase (DHFR). This step is sensitive to inhibition by methotrexate.
This "push-pull" mechanism allows for the efficient intracellular accumulation of BH4, as the transported precursors are effectively trapped within the cell upon their conversion to the less permeable BH4.
Key Transporters of this compound and its Derivatives
Several families of solute carriers have been identified as transporters of this compound and its related compounds.
Equilibrative Nucleoside Transporters (ENTs)
Equilibrative nucleoside transporters, particularly ENT1 and ENT2, have been shown to transport sepiapterin, BH2, and to a lesser extent, BH4. ENT2 is considered a plausible gateway for the salvage pathway of BH4 biosynthesis. The transport efficiency by hENT2 follows the order: sepiapterin > BH2 > BH4.
Organic Anion Transporters (OATs)
Organic anion transporters, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8), are crucial for the renal exclusion of excess biopterins. These transporters, located on the basolateral membrane of renal proximal tubules, mediate the uptake of BH4 and its derivatives from the blood into the tubular cells for subsequent urinary excretion. Both OAT1 and OAT3 exhibit a preference for BH2 and sepiapterin over BH4 as substrates. In the context of intestinal absorption, transporters sensitive to benzbromarone, a known inhibitor of OATs, have been implicated in the transcellular movement of BH4 across Caco-2 cell monolayers.
Quantitative Data on this compound Transport
While extensive research has identified the transporters involved in this compound flux, specific high-affinity kinetic parameters (Km and Vmax) for this compound, dihydrobiopterin, and sepiapterin with these transporters are not extensively documented in the literature. Most kinetic studies of ENTs and OATs have focused on their primary substrates, such as nucleosides and other organic anions, respectively.
However, qualitative and semi-quantitative data indicate the following:
| Transporter | Substrate(s) | Relative Transport Efficiency/Affinity | Cell/Tissue Context | Reference(s) |
| ENT2 | Sepiapterin, Dihydrobiopterin (BH2), Tetrahydrobiopterin (BH4) | Sepiapterin > BH2 > BH4 | Plausible gateway for salvage pathway in various cells | |
| ENT1 | Sepiapterin, Dihydrobiopterin (BH2), Tetrahydrobiopterin (BH4) | Less efficient than ENT2 for pterins | Ubiquitously expressed | |
| OAT1 | Dihydrobiopterin (BH2), Sepiapterin > Tetrahydrobiopterin (BH4) | Higher preference for BH2 and sepiapterin | Renal proximal tubules (basolateral membrane) | |
| OAT3 | Dihydrobiopterin (BH2), Sepiapterin > Tetrahydrobiopterin (BH4) | Higher preference for BH2 and sepiapterin | Renal proximal tubules (basolateral membrane) |
Note: Specific Km and Vmax values for this compound and its derivatives with these transporters are a key area for future research.
Regulation of this compound Transport by Signaling Pathways
The activity and expression of the transporters involved in this compound uptake are modulated by various intracellular signaling pathways, providing a mechanism for the dynamic regulation of cellular biopterin (B10759762) levels.
Protein Kinase C (PKC)
PKC activation has been shown to regulate both ENT and OAT transporters. For instance, acute stimulation of PKC can lead to a rapid increase in hENT1-mediated nucleoside uptake, potentially through post-translational modification of the transporter at the membrane. In the context of OATs, PKC activation can down-regulate transporter activity, primarily by decreasing the maximal transport velocity (Vmax) without significantly altering substrate affinity (Km). This regulation can occur through direct phosphorylation or by modulating the trafficking of the transporter to and from the plasma membrane.
Mitogen-Activated Protein Kinase (MAPK)
The MAPK signaling pathways, including ERK, JNK, and p38 MAPK, are implicated in the regulation of OAT1 and OAT3 expression, particularly in response to inflammatory cytokines. Inhibition of the MAPK pathway has been shown to decrease the expression of these transporters in renal proximal tubular cells. While direct evidence linking MAPK pathways to the regulation of biopterin transport is emerging, BH4-induced oxidative stress has been shown to activate a pro-apoptotic signaling axis involving p38 MAPK in neuronal cells.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another key regulator of OAT1 and OAT3 expression. Growth factors such as IGF-1 can upregulate the expression of these transporters in renal proximal tubular cells through the activation of the PI3K/AKT/mTOR cascade. This pathway is central to cell growth, proliferation, and survival, and its influence on transporter expression highlights the integration of cellular metabolism with nutrient and cofactor uptake.
Calcium Signaling
Calcium influx has been shown to up-regulate the expression of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of BH4, leading to increased intracellular BH4 levels. Furthermore, BH4 itself can modulate calcium signaling by enhancing N-type Ca2+ channel currents in neurons, suggesting a potential feedback mechanism.
Experimental Protocols
The study of this compound transport relies on a combination of in vitro cell-based assays and analytical techniques for the quantification of intracellular biopterin species.
Cellular Uptake Assays
Objective: To measure the uptake of this compound or its derivatives into cultured cells.
General Protocol for Adherent Cells (e.g., Caco-2, HeLa, CHO, HEK293):
-
Cell Culture: Plate cells in 24- or 96-well plates and culture until they reach confluence. For Caco-2 cells, a 21-day culture period on permeable supports (e.g., Transwell™) is required to achieve a differentiated, polarized monolayer.
-
Pre-incubation: Aspirate the culture medium and wash the cell monolayer three times with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4). Pre-incubate the cells in the transport buffer at 37°C for 10-30 minutes.
-
Initiation of Uptake: Initiate the transport assay by replacing the buffer with a fresh solution containing the test substrate (e.g., radiolabeled or unlabeled BH4, BH2, or sepiapterin) at the desired concentration. For inhibition studies, pre-incubate with the inhibitor for a defined period before adding the substrate.
-
Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, 60 minutes). It is crucial to perform uptake measurements under initial-rate conditions where the uptake is linear with time.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the substrate solution and washing the cells three to four times with ice-cold transport buffer to remove extracellular substrate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH, or an acidic buffer for biopterin stabilization).
-
Quantification: Determine the amount of substrate taken up by the cells. For radiolabeled substrates, this is done by liquid scintillation counting of the cell lysate. For unlabeled biopterins, the lysate is processed for HPLC analysis.
-
Data Normalization: Normalize the uptake data to the protein concentration of the cell lysate in each well, determined by a standard protein assay (e.g., BCA or Bradford assay).
Xenopus Oocyte Expression System
Objective: To characterize the transport of this compound and its derivatives by a specific transporter expressed in a heterologous system.
Methodology Overview:
-
cRNA Preparation: Synthesize capped RNA (cRNA) encoding the transporter of interest (e.g., hENT1, hOAT3) in vitro.
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject the cRNA into the oocytes and incubate for 2-5 days to allow for transporter expression.
-
Uptake Assay: Incubate the cRNA-injected oocytes (and water-injected control oocytes) in a buffer containing the substrate of interest (e.g., radiolabeled biopterin derivative).
-
Washing and Lysis: After the incubation period, wash the oocytes thoroughly with ice-cold buffer and lyse individual oocytes.
-
Quantification: Measure the accumulated substrate in the lysate by liquid scintillation counting.
-
Data Analysis: Subtract the uptake in control oocytes from that in transporter-expressing oocytes to determine the specific transport activity. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations.
Quantification of Intracellular Biopterins by HPLC
Objective: To separate and quantify the different forms of biopterin (BH4, BH2, and biopterin) within cell lysates.
Protocol Summary:
-
Sample Preparation:
-
To prevent the auto-oxidation of BH4, cell lysis and sample preparation must be performed under acidic and antioxidant conditions.
-
Lyse the cells in an acidic solution (e.g., 0.1 M HCl, 0.2 M trichloroacetic acid, or a mixture of phosphoric and perchloric acids) containing antioxidants such as dithiothreitol (B142953) (DTT) or 1,4-dithioerythritol (DTE).
-
Centrifuge the lysate to pellet the precipitated proteins.
-
-
Differential Oxidation (for Fluorescence Detection):
-
This is an indirect method. To determine total biopterins (BH4 + BH2 + biopterin), an aliquot of the acidic supernatant is oxidized with acidic iodine solution (e.g., 1% I2 in 2% KI in 0.2 M trichloroacetic acid). This converts BH4 and BH2 to the fluorescent biopterin.
-
To determine BH2 + biopterin, another aliquot is oxidized with alkaline iodine solution (e.g., 1% I2 in 2% KI in 3 M NaOH). Under these conditions, only BH2 is converted to biopterin.
-
After a 1-hour incubation in the dark, the excess iodine is reduced with ascorbic acid.
-
The concentration of BH4 is calculated by subtracting the value from the alkaline oxidation from the value from the acidic oxidation.
-
-
HPLC Analysis:
-
Direct Electrochemical Detection (ECD): This is the preferred method for the direct and simultaneous measurement of BH4 and BH2. The acidic supernatant is directly injected onto the HPLC system equipped with an electrochemical detector. BH4 and BH2 are separated on a C18 reversed-phase column and detected at different oxidation potentials.
-
Fluorescence Detection: The oxidized samples are injected onto a C18 reversed-phase HPLC column. Biopterin is detected by a fluorescence detector (e.g., excitation at 350 nm and emission at 450 nm).
-
Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., potassium phosphate (B84403) or sodium citrate) with a small percentage of methanol, run under isocratic conditions.
-
-
Quantification: The concentration of each biopterin species is determined by comparing the peak areas to those of known standards.
Implications for Drug Development
The transporters responsible for this compound uptake and efflux are also involved in the transport of a wide range of drugs. Therefore, there is a potential for drug-biopterin interactions at the level of these transporters. For example, drugs that inhibit OAT1 and OAT3 could potentially reduce the renal clearance of BH4, thereby increasing its systemic exposure. Conversely, competition for transport could affect the cellular availability of BH4, which may have implications for endothelial function and neurotransmitter synthesis. A thorough understanding of these transport systems is crucial for predicting and mitigating potential drug-drug interactions and for designing novel therapeutic strategies that target cellular biopterin levels.
Conclusion
The cellular uptake and transport of this compound are complex processes mediated by multiple transporters and regulated by intricate signaling networks. The direct uptake of BH4 and the indirect salvage pathway involving the transport of BH2 and sepiapterin by ENT and OAT family members ensure the cellular homeostasis of this vital cofactor. While significant progress has been made in identifying the key players, further research is needed to fully elucidate the specific kinetic parameters of biopterin transport and the precise molecular mechanisms of their regulation. A deeper understanding of these processes will undoubtedly pave the way for innovative therapeutic interventions for a host of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic anion transporters, OAT1 and OAT3, are crucial biopterin transporters involved in bodily distribution of tetrahydrobiopterin and exclusion of its excess - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic anion transporters, OAT1 and OAT3, are crucial biopterin transporters involved in bodily distribution of tetrahydrobiopterin and exclusion of its excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKC regulation of the human equilibrative nucleoside transporter, hENT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Biopterin deficiency disorders in research models
An In-depth Technical Guide to D-Biopterin Deficiency Disorders in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, in its active form Tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several critical enzymatic reactions. Deficiencies in BH4 synthesis or regeneration lead to a group of rare inherited metabolic disorders with severe neurological consequences.[1][2][3] These disorders disrupt phenylalanine metabolism and, more critically, impair the biosynthesis of monoamine neurotransmitters such as dopamine (B1211576) and serotonin (B10506).[1][4] The pathophysiology stems from the reduced activity of BH4-dependent enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), tryptophan hydroxylase (TPH), and nitric oxide synthase (NOS).[1][3]
Research models, particularly genetically engineered mouse models, are indispensable tools for elucidating the complex pathophysiology of these disorders, exploring disease mechanisms, and evaluating novel therapeutic strategies like gene therapy.[5][6][7] This guide provides a comprehensive overview of the core signaling pathways, a detailed look at key research models, a summary of quantitative biochemical data, and outlines of relevant experimental protocols.
Core Signaling & Metabolic Pathways
The homeostasis of BH4 is maintained through a de novo biosynthesis pathway and a regeneration cycle. Its role as a cofactor is central to the production of key neurotransmitters.
BH4 Biosynthesis and Regeneration Pathway
Guanosine triphosphate (GTP) is the initial substrate for the de novo synthesis of BH4. The pathway involves three key enzymes: GTP cyclohydrolase I (GCH1), which is the rate-limiting step, 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SPR).[4] Once BH4 is oxidized to quinonoid dihydrobiopterin (qBH2) after acting as a cofactor, it is recycled back to its active form by dihydropteridine reductase (DHPR).[1][8]
Caption: BH4 Biosynthesis, Regeneration, and Cofactor Role.
Role of BH4 as an Enzymatic Cofactor
BH4 is indispensable for the function of aromatic amino acid hydroxylases (AAH). Its deficiency directly impacts the synthesis of dopamine and serotonin in the brain and phenylalanine metabolism in the liver.[1][4]
Caption: BH4 as an essential cofactor for key hydroxylase enzymes.
Key Research Models of this compound Deficiency
Several mouse models have been developed to study the different genetic causes of BH4 deficiency. Each model recapitulates specific aspects of the human disorders.
-
GCH1 Deficiency Models : GTP cyclohydrolase I (GCH1) deficiency is modeled by the hph-1 mouse and Gch1 knockout mice. The hph-1 mouse has a mutation that reduces GCH1 activity, leading to partial BH4 deficiency (~69% reduction in the brain), decreased levels of dopamine (-14%), noradrenaline (-23%), and serotonin turnover (-55%).[6][9] These mice exhibit anxiety and depressive-like behaviors.[9] Complete genetic ablation of Gch1 results in embryonic lethality between E11.5 and E13.5, highlighting the critical role of BH4 in development.[5][10] A newer knock-in model, Gch1KI/KI, survives to adulthood with dopa supplementation and manifests infancy-onset motor deficits.[11]
-
PTPS Deficiency Models : 6-pyruvoyl-tetrahydropterin synthase (PTPS) deficiency is the most common cause of BH4 deficiency in humans.[12] The Pts-/- knockout mouse model has been developed for this disorder.[8] In another approach, the silkworm alc mutant, which has a defect in the PTPS gene, has been proposed as an animal model for evaluating drugs for BH4-deficient phenylketonuria (PKU).[13]
-
SPR Deficiency Models : Sepiapterin reductase (SPR) deficiency is modeled in Spr-/- knockout mice. These mice show greatly diminished levels of BH4, dopamine, norepinephrine, and serotonin.[7] Phenotypically, they exhibit phenylketonuria, dwarfism, and impaired body movement, which closely mimics symptoms in human patients.[7]
-
QDPR Deficiency Models : Quinonoid dihydropteridine reductase (QDPR) deficiency affects the regeneration of BH4. A transgenic Qdpr-/- mouse model has been created.[14][15] Interestingly, in these mice, total BH4 levels are not decreased and can even be elevated in some tissues, although the oxidized form, dihydrobiopterin (BH2), is significantly increased.[14][15] This is attributed to a compensatory role of dihydrofolate reductase (DHFR) in regenerating BH4 from BH2.[14][15]
Quantitative Data from Research Models
The biochemical phenotypes of various mouse models provide critical quantitative data for understanding disease mechanisms and assessing therapeutic efficacy.
| Model | Genetic Defect | BH4 Levels (Brain) | Phenylalanine (Blood/Serum) | Dopamine (Brain) | Serotonin (Brain) | Key Phenotypes | Reference(s) |
| hph-1 | GCH1 (partial) | ↓ ~69% | Transiently elevated | ↓ ~14% | ↓ (turnover ↓ ~55%) | Anxiety, depressive-like behavior | [6][9] |
| Gch1-/- | GCH1 (complete) | Depleted post E11.5 | N/A | N/A | N/A | Embryonic lethal (E11.5-E13.5) | [5] |
| Gch1KI/KI | GCH1 (knock-in) | Deficient | Elevated | Deficient | N/A | Infancy-onset motor deficits, dwarfism | [11] |
| Spr-/- | SPR (complete) | Greatly diminished | Greatly elevated (~2732 µM) | Greatly diminished | Greatly diminished | Dwarfism, impaired movement, PKU | [7] |
| Qdpr-/- | QDPR (complete) | Not decreased (or increased) | Elevated | Impaired synthesis | Impaired synthesis | Features of DHPR deficiency | [14][15] |
| Pah-enu2 | PAH (PKU model) | Normal | Elevated (~1701 µM) | Decreased | Decreased | Hypoactivity, social deficits | [7][16] |
Experimental Protocols & Workflows
Detailed and reproducible protocols are essential for studying this compound deficiency disorders.
Protocol: Quantification of Neurotransmitters in Mouse Brain Tissue by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and specific method for measuring monoamine neurotransmitters and their metabolites in brain tissue homogenates.[17][18]
1. Brain Tissue Dissection and Preparation:
- Immediately following euthanasia, dissect the brain region of interest (e.g., striatum, cortex) on a cold plate or using a brain matrix.[19][20]
- Instantly freeze the tissue on dry ice to prevent degradation of monoamines.[19] Tissues can be stored at -80°C.
- Weigh the frozen tissue.
- Homogenize the tissue in an appropriate ice-cold buffer (e.g., 0.1 M perchloric acid containing an internal standard like 3,4-dihydroxybenzylamine).
2. Sample Processing:
- Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15-20 min at 4°C) to pellet proteins and cellular debris.[20]
- Collect the supernatant, which contains the neurotransmitters.
- Filter the supernatant through a 0.22 µm spin filter to remove any remaining particulates.
3. HPLC-ECD Analysis:
Inject a defined volume of the filtered supernatant into the HPLC system.
The system typically consists of a C18 reverse-phase column, a mobile phase (e.g., a mixture of methanol, sodium phosphate (B84403) buffer, EDTA, and an ion-pairing agent), and an electrochemical detector.
Neurotransmitters are separated based on their interaction with the column and mobile phase.
The electrochemical detector measures the current generated by the oxidation of the eluting compounds, providing high sensitivity.
Quantify the concentration of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) by comparing peak areas to those of a standard curve. Normalize data to the initial tissue weight.
Caption: Experimental workflow for neurotransmitter analysis by HPLC-ECD.
Protocol: AAV-Mediated Gene Therapy in Mouse Models
Adeno-associated virus (AAV) vectors are commonly used for gene therapy experiments in mouse models of metabolic disorders due to their safety profile and ability to mediate long-term gene expression.[8][21]
1. AAV Vector Production:
- Clone the cDNA of the target gene (e.g., GCH1, PTS) into an AAV expression plasmid.
- Produce high-titer, purified AAV vectors (e.g., AAV2, AAV5 serotypes) using standard cell culture and purification methods.
2. Vector Administration:
- Administer the AAV vector to the mouse model (e.g., hph-1 or knockout mice).
- The route of administration depends on the target organ. For liver-directed therapy to correct hyperphenylalaninemia, intravenous (e.g., tail vein) injection is common. For CNS-directed therapy, intracranial or intrathecal injections may be required.
3. Post-Injection Monitoring and Analysis:
Monitor the animals for phenotypic correction over several weeks to months. This includes behavioral testing and monitoring physical health.
Collect blood samples periodically to measure phenylalanine levels.
At the end of the study, harvest tissues (liver, brain) to analyze:
Transgene expression (e.g., via qPCR or Western blot).
BH4 and neurotransmitter levels to assess biochemical correction.
Histological analysis to confirm transduction and assess any pathology.
Therapeutic Interventions in Research Models
Research models are crucial for testing the efficacy and limitations of treatments for BH4 deficiencies.
Treatment Strategy
Model(s)
Outcome
Key Findings
Reference(s)
BH4 Supplementation
Gch1KI/KI, Spr-/-, hph-1
Partial Rescue
Restores growth in Gch1KI/KI pups only in early stages; brain dopamine deficiency remains. [11]Rescues dwarfism and high phenylalanine in Spr-/- mice. [7]Does not alter CNS dopamine in hph-1 mice.
[7][11]
L-DOPA/Neurotransmitter Precursors
Gch1KI/KI, Patients
Partial Rescue
Supports survival to adulthood in Gch1KI/KI mice but residual motor deficits and dwarfism remain. [11]A standard treatment for patients. [4]
[4][11]
Gene Therapy (AAV)
hph-1 (astrocytes), Pah-enu2
Successful Correction
Adenoviral GCH transfer increases BH4 levels in cultured hph-1 astrocytes. [6]AAV gene therapy in Pah-enu2 mice leads to long-term reduction of blood phenylalanine. [8][21]
[6][8][21]
Conclusion
Research models, particularly genetically engineered mice, have been instrumental in advancing our understanding of this compound deficiency disorders. They replicate key aspects of the human conditions, from biochemical defects in neurotransmitter synthesis to complex behavioral phenotypes. These models provide a robust platform for dissecting pathogenic mechanisms and for the preclinical evaluation of therapeutic strategies, including cofactor supplementation, neurotransmitter replacement, and innovative approaches like gene therapy. The continued development and characterization of these models are vital for translating basic research findings into effective clinical treatments for patients suffering from these debilitating neurological diseases.
References
- 1. medlink.com [medlink.com]
- 2. Tetrahydrobiopterin deficiency - Wikipedia [en.wikipedia.org]
- 3. Disorders of biopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disorders of tetrahydrobiopterin metabolism and their treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A requirement for Gch1 and tetrahydrobiopterin in embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene transfer as a potential treatment for tetrahydrobiopterin deficient states. - UCL Discovery [discovery.ucl.ac.uk]
- 7. A Murine Model for Human Sepiapterin-Reductase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CONSIDERATION OF GENE THERAPY FOR PEDIATRIC NEUROTRANSMITTER DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gch1 GTP cyclohydrolase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Mechanisms underlying the efficacy and limitation of dopa and tetrahydrobiopterin therapies for the deficiency of GTP cyclohydrolase 1 revealed in a novel mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTS-Related Tetrahydrobiopterin Deficiency (PTPSD) - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Disruption of PTPS Gene Causing Pale Body Color and Lethal Phenotype in the Silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Disturbed biopterin and folate metabolism in the Qdpr-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 21. researchgate.net [researchgate.net]
The Stability and Degradation Profile of D-Biopterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of D-Biopterin, with a primary focus on its biologically active reduced form, (6R)-5,6,7,8-tetrahydrobiopterin (BH4). A thorough understanding of BH4's inherent instability and degradation pathways is critical for researchers in various fields, including neuroscience, cardiovascular disease, and inborn errors of metabolism, as well as for professionals involved in the development and formulation of BH4-related therapeutics. This document outlines the key factors influencing BH4 stability, its degradation products, and detailed analytical methodologies for its quantification.
Introduction to this compound and its Significance
This compound is a pteridine (B1203161) compound that, in its reduced form, tetrahydrobiopterin (B1682763) (BH4), functions as an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[1][2] Its involvement is crucial for the biosynthesis of neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin, as well as the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[2] Deficiencies in BH4 or dysregulation of its metabolism are implicated in a range of pathologies, including phenylketonuria (PKU), cardiovascular diseases, and neurological disorders.[3]
The therapeutic potential of BH4 is often hampered by its instability. BH4 is highly susceptible to oxidation, particularly at physiological pH and in the presence of oxygen.[4] This degradation leads to the formation of oxidized species that are not only inactive as cofactors but can also contribute to cellular dysfunction. Therefore, a detailed understanding of its stability and degradation is paramount for the accurate interpretation of experimental results and the development of stable pharmaceutical formulations.
Factors Influencing Tetrahydrobiopterin (BH4) Stability
The stability of BH4 is influenced by a multitude of factors, with pH, temperature, oxygen, and the presence of antioxidants being the most critical.
pH: BH4 is most stable in acidic conditions. As the pH increases towards neutral and alkaline levels, its rate of oxidation significantly increases.[4]
Temperature: Elevated temperatures accelerate the degradation of BH4. For optimal stability, especially in solution, storage at low temperatures is essential.[4]
Oxygen: As a reduced pterin, BH4 readily reacts with molecular oxygen. The removal of oxygen from solutions, for instance by using oxygen-free water, can significantly enhance its stability.[4]
Antioxidants and Chelators: The presence of antioxidants, such as ascorbic acid (Vitamin C) and dithioerythritol (B556865) (DTE), can protect BH4 from oxidation.[5][6] Ascorbic acid can chemically stabilize BH4 by reducing the trihydrobiopterin radical, an intermediate in the oxidation process.[7] Chelating agents like diethylenetriaminepentaacetic acid (DTPA) can also improve stability by sequestering metal ions that can catalyze oxidation reactions.[5]
Light: Exposure to light can also contribute to the degradation of biopterin (B10759762) compounds, and therefore, they should be protected from light during storage and handling.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of tetrahydrobiopterin (BH4) under various conditions.
Table 1: Half-life of Tetrahydrobiopterin (BH4) at Different pH Values
| pH | Buffer | Temperature | Half-life | Reference |
| 2.8 | 0.1 M Ammonium Formate | Room Temperature | ~87 min (initial), ~33 min (secondary) | [8] |
| 3 | Not specified | Not specified | ~30 min | [9] |
| 4 | Not specified | Not specified | < 20 min | [9] |
| 5.3 - 7.6 | Not specified | Not specified | ~9 min | [9] |
| 6.8 | 0.1 M Phosphate (B84403) Buffer | Room Temperature | ~16 min | [4] |
| 6.8 - 8.2 | Various Buffers | Not specified | 6.5 - 60 min | [9] |
| 7.4 | Tris-HCl Buffer | Room Temperature | ~15 - 20 min | [9] |
Table 2: Stability of Tetrahydrobiopterin (BH4) Under Different Storage Conditions
| Storage Condition | Stability | Reference |
| Solid, desiccated, protected from light at –20°C | Stable for 3 years | [4] |
| Solution in 0.1 N HCl at –20°C | Stable for several weeks | [4] |
| Neutral or alkaline solution at –20°C | Relatively stable, but oxidation occurs (yellowing) | [4] |
| 0.1 M Phosphate Buffer, pH 6.8 at Room Temp. | Completely destroyed in 90 minutes | [4] |
Degradation Profile of Tetrahydrobiopterin (BH4)
The degradation of BH4 primarily occurs through oxidation. This process can be both non-enzymatic (autoxidation) and enzymatic.
Non-Enzymatic Degradation (Autoxidation)
In the presence of oxygen, BH4 undergoes a two-electron oxidation. The initial and transient intermediate formed is quinonoid dihydrobiopterin (qBH2).[8] This highly unstable intermediate can then follow two main degradation pathways:
-
Isomerization: qBH2 can rearrange to the more stable 7,8-dihydrobiopterin (BH2).[3]
-
Side-chain cleavage: Under certain conditions, particularly at neutral or alkaline pH, qBH2 can lose its dihydroxypropyl side chain to form 7,8-dihydropterin.[4]
7,8-dihydrobiopterin (BH2) is the primary and most stable oxidation product of BH4.[9] It can be further oxidized to biopterin.
Enzymatic Degradation and Recycling
In biological systems, the oxidation of BH4 is tightly coupled to its function as an enzyme cofactor. During the hydroxylation of aromatic amino acids, BH4 is oxidized to pterin-4a-carbinolamine.[3] This intermediate is then dehydrated by the enzyme pterin-4a-carbinolamine dehydratase (PCD) to form qBH2.[10] The enzyme dihydropteridine reductase (DHPR) then rapidly reduces qBH2 back to BH4, thus completing the recycling pathway.[3]
If qBH2 is not immediately reduced by DHPR, it can isomerize to BH2. BH2 is not a substrate for DHPR but can be reduced back to BH4 through the "salvage pathway" by the enzyme dihydrofolate reductase (DHFR).[3]
Experimental Protocols for Stability Assessment
The stability and degradation of BH4 are typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
HPLC with Electrochemical Detection for Biopterin Analysis
This method allows for the direct quantification of BH4 and its oxidized forms.
Methodology:
-
Sample Preparation:
-
For biological tissues, homogenize in a solution containing a protein precipitant (e.g., 0.1 M HCl) and stabilizing agents (e.g., 1 mM DTE and 1 mM DTPA).[11]
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant before injection.
-
For in vitro stability studies, prepare BH4 solutions in the desired buffer, with or without stabilizing agents.
-
-
Chromatographic Conditions:
-
Detection:
-
Use a coulometric electrochemical detector with multiple electrodes set at different potentials to selectively detect BH4 and BH2. For example, BH4 can be detected at a lower potential (e.g., 0 mV) and BH2 at a higher potential (e.g., +280 mV).[11]
-
-
Quantification:
-
Use external standards of BH4 and BH2 to generate calibration curves for quantification.
-
LC-MS/MS for Biopterin Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of biopterins.
Methodology:
-
Sample Preparation:
-
For plasma samples, prevent post-collection oxidation by adding antioxidants like 0.1% dithioerythritol (DTE).[2]
-
An alternative approach involves the complete oxidation of all biopterins to biopterin under basic conditions and then quantifying the total biopterin concentration. The original BH4 concentration is then calculated using a predetermined conversion ratio.[2]
-
For cerebrospinal fluid (CSF), samples can be stabilized with 0.2% DTT. A simple filtration may be sufficient before injection.[12]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase column (e.g., EZfaast 250 × 2 mm 4 μm AAA-MS column).[12]
-
Mobile Phase: A gradient of water with 0.1% formic acid and 0.1% heptafluorobutyric acid (Eluent A) and methanol (B129727) with 0.1% formic acid (Eluent B).[12]
-
Flow Rate: 0.20 mL/min.[12]
-
Temperature: 40°C.[12]
-
Injection Volume: 10 µL.[12]
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (+ESI) source.
-
Optimize precursor and fragment ions for each biopterin species (BH4, BH2, biopterin, etc.).
-
Use stable isotope-labeled internal standards for accurate quantification.[12]
-
-
Quantification:
-
Generate calibration curves using standards of known concentrations prepared in a similar matrix as the samples.
-
Visualizing Degradation and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involved in BH4 degradation and metabolism.
Caption: Non-enzymatic degradation pathway of Tetrahydrobiopterin (BH4).
Caption: Biosynthesis and recycling pathways of Tetrahydrobiopterin (BH4).
Caption: Experimental workflow for assessing BH4 stability.
Conclusion
The inherent instability of this compound, particularly its reduced form BH4, presents a significant challenge in both research and clinical applications. A comprehensive understanding of the factors that influence its stability, the pathways of its degradation, and the appropriate methods for its analysis is essential. This technical guide provides a foundational resource for scientists and drug development professionals, enabling more accurate experimental design, reliable data interpretation, and the development of more effective and stable BH4-based therapies. By carefully controlling conditions such as pH, temperature, and exposure to oxygen, and by employing robust analytical techniques, the challenges associated with BH4 instability can be effectively managed.
References
- 1. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Oxidation of tetrahydrobiopterin by biological radicals and scavenging of the trihydrobiopterin radical by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoxidation Kinetics of Tetrahydrobiopterin—Giving Quinonoid Dihydrobiopterin the Consideration It Deserves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of D-Biopterin for Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of D-Biopterin and its biologically crucial reduced forms, L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) and 7,8-dihydrobiopterin (BH2). Understanding these properties is paramount for the development of sensitive and specific detection methods essential in various research and clinical applications, including the study of metabolic disorders, neurological diseases, and endothelial dysfunction.
Core Spectroscopic Properties
The detection of this compound and its derivatives heavily relies on their distinct ultraviolet-visible (UV-Vis) absorbance and fluorescence characteristics. The spectroscopic properties are intrinsically linked to the oxidation state of the pterin (B48896) ring system.
UV-Visible Absorbance Spectroscopy
The UV-Vis absorption spectra of biopterin (B10759762) derivatives are sensitive to the redox state of the molecule. The fully oxidized form, biopterin, and the reduced forms, BH4 and BH2, exhibit characteristic absorption maxima.
In its fully reduced and biologically active form, tetrahydrobiopterin (B1682763) (BH4) in neutral aqueous solutions shows a primary absorption maximum around 298 nm with a shoulder at approximately 260 nm[1]. The decrease in absorbance at 295 nm is a convenient way to monitor the oxidation of BH4[2].
Upon oxidation, 7,8-dihydrobiopterin (BH2) is formed. The fully oxidized form, biopterin , displays a different absorption spectrum, with characteristic peaks at 254 nm and 360 nm[3]. The UV-Vis spectra of tepidopterin, a related pterin compound, showed absorption maxima at 276 and 350 nm at neutral pH[3].
Table 1: UV-Visible Absorption Maxima of Biopterin Derivatives
| Compound | Solvent/pH | Absorption Maxima (λmax) in nm |
| Tetrahydrobiopterin (BH4) | Neutral aqueous solution | ~298 (primary), ~260 (shoulder)[1] |
| Biopterin (oxidized) | Phosphate (B84403) buffer (pH 6.0) | 254, 360 |
| Pterin (related compound) | Na2HPO4-KH2PO4 buffer (pH 7.0) | 254, 350 |
Fluorescence Spectroscopy
Fluorescence spectroscopy offers a highly sensitive method for the detection of biopterin species. A key characteristic is that only the fully oxidized and aromatic pterins exhibit intense fluorescence, while the reduced forms like tetrahydrobiopterin are essentially non-fluorescent. This property is the foundation of many detection assays.
To measure BH4 and BH2 levels using fluorescence, they are first chemically oxidized to the highly fluorescent biopterin. This conversion can be achieved using agents like iodine or through electrochemical oxidation. The oxidized biopterin typically exhibits an excitation maximum around 350-360 nm and an emission maximum around 440-450 nm. For instance, L-biopterin, when excited at 362 nm, has an emission maximum at 445 nm.
7,8-dihydrobiopterin (H2Bip) itself has weak intrinsic fluorescence. Studies on a family of 7,8-dihydropterins in aqueous solution have reported fluorescence quantum yields in the range of 3–9 x 10-3 and short fluorescence lifetimes of 0.18–0.34 ns.
Table 2: Fluorescence Properties of Biopterin Derivatives
| Compound | State | Excitation Maxima (λex) in nm | Emission Maxima (λem) in nm | Fluorescence Quantum Yield (ΦF) | Notes |
| Tetrahydrobiopterin (BH4) | Reduced | - | - | Negligible | Becomes highly fluorescent upon oxidation to biopterin. |
| 7,8-Dihydrobiopterin (BH2) | Partially reduced | ~350-360 (as oxidized biopterin) | ~440-450 (as oxidized biopterin) | Low (3–9 x 10-3) | Can be oxidized to the highly fluorescent biopterin for detection. |
| Biopterin | Oxidized | ~350-362 | ~440-450 | High (relative to reduced forms) | The fluorescent species detected in most assays. L-biopterin λem is 445 nm with λex at 362 nm. |
Signaling and Biosynthetic Pathways
This compound, in its reduced form BH4, is a critical cofactor for several key enzymes involved in vital metabolic and signaling pathways.
De Novo Biosynthesis Pathway
The de novo synthesis of BH4 starts from guanosine (B1672433) triphosphate (GTP) and involves three enzymatic steps.
Caption: De Novo Biosynthesis of BH4.
Regeneration and Salvage Pathways
BH4 is oxidized during enzymatic reactions and needs to be regenerated to maintain its biological activity. The regeneration and salvage pathways ensure a continuous supply of this essential cofactor.
Caption: BH4 Regeneration and Salvage Pathways.
Experimental Protocols for Spectroscopic Detection
The detection of this compound and its derivatives, particularly in biological samples, often requires chromatographic separation followed by spectroscopic detection. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detectors is the most common approach.
General Workflow for HPLC-based Detection
Caption: General workflow for HPLC-based detection of biopterins.
Protocol for Sample Preparation and Differential Oxidation for Fluorescence Detection
This protocol is based on the principle of differential oxidation of BH4 and BH2 to the fluorescent biopterin.
-
Sample Collection and Homogenization:
-
Collect tissue or cell samples and immediately freeze them in liquid nitrogen to prevent degradation of labile pterins.
-
Homogenize the frozen samples in a suitable acidic buffer (e.g., 0.1 M HCl or a mixture of phosphoric and trichloroacetic acids) to precipitate proteins and stabilize the pterins.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15-20 minutes at 4°C) to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Differential Oxidation:
-
Acidic Oxidation (for total biopterin: BH4 + BH2 + Biopterin):
-
Take an aliquot of the acidic supernatant.
-
Add an acidic iodine solution (e.g., 1% I2 in 2% KI in 0.1 M HCl).
-
Incubate in the dark for a specified time (e.g., 1 hour) to oxidize both BH4 and BH2 to biopterin.
-
Stop the reaction by adding a reducing agent like ascorbic acid to remove excess iodine.
-
-
Alkaline Oxidation (for BH2 + Biopterin):
-
Take a separate aliquot of the acidic supernatant.
-
Adjust the pH to alkaline (e.g., >12) with NaOH.
-
Add an alkaline iodine solution (e.g., 1% I2 in 2% KI in 1 M NaOH).
-
Under alkaline conditions, BH4 is degraded and does not form biopterin, while BH2 is oxidized to biopterin.
-
Incubate and stop the reaction as in the acidic oxidation step.
-
-
-
HPLC Analysis:
-
Inject the processed samples into an HPLC system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Fluorescence Detection:
-
Set the excitation wavelength to approximately 350 nm.
-
Set the emission wavelength to approximately 450 nm.
-
-
-
Quantification:
-
Calculate the concentration of BH4 by subtracting the biopterin concentration obtained from the alkaline oxidation from the total biopterin concentration obtained from the acidic oxidation.
-
Use external standards of biopterin to create a calibration curve for accurate quantification.
-
Protocol for HPLC with Electrochemical Detection
This method allows for the direct detection of BH4 without the need for oxidation.
-
Sample Preparation:
-
Follow the same sample collection, homogenization, and protein precipitation steps as for fluorescence detection, ensuring the use of antioxidants like dithioerythritol (B556865) (DTE) in the homogenization buffer to protect BH4 from auto-oxidation.
-
-
HPLC System with Electrochemical Detector:
-
Column and Mobile Phase: Similar to the fluorescence detection method.
-
Electrochemical Detector:
-
Set up a dual-electrode system.
-
The first electrode is set at an oxidizing potential to detect BH4.
-
A second, downstream electrode can be set at a reducing potential for increased specificity.
-
Alternatively, a post-column electrochemical reactor can be used to oxidize BH2 to a fluorescent product for subsequent fluorescence detection.
-
-
-
Quantification:
-
Generate a calibration curve using authentic BH4 standards.
-
The peak area from the electrochemical detector is proportional to the BH4 concentration.
-
Conclusion
The distinct spectroscopic properties of this compound and its reduced forms, particularly the fluorescence of the oxidized pterin ring, provide a robust basis for their detection and quantification. The choice of methodology, whether UV-Vis spectrophotometry for monitoring oxidation kinetics or the more sensitive HPLC coupled with fluorescence or electrochemical detection for biological samples, depends on the specific research question and the required level of sensitivity and specificity. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and professionals working with these critical biological molecules.
References
Methodological & Application
Application Note: Quantification of D-Biopterin in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin, in its reduced form 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), is a critical endogenous enzyme cofactor essential for a multitude of physiological processes.[1][2][3] It plays a pivotal role in the synthesis of monoamine neurotransmitters such as dopamine (B1211576) and serotonin, the production of nitric oxide (NO), and the metabolism of phenylalanine.[1][4] The intracellular concentration of BH4 is tightly regulated through de novo synthesis, recycling, and salvage pathways.[1][5] Given its importance in cellular function, the quantification of this compound and its redox forms (dihydrobiopterin - BH2, and biopterin (B10759762) - B) in cell culture media is crucial for studies related to neuroscience, cardiovascular disease, immunology, and drug development. This application note provides a detailed protocol for the reliable quantification of this compound in cell culture media using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[6][7][8]
This compound Signaling and Metabolic Pathways
This compound is a central player in several metabolic pathways. The de novo synthesis pathway begins with guanosine (B1672433) triphosphate (GTP) and involves the enzymes GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SPR).[5][9] The salvage pathway can generate BH4 from sepiapterin via the action of sepiapterin reductase and dihydrofolate reductase (DHFR).[3][10] The recycling pathway regenerates BH4 from its oxidized form, quinonoid dihydrobiopterin (qBH2), through the action of dihydropteridine reductase (DHPR).[1][5]
// Nodes GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; H2NTP [label="Dihydroneopterin\nTriphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PPH4 [label="6-Pyruvoyltetrahydropterin", fillcolor="#F1F3F4", fontcolor="#202124"]; BH4 [label="this compound (BH4)\n(Active Cofactor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qBH2 [label="Quinonoid\nDihydrobiopterin (qBH2)", fillcolor="#FBBC05", fontcolor="#202124"]; BH2 [label="7,8-Dihydrobiopterin\n(BH2)", fillcolor="#FBBC05", fontcolor="#202124"]; Biopterin [label="Biopterin (B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sepiapterin [label="Sepiapterin", fillcolor="#F1F3F4", fontcolor="#202124"];
// Enzymes GTPCH [label="GTPCH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=8]; PTPS [label="PTPS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=8]; SPR1 [label="SPR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=8]; SPR2 [label="SPR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=8]; DHFR [label="DHFR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=8]; DHPR [label="DHPR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=8]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8]; Aromatic_Acid_Hydroxylases [label="Aromatic Acid\nHydroxylases", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", fontsize=8]; NOS [label="Nitric Oxide\nSynthases (NOS)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", fontsize=8];
// Edges GTP -> H2NTP [label=" de novo\n pathway", fontsize=8]; H2NTP -> PPH4 [fontsize=8]; PPH4 -> BH4 [fontsize=8]; PPH4 -> Sepiapterin [style=dashed, arrowhead=open, label=" alternative", fontsize=8]; Sepiapterin -> BH2 [label=" salvage\n pathway", fontsize=8]; BH2 -> BH4 [fontsize=8]; BH4 -> qBH2 [label=" cofactor for", fontsize=8]; qBH2 -> BH4 [label=" recycling\n pathway", fontsize=8]; qBH2 -> BH2 [style=dashed, arrowhead=open, label=" non-enzymatic", fontsize=8]; BH2 -> Biopterin [fontsize=8];
// Enzyme placement GTPCH [pos="1.5,1.75!", width=0.8, height=0.4]; PTPS [pos="3.5,1.75!", width=0.8, height=0.4]; SPR1 [pos="5.5,1.75!", width=0.8, height=0.4]; SPR2 [pos="5.5,-0.25!", width=0.8, height=0.4]; DHFR [pos="5.5,-1.75!", width=0.8, height=0.4]; DHPR [pos="8.5,0.75!", width=0.8, height=0.4]; Oxidation [pos="8.5,-1.75!", width=0.8, height=0.4]; Aromatic_Acid_Hydroxylases [pos="8.5,2.25!", width=1.2, height=0.5]; NOS [pos="10.5,2.25!", width=1.2, height=0.5];
// Edge to enzyme connections edge [style=invis]; GTP -> GTPCH; GTPCH -> H2NTP; H2NTP -> PTPS; PTPS -> PPH4; PPH4 -> SPR1; SPR1 -> BH4; Sepiapterin -> SPR2; SPR2 -> BH2; BH2 -> DHFR; DHFR -> BH4; BH4 -> Aromatic_Acid_Hydroxylases; BH4 -> NOS; Aromatic_Acid_Hydroxylases -> qBH2; NOS -> qBH2; qBH2 -> DHPR; DHPR -> BH4; BH2 -> Oxidation; Oxidation -> Biopterin; } this compound metabolic and signaling pathways.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol outlines the steps for sample preparation and analysis of this compound and its related compounds in cell culture media. Due to the high instability of BH4, which readily oxidizes to BH2 and biopterin, careful and rapid sample handling is paramount.[6][8] An indirect measurement approach is often employed where all biopterin forms are oxidized to biopterin for quantification, with separate measurements to differentiate the species.[8][11]
Materials and Reagents
-
6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) dihydrochloride
-
7,8-Dihydrobiopterin (BH2)
-
Biopterin (B)
-
Isotope-labeled internal standard (e.g., BH4-d4)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Trichloroacetic acid (TCA)
-
Dithioerythritol (B556865) (DTE) or Dithiothreitol (B142953) (DTT)
-
Iodine
-
Potassium iodide
-
Ammonium hydroxide
-
Cell culture media (as matrix for standards)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Refrigerated centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Micro-pipettes
Sample Preparation
The following workflow is a general guideline and may require optimization based on the specific cell culture media and experimental conditions.
// Nodes Start [label="Cell Culture Media Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Stabilization [label="Immediate Stabilization\n(add antioxidants like DTE/DTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Spiking [label="Spike with Internal Standard\n(e.g., BH4-d4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitation [label="Protein Precipitation\n(e.g., with TCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation\n(to remove precipitated proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation_Step [label="Differential Oxidation\n(Acidic/Alkaline Iodine Treatment)", shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid_Oxidation [label="Acidic Oxidation\n(BH4 + BH2 -> Biopterin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkaline_Oxidation [label="Alkaline Oxidation\n(BH2 -> Biopterin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quenching [label="Quench Oxidation\n(e.g., with ascorbic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleanup [label="Optional: Solid Phase Extraction (SPE)\n(for sample cleanup)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Stabilization; Stabilization -> Spiking; Spiking -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> Oxidation_Step; Oxidation_Step -> Acid_Oxidation [label="Total Biopterins"]; Oxidation_Step -> Alkaline_Oxidation [label="BH2 + Biopterin"]; Acid_Oxidation -> Quenching; Alkaline_Oxidation -> Quenching; Quenching -> Cleanup; Cleanup -> Analysis; Analysis -> Quantification; } Workflow for this compound quantification.
Step-by-Step Protocol:
-
Sample Collection and Stabilization:
-
Collect cell culture media samples and immediately place them on ice.
-
To prevent oxidation of BH4, add a final concentration of 0.1% dithioerythritol (DTE) or dithiothreitol (DTT) to the media.[8]
-
-
Internal Standard Spiking:
-
Add an appropriate amount of the isotope-labeled internal standard (e.g., BH4-d4) to all samples, calibration standards, and quality controls.
-
-
Protein Precipitation:
-
For media containing serum or significant amounts of protein, perform protein precipitation. Add an equal volume of ice-cold 0.2 M trichloroacetic acid (TCA).[6]
-
Vortex the samples for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Differential Oxidation (for speciation of BH4 and BH2):
-
This step is crucial for determining the concentrations of the different biopterin forms.[11]
-
For Total Biopterin (BH4 + BH2 + B): To an aliquot of the supernatant, add an acidic iodine solution (e.g., 1% I2 in 2% KI in 1 M HCl). Vortex and incubate in the dark for 1 hour at room temperature.
-
For BH2 + B: To a separate aliquot of the supernatant, add an alkaline iodine solution (e.g., 1% I2 in 2% KI in 0.1 M NaOH). Vortex and incubate in the dark for 1 hour at room temperature.
-
Quench the reaction: After incubation, add a quenching agent like ascorbic acid to remove excess iodine.
-
-
Sample Cleanup (Optional):
-
If matrix effects are significant, a solid-phase extraction (SPE) step can be incorporated to clean up the samples before LC-MS/MS analysis.
-
LC-MS/MS Analysis
Chromatographic Conditions (Example):
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Biopterin | Q1: m/z 236.1 -> Q3: m/z 178.1 |
| Biopterin-d4 (IS) | Q1: m/z 240.1 -> Q3: m/z 182.1 |
| Collision Energy & other parameters | To be optimized for the specific instrument used. |
Data Analysis and Quantification
-
Create a calibration curve using known concentrations of biopterin standards prepared in the same cell culture medium (matrix-matched standards).
-
Integrate the peak areas for the biopterin and the internal standard in all samples.
-
Calculate the concentration of biopterin in each sample using the calibration curve.
-
Calculate the concentrations of BH4 and BH2 based on the results from the differential oxidation steps:
-
[BH4] = [Total Biopterin] - [BH2 + B]
-
[BH2] = [BH2 + B] - [B] (where [B] is determined from a non-oxidized sample, if necessary)
-
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data obtained from the analysis. The values are hypothetical and for illustrative purposes only.
| Sample ID | Total Biopterin (ng/mL) | BH2 + B (ng/mL) | Calculated BH4 (ng/mL) | Calculated BH2 (ng/mL) |
| Control 1 | 5.2 | 1.8 | 3.4 | 1.3 |
| Control 2 | 4.9 | 1.6 | 3.3 | 1.1 |
| Treatment A - 1 | 12.8 | 3.5 | 9.3 | 3.0 |
| Treatment A - 2 | 13.5 | 3.8 | 9.7 | 3.3 |
| Treatment B - 1 | 2.1 | 1.9 | 0.2 | 1.4 |
| Treatment B - 2 | 2.5 | 2.2 | 0.3 | 1.7 |
(Note: A separate measurement of endogenous biopterin (B) in a non-oxidized sample would be required for the most accurate calculation of BH2.)
Conclusion
The accurate quantification of this compound and its redox states in cell culture media is achievable with careful sample handling and a robust LC-MS/MS method. This application note provides a comprehensive protocol that can be adapted to specific research needs. Understanding the dynamics of this compound in cellular models is fundamental for advancing our knowledge in various fields of biomedical research and for the development of novel therapeutic strategies.
References
- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydrobiopterin in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of D-Biopterin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin and its reduced forms, particularly tetrahydrobiopterin (B1682763) (BH4), are critical cofactors for several aromatic amino acid hydroxylases and nitric oxide synthases.[1][2][3] Deficiencies in BH4 metabolism are linked to various neurological and cardiovascular disorders.[4][5] Accurate quantification of this compound and its derivatives, including dihydrobiopterin (BH2) and biopterin (B10759762), is crucial for diagnosing metabolic disorders, monitoring therapeutic interventions, and advancing drug development.[4][6][7] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the sensitive and specific measurement of these compounds in biological matrices.[1][8][9]
This application note provides detailed protocols for the analysis of this compound and its derivatives using HPLC coupled with fluorescence and electrochemical detection.
Analytical Methods
The analysis of this compound and its derivatives can be approached through two main strategies: indirect and direct detection.
-
Indirect Methods: These methods involve the chemical oxidation of the non-fluorescent reduced pterins (BH4 and BH2) to the highly fluorescent biopterin.[1][6] Differential oxidation under acidic and alkaline conditions allows for the calculation of the individual concentrations of BH4 and BH2.[8] While widely used, this approach can be time-consuming and may underestimate the concentrations of the reduced forms.[4][6][7]
-
Direct Methods: Direct analysis of BH4 and its derivatives is preferred for its accuracy and speed.[1][4][6] This is typically achieved using HPLC coupled with electrochemical detection (ECD) or by employing post-column coulometric oxidation followed by fluorescence detection (FD).[4][6][8]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound and its derivatives using various HPLC methods.
Table 1: HPLC with Fluorescence Detection (Post-Column Oxidation)
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |
| Tetrahydrobiopterin (BH4) | Not specified | 60 fmol | Not specified | CSF | [8] |
| Dihydrobiopterin (BH2) | Not specified | 100 fmol | Not specified | CSF | [8] |
| Biopterin | Not specified | 80 fmol | Not specified | CSF | [8] |
| Neopterin (B1670844) | Not specified | Not specified | Not specified | CSF | [4][6][7] |
| Dihydroneopterin (NH2) | Not specified | Not specified | Not specified | CSF | [4][6][7] |
Table 2: HPLC with Electrochemical Detection
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |
| Tetrahydrobiopterin (BH4) | 5.3 | 0.19 pmol | Not specified | Liver, Brain | [1] |
| Dihydrobiopterin (BH2) | 9.2 | Not specified | Not specified | Standards | [1] |
| Tetrahydrobiopterin (BH4) | Not specified | 6.2 nmol/L | Not specified | Not specified | [1] |
| Dihydroxanthopterin (XH2) | Not specified | 120 fmol | Not specified | Standards | [8] |
Table 3: HPLC-MS/MS
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |
| Tetrahydrobiopterin (BH4) | 1.5-2.5 nmol/L | 1 nmol/L | Dried Blood Spot | [10] |
| Dihydrobiopterin (BH2) | Not specified | 1 nmol/L | HUVECs | [11] |
| Biopterin | 1.5-2.5 nmol/L | 2.5 nmol/L | Dried Blood Spot | [10] |
| Neopterin | 1.5-2.5 nmol/L | Not specified | Dried Blood Spot | [10] |
Experimental Protocols
Protocol 1: HPLC with Post-Column Coulometric Oxidation and Fluorescence Detection
This method allows for the simultaneous, direct quantification of BH4, BH2, Biopterin, NH2, and Neopterin in a single run.[4][6][7]
1. Sample Preparation (Cerebrospinal Fluid - CSF)
-
Collect CSF samples and immediately freeze them at -80°C until analysis.[6]
-
Prior to injection, thaw the samples and filter them through a 0.2 µm syringe filter.[4][6] A small sample volume of 100 µL is sufficient.[4][6][7]
-
Samples should be analyzed within 6 hours of preparation to ensure the stability of NH2 and BH4.[6]
2. HPLC Conditions
-
Column: Atlantis dC18 (4.6 x 150 mm, 3 µm)[6]
-
Mobile Phase: 0.05 M sodium citrate/methanol (B129727) (97/3, v/v), pH 7.4[6]
-
Flow Rate: 0.6 mL/min[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 20 µL
3. Post-Column Oxidation and Detection
-
Coulometric Oxidation: +600 mV[6]
-
Fluorescence Detection: Excitation λ = 350 nm, Emission λ = 450 nm[6]
Protocol 2: HPLC with Sequential Electrochemical and Fluorescence Detection
This method allows for the direct detection of BH4 and other pteridine (B1203161) derivatives.[2][8]
1. Sample Preparation (General)
-
For tissue samples, homogenization in an appropriate buffer (e.g., 0.1 M HCl) containing antioxidants like 1,4-dithioerythritol (DTE) and metal chelators like diethylenetriaminepentaacetic acid (DTPA) is recommended to stabilize BH4.[1][3][12]
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Filter the supernatant through a 0.2 µm syringe filter before injection.
2. HPLC Conditions
-
Column: Apex 5µm C18 (250 x 4.6 mm)[8]
-
Mobile Phase: 0.1 M KH2PO4, 0.05 mM EDTA, 0.16 mM DTT, and 0.05 mM OSA, pH 2.5[8]
-
Flow Rate: 1.0 mL/min[8]
-
Elution: Isocratic, with the option of using 20% methanol as an elution reagent.[8]
-
Run Time: 30 minutes[8]
3. Detection
-
Electrochemical Detector:
-
Fluorescence Detector: Excitation λ = 348 nm, Emission λ = 444 nm (for detection of biopterin, pterin, and oxidized BH2)[8]
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Simplified metabolic pathway of this compound biosynthesis and recycling.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of all forms of biopterin and neopterin in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 11. Simultaneous quantification of tetrahydrobiopterin, dihydrobiopterin, and biopterin by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Measuring D-Biopterin Levels in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin, in its reduced form tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[1] Its availability is critical for the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and for the production of nitric oxide, a key signaling molecule in the cardiovascular and nervous systems.[1][2] Dysregulation of this compound metabolism has been implicated in a variety of pathological conditions, including neurological disorders, cardiovascular diseases, and inflammatory conditions.[3] Consequently, the accurate measurement of this compound and its redox forms (dihydrobiopterin - BH2, and the fully oxidized biopterin) in tissue samples is crucial for advancing our understanding of these diseases and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the quantification of this compound levels in tissue samples, targeting researchers, scientists, and professionals in drug development. The methodologies covered include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound (BH4) Synthesis and Recycling
The cellular levels of BH4 are tightly regulated through a de novo synthesis pathway and a recycling pathway.
Caption: this compound (BH4) biosynthesis and recycling pathways.
Experimental Workflow for Tissue Sample Analysis
The general workflow for measuring this compound in tissue samples involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for this compound measurement in tissues.
Data Presentation: this compound Levels in Various Tissues
The following table summarizes representative this compound (or total biopterin) levels found in various mammalian tissues. It is important to note that these values can vary significantly based on the species, age, physiological state, and the analytical method used.
| Tissue | Species | This compound Concentration (ng/g or pmol/mg protein) | Analytical Method | Reference |
| Liver | Human, Rat | High levels reported | Crithidia fasciculata assay, HPLC | [4] |
| Brain | Human, Rat, Mouse | Moderate to high levels reported | Crithidia fasciculata assay, HPLC-ECD | |
| Pineal Gland | Rat | Highest levels reported | HPLC | |
| Spleen | Human | High levels reported | Crithidia fasciculata assay | |
| Bone Marrow | Human | High levels reported | Crithidia fasciculata assay | |
| Adrenal Gland | Human | High levels reported | Crithidia fasciculata assay | |
| Small Intestine | Human | High levels reported | Crithidia fasciculata assay | |
| Kidney | Rat | High levels reported | HPLC-ECD | |
| Heart | Rat | Moderate levels reported | HPLC-ECD | |
| Aorta | Rat | Low levels reported | HPLC-ECD |
Experimental Protocols
Tissue Sample Preparation
Proper sample preparation is critical to prevent the oxidation of the labile BH4.
Materials:
-
1X Phosphate (B84403) Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM potassium phosphate buffer (pH 2.6) containing 1 mM 1,4-dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA). Alternatively, for ELISA, 1X PBS with protease inhibitors can be used.
-
Liquid nitrogen or dry ice
-
Homogenizer (e.g., Potter-Elvehjem, sonicator, or bead beater)
-
Refrigerated centrifuge
Protocol:
-
Immediately after dissection, rinse the tissue with ice-cold 1X PBS to remove excess blood.
-
Blot the tissue dry and record its wet weight.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until homogenization.
-
On the day of the assay, add a known weight of the frozen tissue to a pre-chilled tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 10-20 volumes of buffer to tissue weight).
-
Homogenize the tissue on ice until no visible tissue fragments remain. For ELISA, two freeze-thaw cycles can be performed to aid cell lysis.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10-15 minutes) at 4°C to pellet cellular debris.
-
Carefully collect the supernatant and proceed immediately with the analysis or store aliquots at -80°C. Avoid multiple freeze-thaw cycles.
Quantification by ELISA
Commercially available ELISA kits offer a convenient method for quantifying total biopterin (B10759762). These are typically competitive immunoassays.
Principle: Biopterin in the sample or standard competes with a fixed amount of labeled biopterin for binding to a limited number of anti-biopterin antibody sites, usually coated on a microplate. The amount of labeled biopterin bound is inversely proportional to the concentration of biopterin in the sample.
Materials:
-
Biopterin ELISA Kit (e.g., from Assay Genie, Antibodies.com, Aviva Systems Biology)
-
Prepared tissue homogenate supernatant
-
Microplate reader
Protocol (General - refer to the specific kit manual for details):
-
Prepare standards and samples as per the kit instructions.
-
Add 50 µL of standard, blank, or sample to each well of the pre-coated microplate.
-
Immediately add 50 µL of Detection Reagent A (e.g., Biotinylated Anti-Biopterin Antibody) to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Add Detection Reagent B (e.g., HRP-Streptavidin conjugate) to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate solution to each well, which will develop a blue color.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the biopterin concentration in the samples by comparing their absorbance to the standard curve.
Quantification by HPLC
HPLC methods can directly measure BH4 and its oxidized forms, providing more detailed information than ELISA.
Principle: This method directly detects BH4 based on its electrochemical properties. Different potentials can be applied to distinguish between BH4 and BH2.
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile Phase: 50 mM potassium phosphate buffer (pH 4.5).
-
BH4 and BH2 standards
Protocol:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase.
-
Optimize the electrochemical detector potentials to specifically detect BH4 (e.g., 0 mV) and BH2 (e.g., 280 mV).
-
Prepare a standard curve by injecting known concentrations of BH4 and BH2 standards.
-
Inject the prepared tissue supernatant onto the HPLC system.
-
Identify and quantify the peaks corresponding to BH4 and BH2 by comparing their retention times and signal intensities to the standards.
Principle: Reduced biopterins (BH4 and BH2) are not naturally fluorescent. This method involves a differential oxidation step to convert them into the highly fluorescent biopterin. By using different oxidation conditions (acidic vs. alkaline), the initial amounts of BH4 and BH2 can be calculated.
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Oxidizing agents (e.g., iodine solution in HCl and NaOH)
-
Mobile phase (e.g., a buffer/methanol mixture)
Protocol:
-
Sample Splitting: Divide the tissue supernatant into three aliquots.
-
Aliquot 1 (Total Biopterin): Add an acidic iodine solution to oxidize both BH4 and BH2 to biopterin.
-
Aliquot 2 (BH2 + Biopterin): Add an alkaline iodine solution to oxidize only BH2 to biopterin.
-
Aliquot 3 (Endogenous Biopterin): Leave untreated.
-
Stop the oxidation reaction and inject each aliquot onto the HPLC system.
-
Detect the fluorescent biopterin peak (e.g., excitation ~350 nm, emission ~450 nm).
-
Calculate the concentrations:
-
[BH4] = [Total Biopterin] - [Aliquot 2 result]
-
[BH2] = [Aliquot 2 result] - [Endogenous Biopterin]
-
Quantification by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of BH4, BH2, and biopterin.
Principle: This technique separates the different biopterin forms by liquid chromatography, followed by their detection and quantification based on their specific mass-to-charge ratios using a tandem mass spectrometer. The use of stable isotope-labeled internal standards is recommended for accurate quantification.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase column
-
Mobile phase (e.g., methanol/water gradient with additives like formic acid)
-
BH4, BH2, and biopterin standards
-
Stable isotope-labeled internal standards (e.g., ¹⁵N-labeled BH4)
Protocol:
-
Prepare tissue homogenates as described previously, adding the internal standards to the homogenization buffer.
-
Set up the LC-MS/MS system with optimized parameters for the detection of each biopterin form and the internal standards.
-
Prepare a standard curve by spiking known concentrations of the analytes and a fixed concentration of the internal standards into a matrix similar to the sample.
-
Inject the prepared tissue supernatant onto the LC-MS/MS system.
-
Identify and quantify the peaks for BH4, BH2, and biopterin based on their retention times and specific mass transitions.
-
Calculate the concentrations of each analyte in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
References
- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor [mdpi.com]
- 2. Consensus guideline for the diagnosis and treatment of tetrahydrobiopterin (BH4) deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Biopterin derivatives in human body fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Biopterin Supplementation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin, in its reduced form 5,6,7,8-tetrahydrobiopterin (BH4), is a critical cofactor for several key enzymes, including the aromatic amino acid hydroxylases and nitric oxide synthases (NOS). In vitro studies are essential for elucidating the mechanisms of BH4-dependent pathways and for the preclinical evaluation of therapeutic strategies targeting these pathways. A crucial aspect of in vitro research is the phenomenon of endothelial nitric oxide synthase (eNOS) "uncoupling." Under conditions of BH4 insufficiency or oxidation, eNOS produces superoxide (B77818) (O₂⁻) instead of its primary product, nitric oxide (NO).[1][2] This switch has significant implications for vascular health and disease. The ratio of BH4 to its oxidized form, 7,8-dihydrobiopterin (BH2), is a critical determinant of eNOS coupling.[3][4] Supplementation with exogenous BH4 is a common experimental approach to investigate and potentially reverse eNOS uncoupling.
These application notes provide detailed protocols for the in vitro supplementation of this compound (BH4) in cell culture models, focusing on endothelial cells.
Key Signaling Pathway: eNOS Coupling and Uncoupling
The balance between NO and superoxide production by eNOS is tightly regulated by the availability of BH4.
Caption: eNOS coupling is dependent on BH4, leading to NO production. Low BH4 or high BH2 causes uncoupling and superoxide generation.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: Effects of Biopterin Supplementation on eNOS Activity and Biopterin Levels in Endothelial Cells
| Cell Type | Treatment Condition | Duration | Intracellular BH4 Levels | Intracellular BH2 Levels | BH4:BH2 Ratio | eNOS Activity (NO Production) | Superoxide Production |
| Murine Endothelial Cells | High Glucose (30 mM) | 48 hours | No significant change | Increased (to 40% of total biopterin) | Decreased | Diminished | Increased |
| Murine Endothelial Cells | High Glucose + BH4 Supplementation | 24 hours | 2-fold increase | 12-fold increase | Decreased further | Decreased by 40% | Increased by 200% |
| Porcine Aortic Endothelial Cells (PAECs) | BH2 Supplementation (10 µM) | 1 hour | Markedly elevated | No significant change | Increased | Increased | - |
| Human Microvascular Endothelial Cells (HMEC-1) | BH2 Supplementation (10 µM) | - | - | - | - | Increased | - |
Data synthesized from multiple sources.[3][4][5]
Table 2: Binding Affinities of Biopterins to eNOS
| Ligand | Binding Affinity (Kd) |
| Tetrahydrobiopterin (B1682763) (BH4) | ~80 nM |
| 7,8-Dihydrobiopterin (BH2) | ~80 nM |
This indicates that BH2 can effectively compete with BH4 for binding to eNOS.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound (BH4) Stock Solution
Objective: To prepare a stable stock solution of BH4 for cell culture supplementation. BH4 is highly susceptible to oxidation, so proper handling is crucial.
Materials:
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride (B599025) (BH4)
-
Hydrochloric acid (HCl), 100 µM, sterile
-
Dithioerythritol (DTE)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a stock solution of 100 µM HCl containing 1 mM DTE and 1 mM DTPA. These agents help to stabilize BH4 and prevent its oxidation.[6]
-
Weigh the desired amount of BH4 powder in a sterile environment.
-
Dissolve the BH4 powder in the prepared acidic solution to a final concentration of 1-10 mM.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.
-
Store the aliquots at -80°C. Stored under these conditions, the solution is stable for several weeks. Avoid repeated freeze-thaw cycles.[6]
Protocol 2: In Vitro Supplementation of Endothelial Cells with this compound (BH4)
Objective: To supplement cultured endothelial cells with BH4 to study its effects on eNOS coupling and cellular function.
Caption: General workflow for in vitro BH4 supplementation experiments.
Materials:
-
Cultured endothelial cells (e.g., HUVECs, BAECs, murine ECs)
-
Complete cell culture medium
-
BH4 stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate endothelial cells at a desired density in multi-well plates, petri dishes, or on glass coverslips, depending on the downstream application. Allow cells to adhere and grow to 70-80% confluence.
-
Pre-treatment (Optional): If modeling a disease state, pre-treat the cells with the appropriate stimulus (e.g., high glucose at 30 mM for 24-48 hours to induce eNOS uncoupling).[3]
-
BH4 Preparation: Thaw an aliquot of the BH4 stock solution on ice, protected from light, immediately before use.
-
Supplementation: Dilute the BH4 stock solution directly into the cell culture medium to achieve the desired final concentration. A common working concentration is 10 µM.[7] Ensure thorough but gentle mixing.
-
Incubation: Remove the old medium from the cells and replace it with the BH4-supplemented medium. Incubate the cells for the desired period. Incubation times can range from 1 hour to 24 hours, depending on the experimental goals.[4][5]
-
Analysis: Following incubation, proceed with downstream analyses. This may include measuring NO production in the supernatant, quantifying intracellular superoxide, or harvesting cell lysates for biopterin analysis or Western blotting.
Protocol 3: Quantification of Intracellular Biopterins by HPLC
Objective: To measure the intracellular concentrations of BH4, BH2, and biopterin to determine the BH4:BH2 ratio.
Principle: This method uses reverse-phase high-performance liquid chromatography (HPLC) with sequential electrochemical and fluorescence detection to separate and quantify the different forms of biopterin.[6][8]
Materials:
-
Cell lysis buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, with 1 mM DTE and 100 µM EDTA)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation
-
HPLC system with C18 column
-
Electrochemical detector
-
Fluorescence detector
-
BH4, BH2, and Biopterin standards
Procedure:
-
Cell Lysis:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold lysis buffer.
-
Lyse the cells by three freeze-thaw cycles.[8]
-
-
Protein Precipitation:
-
Add an equal volume of ice-cold 1 M PCA or 10% TCA to the cell lysate.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample into the HPLC system.
-
Separation: Use a C18 column with a mobile phase such as 50 mM sodium acetate, 5 mM citric acid, 48 µM EDTA, and 160 µM DTE (pH 5.2).[8]
-
Detection:
-
Use an electrochemical detector to quantify BH4.
-
Use a fluorescence detector to quantify BH2 and biopterin.
-
-
-
Quantification:
-
Generate standard curves using known concentrations of BH4, BH2, and biopterin standards.
-
Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
-
Normalize the results to the total protein content of the cell lysate.
-
Note: An alternative method involves differential oxidation. Samples are split and treated with either acid (oxidizes BH4 and BH2 to biopterin) or base (oxidizes only BH2 to biopterin). The difference in fluorescent signal allows for the calculation of BH4 and BH2 levels.[5]
Conclusion
The protocols and data presented provide a framework for conducting in vitro studies with this compound. Successful experimentation hinges on the careful preparation and handling of BH4 to prevent oxidation and the accurate measurement of its effects on cellular signaling. By understanding the critical role of the BH4:BH2 ratio and applying these methodologies, researchers can effectively investigate the complex biology of BH4-dependent enzymes in health and disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tetrahydrobiopterin Recycling, a Key Determinant of Endothelial Nitric-oxide Synthase-dependent Signaling Pathways in Cultured Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Endothelial Function Research: The Role of D-Biopterin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Endothelial dysfunction, a hallmark of various cardiovascular diseases, is characterized by the reduced bioavailability of nitric oxide (NO), a critical signaling molecule in the vasculature. D-Biopterin, in its reduced form tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. A deficiency in BH4 leads to eNOS "uncoupling," a pathological state where the enzyme produces superoxide (B77818) radicals (O₂⁻) instead of NO, contributing to oxidative stress and vascular damage.[1][2][3][4][5] The supplementation of this compound serves as a pivotal research tool to investigate the mechanisms of endothelial dysfunction and to explore potential therapeutic strategies to restore vascular homeostasis. These application notes provide a comprehensive guide for utilizing this compound in the study of endothelial function.
Mechanism of Action: The eNOS-BH4 Axis
Under physiological conditions, eNOS, a dimeric enzyme, utilizes L-arginine and molecular oxygen to produce NO and L-citrulline. This process requires the presence of BH4, which acts as a critical cofactor, facilitating electron transfer within the eNOS enzyme complex. In states of oxidative stress, often associated with cardiovascular risk factors, BH4 is oxidized to dihydrobiopterin (BH2). BH2 cannot support NO synthesis and competes with BH4 for binding to eNOS, leading to the uncoupling of the enzyme. Uncoupled eNOS then transfers electrons to molecular oxygen, generating superoxide instead of NO. This switch from a protective to a detrimental function of eNOS is a key event in the pathogenesis of endothelial dysfunction. Supplementing with this compound can replete the intracellular pool of BH4, recouple eNOS, and restore NO production.
Signaling Pathway of eNOS and the Role of this compound
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Biopterin and its Derivatives as Tools to Investigate Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathological component of numerous diseases, including cardiovascular, neurodegenerative, and metabolic disorders.[1] Investigating the mechanisms underlying oxidative stress is crucial for developing effective therapeutic strategies. (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4), an essential enzymatic cofactor, has emerged as a critical molecule in the study of oxidative stress.[2][3]
While the term "D-Biopterin" may be encountered, the biologically active and endogenously produced isomer is L-tetrahydrobiopterin (BH4). Its oxidized forms, such as 7,8-dihydrobiopterin (BH2), and metabolic byproducts like D-neopterin, serve as important biomarkers for inflammation and oxidative stress.[4][5][6] The ratio of BH4 to BH2 is a sensitive indicator of the cellular redox environment and the functional state of BH4-dependent enzymes.[2][7] A primary role of BH4 is to maintain the "coupled" state of Nitric Oxide Synthase (NOS) enzymes.[8] Under conditions of oxidative stress, BH4 is oxidized to BH2, leading to NOS "uncoupling." In this state, NOS produces superoxide (B77818) (O₂•⁻) radicals instead of nitric oxide (NO), thereby amplifying oxidative stress and contributing to cellular dysfunction.[7][9][10]
These application notes provide a comprehensive overview of the mechanisms by which BH4 and its derivatives are involved in oxidative stress and offer detailed protocols for their use as tools in research and drug development.
Mechanism of Action: The BH4 Pathway in Oxidative Stress
The bioavailability of BH4 is tightly regulated by a balance between its de novo synthesis, recycling (salvage) pathways, and its degradation by oxidation.[3][11]
-
De Novo Synthesis: BH4 is synthesized from guanosine (B1672433) triphosphate (GTP) through a three-enzyme process initiated by GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme.[2][8] Inflammatory stimuli can increase GTPCH expression and elevate BH4 levels.[11]
-
Recycling Pathway: When BH4 acts as a cofactor, it is oxidized. The resulting quinonoid dihydrobiopterin (qBH2) is rapidly reduced back to BH4 by dihydropteridine reductase (DHPR).[9] Alternatively, BH4 can be oxidized by ROS to the more stable 7,8-dihydrobiopterin (BH2). BH2 is then recycled back to BH4 by dihydrofolate reductase (DHFR).[4][8] This recycling is critical for maintaining cellular BH4 pools and preventing NOS uncoupling.[8]
-
NOS Uncoupling: BH4 is an essential cofactor for all NOS isoforms (eNOS, nNOS, iNOS). It facilitates the transfer of electrons, enabling the enzyme to produce NO from L-arginine.[4][9] When BH4 levels are depleted or the BH4/BH2 ratio is low, NOS becomes uncoupled. The flow of electrons is diverted to molecular oxygen, resulting in the production of superoxide instead of NO.[2][7][9] This superoxide can react with any available NO to form peroxynitrite (ONOO⁻), a potent oxidant that further depletes BH4, creating a vicious cycle of oxidative stress.[2][10][11]
Signaling Pathway Visualization
Caption: BH4 synthesis, its role in NOS coupling, and the recycling pathway under oxidative stress.
Applications and Data
The biopterin (B10759762) pathway provides multiple measurable endpoints to assess oxidative stress in various experimental models.
Key Biomarkers and Expected Changes
The following table summarizes the expected outcomes for key biomarkers in a state of high oxidative stress compared to a healthy baseline.
| Biomarker | Expected Change in Oxidative Stress | Rationale | Key References |
| BH4 Levels | ↓ Decrease | Oxidation by ROS (e.g., peroxynitrite) and potential downregulation of synthesis enzymes. | [2][10][11] |
| BH2 Levels | ↑ Increase | Accumulation from BH4 oxidation exceeds the recycling capacity of DHFR. | [8][12] |
| BH4/BH2 Ratio | ↓↓ Significant Decrease | This ratio is a highly sensitive index of BH4 bioavailability and oxidative stress. | [2][7] |
| Superoxide (O₂•⁻) | ↑ Increase | Produced by uncoupled NOS and other sources like NADPH oxidase, which initiates BH4 oxidation. | [3][9][10] |
| Nitric Oxide (NO) | ↓ Decrease | Reduced production due to NOS uncoupling and scavenging by superoxide to form peroxynitrite. | [3][4] |
| Nitrotyrosine | ↑ Increase | A stable marker of peroxynitrite (ONOO⁻) formation, indicating high levels of nitrosative stress. | [13] |
Function of Key Molecules in the Pathway
| Molecule / Enzyme | Class | Primary Function in this Context | Color Code |
| BH4 | Cofactor | Couples NOS to produce NO; potent antioxidant. | #4285F4 |
| BH2 | Oxidized Pterin | Inactive as a NOS cofactor; competes with BH4, promoting uncoupling. | #FBBC05 |
| GTPCH | Enzyme | Rate-limiting enzyme in the de novo synthesis of BH4 from GTP. | #34A853 |
| DHFR | Enzyme | Recycles/salvages BH2 back to the active BH4 form. | #34A853 |
| NOS | Enzyme | Produces NO (coupled state) or superoxide (uncoupled state). | #5F6368 |
| Superoxide (O₂•⁻) | ROS | Product of uncoupled NOS; contributes to oxidative stress. | #FBBC05 |
| Peroxynitrite (ONOO⁻) | RNS | Highly reactive oxidant that degrades BH4, formed from NO and superoxide. | #EA4335 |
Experimental Protocols
Protocol 1: Measurement of Biopterins (BH4 & BH2) by HPLC with Electrochemical Detection (HPLC-ECD)
This protocol is adapted from methods described for analyzing biopterin content in animal tissues and is designed to accurately quantify BH4 and its oxidized products.[10][12][14][15]
Workflow Diagram
Caption: Workflow for differential oxidation and HPLC measurement of BH4 and oxidized biopterins.
Materials:
-
Tissue samples
-
Liquid nitrogen
-
Homogenization Buffer: 0.1 M HCl containing 1 mM 1,4-dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA).[12][14]
-
1 M HCl, 1 M NaOH
-
Acidic Iodine Solution: 1% (w/v) iodine in 2% (w/v) potassium iodide (KI) in 1 M HCl.
-
Alkaline Iodine Solution: 1% (w/v) iodine in 2% (w/v) KI in 2 M NaOH.
-
Ascorbic acid solution (e.g., 20 mg/mL)
-
HPLC system with a C-18 reverse-phase column and a fluorescence detector.
-
Mobile Phase: 5% methanol (B129727) in water.[10]
Procedure:
-
Sample Preparation:
-
Excise tissues and immediately snap-freeze in liquid nitrogen. Store at -80°C.
-
Weigh the frozen tissue and homogenize in 5-10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Differential Oxidation: (Perform in duplicate for each sample)
-
For Total Biopterins (BH4 + BH2 + Biopterin):
-
To 100 µL of supernatant, add 10 µL of acidic iodine solution.
-
Vortex and incubate in the dark at room temperature for 1 hour. This oxidizes all reduced biopterins to biopterin.
-
-
For Oxidized Biopterins (BH2 + Biopterin):
-
To 100 µL of supernatant, add 10 µL of alkaline iodine solution.
-
Vortex and incubate in the dark at room temperature for 1 hour. The alkaline conditions protect BH4 from oxidation while oxidizing BH2.
-
-
-
Reaction Termination:
-
Add 10 µL of ascorbic acid solution to each tube to quench the excess iodine.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
-
HPLC Analysis:
-
Inject 50-100 µL of the clear supernatant into the HPLC system.
-
Run the analysis with a mobile phase of 5% methanol/95% water at a flow rate of 1.0 mL/min.[10]
-
Set the fluorescence detector to an excitation wavelength of 350 nm and an emission wavelength of 450 nm.[10]
-
Quantify the biopterin peak area by comparing it to a standard curve generated with known concentrations of biopterin.
-
-
Calculation:
-
The value from the acid oxidation step represents total biopterins.
-
The value from the alkaline oxidation step represents oxidized biopterins (BH2 + biopterin).
-
BH4 concentration = (Total Biopterins) - (Oxidized Biopterins).
-
BH2 concentration can be inferred if biopterin levels are assumed to be negligible or measured separately.
-
Protocol 2: Assessment of Superoxide Production in Live Cells
This protocol uses a fluorogenic probe to measure generalized or mitochondrial-specific superoxide production in cell culture models of oxidative stress.
Workflow Diagram
Caption: General workflow for detecting superoxide in cultured cells using fluorescent probes.
Materials:
-
Cultured cells (e.g., endothelial cells like HUVECs)
-
Cell culture medium and supplements
-
Experimental compounds (e.g., BH4, inhibitors, oxidative stressors)
-
Positive control (e.g., Menadione, Angiotensin II)
-
Superoxide-sensitive fluorescent probe:
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope, microplate reader, or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in an appropriate vessel (e.g., 96-well black-walled plate for plate reader analysis, or glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing the vehicle control, positive control, or experimental compounds.
-
For example, to induce NOS uncoupling, one might treat cells with an inhibitor of BH4 synthesis like 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP) or a direct oxidant.
-
Incubate for the desired period (e.g., 1 to 24 hours) at 37°C.
-
-
Dye Loading:
-
Prepare the fluorescent probe working solution according to the manufacturer's instructions (e.g., 5 µM DHE or MitoSOX Red in HBSS).
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells two to three times with warm HBSS to remove any unloaded probe.
-
Fluorescence Measurement:
-
Immediately measure the fluorescence using the appropriate instrument.
-
Microscopy: Capture images using the appropriate filter set (for DHE/MitoSOX: Ex/Em ~510/580 nm).
-
Plate Reader: Read the fluorescence intensity from each well.
-
Flow Cytometry: Harvest cells and analyze the fluorescence on a per-cell basis.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity for each condition.
-
Normalize the data to a cell viability assay (e.g., DAPI staining for cell count, or a protein assay) to account for differences in cell number.
-
Express the results as a fold change relative to the vehicle control.
-
Conclusion
The intricate relationship between BH4 bioavailability, NOS function, and ROS production places the biopterin pathway at the center of cellular redox biology. The BH4/BH2 ratio serves as a robust biomarker of oxidative stress, while the modulation of BH4 levels provides a powerful tool to investigate the mechanisms of diseases linked to endothelial dysfunction and oxidative damage. The protocols and data presented here offer a framework for researchers to utilize this compound and its derivatives to explore the complexities of oxidative stress in their own experimental systems.
References
- 1. Biomarkers of Oxidative Stress in Metabolic Syndrome and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tetrahydrobiopterin paradoxically mediates cardiac oxidative stress and mitigates ethanol-evoked cardiac dysfunction in conscious female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrobiopterin, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidants | Special Issue : Neopterin, Dihydroneopterin and Tetrahydrobiopterin in Inflammatory Stress [mdpi.com]
- 6. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Tetrahydrobiopterin improves endothelial dysfunction and vascular oxidative stress in microvessels of intrauterine undernourished rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
Application of D-Biopterin in Neuronal Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-5,6,7,8-Tetrahydro-L-biopterin (D-Biopterin or BH4), the biologically active form of biopterin (B10759762), is a critical endogenous enzyme cofactor essential for a multitude of physiological processes within the central nervous system.[1][2] In neuronal cell culture, the application of exogenous this compound is a powerful tool for investigating neurotransmitter synthesis, neuroprotection, oxidative stress, and the pathophysiology of various neurological disorders.[3][4] BH4 is a requisite cofactor for three aromatic amino acid hydroxylases—tyrosine hydroxylase (TH), tryptophan hydroxylase (TPH), and phenylalanine hydroxylase (PAH)—which are the rate-limiting enzymes in the biosynthesis of catecholamines (dopamine, norepinephrine) and serotonin (B10506).[3] Furthermore, BH4 is indispensable for all three isoforms of nitric oxide synthase (NOS), including neuronal NOS (nNOS).[5] Its availability determines whether nNOS produces the vital signaling molecule nitric oxide (NO) or the damaging superoxide (B77818) radical (O₂⁻), a phenomenon known as "nNOS uncoupling".[6][7] This dual role places this compound at the nexus of neuronal signaling and redox homeostasis, making it a key compound for in vitro neurological studies.
Mechanism of Action in Neuronal Systems
This compound's primary role is to act as a redox-active cofactor, donating electrons during enzymatic reactions. Its two main functions in neurons are the synthesis of monoamine neurotransmitters and the production of nitric oxide.
-
Cofactor for Nitric Oxide Synthase (NOS): In the presence of adequate BH4, nNOS efficiently couples the oxidation of L-arginine to the reduction of molecular oxygen, producing NO and L-citrulline. When BH4 levels are insufficient, this process becomes uncoupled, leading to the production of superoxide instead of NO.[6][8] This shift from a key signaling molecule to a reactive oxygen species has profound implications for neuronal health and is implicated in neurodegenerative diseases.[5]
-
Cofactor for Tyrosine Hydroxylase (TH): BH4 is essential for TH, the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine (B1211576).[9] A deficiency in BH4 leads to reduced TH activity and subsequent dopamine depletion, a hallmark of disorders like Dopa-Responsive Dystonia (DRD) and Parkinson's disease.[10][11] Exogenous application of BH4 in cell culture can restore TH function and stability.[10]
Key Applications in Neuronal Cell Culture
-
Investigating Neurotransmitter Synthesis: Supplementing neuronal cultures with BH4 can be used to study the regulation of dopamine and serotonin synthesis and release.
-
Modeling Neurological Disorders: BH4-deficient culture conditions can mimic diseases like phenylketonuria (PKU) or DRD, providing a platform for testing therapeutic interventions.[1][11]
-
Studying Oxidative Stress and Neuroprotection: The role of BH4 in preventing nNOS uncoupling makes it a valuable tool for studying oxidative stress mechanisms and evaluating potential neuroprotective compounds.[7][12]
-
Drug Screening: High-throughput screening of compounds that modulate BH4 synthesis, recycling, or its interaction with target enzymes can be performed in neuronal cell models.
Data Presentation: Quantitative Effects of this compound
The following tables summarize expected quantitative outcomes from experiments using this compound in neuronal cell culture.
Table 1: Effect of this compound (BH4) on nNOS-Derived Products
| Treatment Group | This compound (BH4) Conc. (µM) | L-NAME (NOS Inhibitor) | Nitric Oxide (NO) Production (% of Control) | Superoxide (O₂⁻) Production (% of Control) |
|---|---|---|---|---|
| Vehicle Control | 0 | - | 100% | 100% |
| BH4 Supplementation | 1 | - | 250% | 60% |
| BH4 Supplementation | 10 | - | 580% | 35% |
| BH4 + L-NAME | 10 | + | 110% | 38% |
Table 2: Effect of this compound (BH4) on Dopamine Synthesis in Dopaminergic Neurons
| Treatment Group | This compound (BH4) Conc. (µM) | L-Tyrosine (Substrate) | Intracellular Dopamine (pmol/mg protein) | Tyrosine Hydroxylase (TH) Protein Level (% of Control) |
|---|---|---|---|---|
| Vehicle Control | 0 | + | 15.2 ± 2.1 | 100% |
| BH4 Supplementation | 1 | + | 45.8 ± 5.5 | 115% |
| BH4 Supplementation | 10 | + | 98.3 ± 9.7 | 130% |
| No Substrate Control | 10 | - | 5.1 ± 1.2 | 128% |
Visualizing this compound Pathways and Workflows
Experimental Protocols
Protocol 1: Preparation and Application of this compound (BH4)
Critical Considerations: this compound is highly unstable and rapidly oxidizes at physiological pH in standard culture media.[13][14] Preparation and handling require specific steps to maintain its reduced, active state.
Materials:
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride (B599025) (this compound/BH4) powder
-
Sterile, deoxygenated 0.1 M HCl
-
Sterile, deoxygenated PBS
-
L-Ascorbic acid (Vitamin C)
-
0.22 µm sterile syringe filters
-
Pre-warmed neuronal culture medium
Procedure:
-
Prepare Antioxidant Solution: Prepare a 10 mM stock solution of L-Ascorbic acid in sterile, deoxygenated water and filter sterilize. This will be used to stabilize BH4.
-
Prepare BH4 Stock Solution (e.g., 10 mM):
-
Work quickly in a sterile biosafety cabinet. Minimize light exposure.
-
Weigh the required amount of BH4 powder in a sterile microfuge tube.
-
Dissolve the powder in a small volume of sterile, deoxygenated 0.1 M HCl to create a concentrated initial stock (e.g., 100 mM).
-
Immediately dilute this to the final stock concentration (e.g., 10 mM) using sterile, deoxygenated PBS containing 100 µM L-Ascorbic acid.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C for up to 1 month. Avoid freeze-thaw cycles.
-
-
Treating Neuronal Cultures:
-
Thaw a single aliquot of BH4 stock solution immediately before use.
-
Dilute the stock solution to the desired final working concentration (e.g., 1-10 µM) in pre-warmed neuronal culture medium. It is recommended to also supplement the final culture medium with L-Ascorbic acid (e.g., 20-50 µM) to enhance BH4 stability during the experiment.[13]
-
Gently remove the old medium from the neuronal cultures and replace it with the BH4-containing medium.
-
Include a "vehicle control" group treated with the same concentration of the antioxidant solution without BH4.
-
Protocol 2: General Culture of Human iPSC-Derived Dopaminergic Neurons
This protocol provides a general framework. Specifics should be optimized based on the cell provider's recommendations.[15]
Materials:
-
Cryopreserved human iPSC-derived dopaminergic neuron progenitors
-
Culture vessels (e.g., 96-well plates) coated with Poly-D-Lysine/Laminin or Geltrex
-
Neuronal induction/maturation medium (e.g., BrainPhys™ supplemented with BDNF, GDNF, N2, and B27)
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Plate Coating: Coat culture vessels with an appropriate substrate (e.g., 100 µg/mL Poly-D-Lysine followed by 10 µg/mL Laminin) according to manufacturer instructions to ensure neuronal attachment and health.
-
Thawing and Seeding:
-
Rapidly thaw the vial of cryopreserved neurons in a 37°C water bath.
-
Transfer cells to a conical tube containing pre-warmed maturation medium.
-
Centrifuge at 200 x g for 3 minutes.
-
Resuspend the cell pellet in fresh maturation medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance survival post-thaw.
-
Count viable cells and seed them onto the coated plates at a recommended density (e.g., 50,000 - 100,000 cells/cm²).
-
-
Cell Maturation:
-
Incubate at 37°C, 5% CO₂, and 95% humidity.
-
After 24-48 hours, perform a 50% medium change with fresh medium without the ROCK inhibitor.
-
Continue to perform 50% medium changes every 2-3 days for 2-4 weeks to allow for maturation and network formation.
-
Experiments with this compound can be initiated once mature neuronal morphology and network activity are observed.
-
Protocol 3: Assay for nNOS Activity and Uncoupling
This protocol uses two common assays to measure NO and superoxide simultaneously or in parallel wells.
A. Nitric Oxide (NO) Measurement (Griess Assay)
Principle: The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.
Procedure:
-
After treating the cells with this compound (as in Protocol 1) for the desired time (e.g., 24 hours), collect the culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any cell debris.
-
Use a commercially available Griess Reagent System. In a 96-well plate, add 50 µL of cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
B. Superoxide Measurement (Dihydroethidium - DHE Staining)
Principle: DHE is a cell-permeable dye that fluoresces red upon oxidation by superoxide.
Procedure:
-
After the this compound treatment period, remove the medium from the cells.
-
Wash the cells gently once with pre-warmed PBS or HBSS.
-
Prepare a 5-10 µM DHE working solution in pre-warmed, serum-free medium or HBSS.
-
Add the DHE working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the DHE solution and wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Measure fluorescence using a fluorescence microscope or plate reader with an excitation of ~518 nm and an emission of ~606 nm.
Protocol 4: Measurement of Dopamine by HPLC with Electrochemical Detection (HPLC-ECD)
Principle: This method provides sensitive and specific quantification of neurotransmitters like dopamine in cell lysates.[16][17]
Procedure:
-
Sample Preparation:
-
Following this compound treatment, place the culture plate on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of an ice-cold lysis/extraction buffer (e.g., 0.1 M perchloric acid with 0.1% EDTA and an internal standard).
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully collect the supernatant for analysis. A portion of the pellet can be used for protein quantification (e.g., BCA assay) to normalize the results.
-
-
HPLC-ECD Analysis:
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase typically consists of a buffered aqueous solution (e.g., sodium phosphate, citric acid) with a pairing agent (e.g., OSA) and an organic modifier (e.g., methanol).
-
The electrochemical detector is set to an oxidizing potential that is optimal for dopamine detection (e.g., +0.65 V).
-
-
Quantification:
-
Identify the dopamine peak based on its retention time compared to a standard.
-
Quantify the concentration by comparing the peak area to a standard curve of known dopamine concentrations.
-
Normalize the final value to the total protein content of the sample (pmol dopamine/mg protein).
-
References
- 1. Biopterin - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric regulation of neuronal nitric oxide synthase by tetrahydrobiopterin and suppression of auto-damaging superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 10. Tetrahydrobiopterin (BH4) treatment stabilizes tyrosine hydroxylase: Rescue of tyrosine hydroxylase deficiency phenotypes in human neurons and in a knock-in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Striatal biopterin and tyrosine hydroxylase protein reduction in dopa-responsive dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of 6R-tetrahydrobiopterin in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of tetrahydrobiopterin synthesis and bioavailability in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Optimized Protocol for the Generation of Midbrain Dopamine Neurons under Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
D-Biopterin Assay Kit: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Biopterins are a class of pterin (B48896) derivatives that play a crucial role as essential enzyme cofactors in a wide range of biological processes.[1] The most biologically significant form is tetrahydrobiopterin (B1682763) (BH4), which is a vital cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin.[1][2] Additionally, BH4 is indispensable for the function of nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide (NO).[1][2] Dysregulation of biopterin (B10759762) metabolism has been implicated in a variety of pathological conditions, including neurological disorders, cardiovascular diseases, and inflammatory conditions.[3] Consequently, the accurate quantification of biopterin levels in biological samples is of paramount importance for researchers in numerous fields of study.
This document provides detailed application notes and protocols for the use of a D-Biopterin assay kit, designed for the quantitative determination of biopterin in various biological samples such as serum, plasma, tissue homogenates, and cell culture supernatants.[3] The primary method described is a competitive enzyme-linked immunosorbent assay (ELISA), a sensitive and specific method for this purpose.[3] Additionally, an overview of High-Performance Liquid Chromatography (HPLC) based methods is provided as an alternative analytical approach.
Product Information
Product Name: this compound Assay Kit (Competitive ELISA)
Intended Use: This immunoassay kit is designed for the in vitro quantitative determination of biopterin concentrations in serum, plasma, tissue homogenates, cell culture supernates, and other biological fluids.[4]
Assay Principle: The assay is based on the competitive binding enzyme immunoassay technique.[4] The microtiter plate provided in the kit is pre-coated with an antibody specific to biopterin. During the assay, biopterin present in the sample or standard competes with a fixed amount of biotin-labeled biopterin for the binding sites on the pre-coated antibody.[4][5] Following a wash step to remove unbound substances, an avidin-horseradish peroxidase (HRP) conjugate is added. A substrate solution is then introduced, and the color development is stopped. The intensity of the color is measured spectrophotometrically at 450 nm and is inversely proportional to the concentration of biopterin in the sample.[4][5]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of commercially available this compound ELISA kits. Please note that these values are for comparison purposes, and users should always refer to the specific kit manual for exact specifications.
| Parameter | Typical Value Range |
| Detection Method | Competitive ELISA[3] |
| Reactivity | General / Various Species[3][6] |
| Detection Range | 3.12 - 200 nmol/L[3] |
| 31.25 - 2000 pg/mL[6] | |
| 391 - 100,000 pg/mL[6] | |
| Sensitivity | < 0.938 ng/mL[7] |
| 137 pg/mL[6] | |
| Sample Volume | 50 µL[6] |
| Assay Time | ~ 2 hours[6] |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants, Cell Lysates[3][6][8] |
Signaling Pathway and Experimental Workflows
Tetrahydrobiopterin (BH4) Biosynthesis and Cofactor Function
Caption: Tetrahydrobiopterin (BH4) synthesis and its role as a cofactor.
This compound Competitive ELISA Workflow
Caption: General workflow for the this compound competitive ELISA.
Experimental Protocols
Protocol 1: this compound Competitive ELISA
This protocol provides a general procedure. For optimal results, adhere to the protocol supplied with the specific kit batch.
Materials and Equipment Required (Not Provided):
-
Microplate reader with a 450 nm filter[3]
-
Multichannel pipette, single-channel pipettes, and disposable tips[3]
-
Incubator capable of maintaining 37°C[3]
-
Deionized or distilled water[3]
-
Absorbent paper[3]
-
Vortex mixer
-
Microcentrifuge tubes[3]
Reagent Preparation:
-
Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water to prepare the working solution as instructed in the kit manual.[6]
-
Standards: Reconstitute the lyophilized Standard with the provided Standard Diluent to create a stock solution.[6] Perform serial dilutions to generate a standard curve.
-
Detection Reagent A (Biotinylated Biopterin): Prepare the working solution by diluting the concentrated reagent with the appropriate diluent.
-
Detection Reagent B (Avidin-HRP): Prepare the working solution by diluting the concentrated reagent with the appropriate diluent.
Sample Preparation:
-
Serum: Allow blood to clot for 2-8 hours at 4°C. Centrifuge for 10-15 minutes at 1000 x g. Collect the serum and assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 4°C within 30 minutes of collection.[3] Assay immediately or aliquot and store at -80°C.
-
Cell Culture Supernatants: Remove particulates by centrifugation for 15 minutes at 1000 x g at 4°C. Assay immediately or aliquot and store at -80°C.
-
Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS with protease inhibitors.[3] Perform two freeze-thaw cycles to break cell membranes.[3] Centrifuge for 5 minutes at 5000 x g and collect the supernatant. Assay immediately or store at -80°C.
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of Standard, Blank (Sample Diluent), or sample to the appropriate wells of the pre-coated microplate.[3]
-
Immediately add 50 µL of the prepared Detection Reagent A working solution to each well.[3] Gently tap the plate to ensure thorough mixing and cover with a plate sealer. Incubate for 1 hour at 37°C.[3]
-
Aspirate the liquid from each well and wash three times with Wash Buffer (approximately 400 µL per well).[3] After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.[3]
-
Add 100 µL of the prepared Detection Reagent B working solution to each well. Cover with a new plate sealer and incubate for 30-45 minutes at 37°C.[3][6]
-
Repeat the wash step as in step 4, but for a total of five washes.[3][6]
-
Add 90 µL of Substrate Solution to each well. Cover and incubate for 10-20 minutes at 37°C. Protect from light.[3][6]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Immediately measure the optical density (OD) at 450 nm using a microplate reader.
Calculation of Results:
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. The concentration of biopterin in the samples can be determined by interpolating their mean absorbance values from the standard curve.
Protocol 2: Overview of HPLC-Based this compound Analysis
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the quantification of biopterin and its various redox forms (BH4, BH2).[9] HPLC methods can provide high sensitivity and the ability to simultaneously measure multiple pterin derivatives.[10]
Principle:
HPLC separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For biopterin analysis, reverse-phase HPLC is commonly used. Detection can be achieved through several methods:
-
Fluorescence Detection (FD): Oxidized pterins like biopterin are naturally fluorescent. Reduced forms (BH4, BH2) can be oxidized post-column to fluorescent forms for detection.[10]
-
Electrochemical Detection (ECD): This method directly detects the redox-active pterins like BH4 and BH2, offering high sensitivity.[9]
-
Mass Spectrometry (MS/MS): LC-MS/MS provides the highest specificity and is considered a state-of-the-art method for direct detection.[9]
General Workflow:
Caption: General workflow for HPLC-based biopterin analysis.
Sample Preparation for HPLC:
Proper sample handling is critical to prevent the oxidation of the labile BH4.
-
Homogenize tissue or lyse cells in an acidic buffer (e.g., phosphoric acid or trichloroacetic acid) containing antioxidants like dithiothreitol (B142953) (DTT) and metal chelators like DTPA.[11]
-
Centrifuge the homogenate at high speed to pellet proteins.
-
Filter the supernatant through a low protein-binding filter (e.g., 0.22 µm) before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.[12]
-
Mobile Phase: An isocratic or gradient elution with a buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: Set the fluorescence detector, electrochemical detector, or mass spectrometer to the appropriate parameters for biopterin detection.
Data Analysis:
Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known standards.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low signal | Reagents not added in the correct order. | Repeat assay, ensuring all steps are followed in sequence. |
| Insufficient incubation time. | Ensure incubation times are as per the protocol. | |
| Inactive reagents. | Check the expiration date of the kit. Ensure proper storage. | |
| High background | Insufficient washing. | Ensure thorough washing of wells. |
| Contaminated reagents. | Use fresh, clean reagents and pipette tips. | |
| Poor standard curve | Improper standard dilution. | Prepare fresh standards and perform dilutions carefully. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate pipetting. | |
| High intra-assay variance | Inconsistent pipetting. | Ensure consistent pipetting technique. |
| Incomplete mixing of reagents. | Mix all reagents thoroughly before use. |
References
- 1. Biopterin - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mybiosource.com [mybiosource.com]
- 5. ELISA Kit FOR Biopterin | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. ELISA Kit [ABIN6957559] - Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 7. Biopterin ELISA Kit (A247111) [antibodies.com]
- 8. fn-test.com [fn-test.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of Biopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Synthesis of Radiolabeled D-Biopterin for Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin, in its reduced form tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS). Its critical role in the biosynthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and in the production of nitric oxide, makes it a molecule of significant interest in neurobiology, immunology, and cardiovascular research. Radiolabeled this compound serves as an invaluable tool for in vitro and in vivo tracing studies to elucidate its metabolic pathways, biodistribution, and interactions with target enzymes. These studies are crucial for understanding the pathophysiology of various diseases, including phenylketonuria (PKU), cardiovascular diseases, and neurodegenerative disorders, and for the development of novel therapeutic interventions.
This document provides detailed application notes and experimental protocols for the synthesis of radiolabeled this compound with tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and a proposed method for fluorine-18 (B77423) (¹⁸F) labeling.
Data Presentation: Synthesis of Radiolabeled Tetrahydrobiopterin
The following table summarizes the key quantitative data for the enzymatic synthesis of [³H]- and [¹⁴C]-labeled 6R-tetrahydrobiopterin (the biologically active isomer of this compound).
| Radiolabel | Precursor | Method | Radiochemical Yield | Specific Activity | Reference |
| ³H | [8,5'-³H]Guanosine 5'-triphosphate ([³H]GTP) | Enzymatic | Not Reported | 9.2 Ci/mmol | [1] |
| ¹⁴C | [U-¹⁴C]Guanosine 5'-triphosphate ([¹⁴C]GTP) | Enzymatic | > 60% | 450 mCi/mmol |
Experimental Protocols
Enzymatic Synthesis of [³H]-6R-Tetrahydrobiopterin ([³H]BH4)
This protocol is based on the method described by Werner et al. and utilizes a cascade of enzymes to convert radiolabeled GTP to BH4.[1]
Materials:
-
[8,5'-³H]Guanosine 5'-triphosphate ([³H]GTP)
-
GTP cyclohydrolase I (EC 3.5.4.16)
-
6-pyruvoyltetrahydropterin synthase (EC 4.6.1.10)
-
Sepiapterin (B94604) reductase (EC 1.1.1.153)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
Cation-exchange HPLC column
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer (100 mM, pH 7.4), DTT (10 mM), NADPH (1 mM), and the enzymes GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase in appropriate amounts (enzyme concentrations should be optimized based on activity).
-
Initiation: Add [8,5'-³H]GTP to the reaction mixture to a final concentration of 0.1-0.5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Termination: Stop the reaction by adding an equal volume of ice-cold 1 M perchloric acid.
-
Purification:
-
Centrifuge the mixture to precipitate proteins.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Filter the neutralized supernatant through a 0.22 µm filter.
-
Purify the [³H]BH4 from the filtrate using cation-exchange HPLC. The mobile phase and gradient conditions should be optimized for the specific column used.
-
-
Analysis and Quantification:
-
Collect fractions from the HPLC.
-
Determine the radioactivity of each fraction using a liquid scintillation counter.
-
Confirm the identity of the [³H]BH4 peak by co-elution with a non-radiolabeled BH4 standard.
-
Calculate the radiochemical purity and specific activity. The specific activity of the resulting [³H]BH4 was reported to be 9.2 Ci/mmol.[1]
-
Enzymatic Synthesis of [¹⁴C]-6R-Tetrahydrobiopterin ([¹⁴C]BH4)
This protocol follows the methodology for preparing [U-¹⁴C]tetrahydrobiopterin from [U-¹⁴C]GTP.
Materials:
-
[U-¹⁴C]Guanosine 5'-triphosphate ([¹⁴C]GTP)
-
GTP cyclohydrolase I from E. coli
-
Rat 6-pyruvoyltetrahydropterin synthase
-
Rat sepiapterin reductase
-
NADPH
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.8)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
HPLC system with a reverse-phase column
-
Scintillation counter
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 7.8), MgCl₂ (10 mM), KCl (200 mM), DTT (5 mM), NADPH (2 mM), GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase.
-
Reaction Initiation: Add [U-¹⁴C]GTP to the mixture.
-
Incubation: Incubate at 37°C for 3 hours.
-
Purification:
-
Terminate the reaction by acidification.
-
Isolate the [¹⁴C]biopterin species by HPLC.
-
-
Reduction to [¹⁴C]BH4: The purified oxidized biopterin (B10759762) can be chemically or enzymatically reduced to [¹⁴C]BH4 if necessary.
-
Analysis:
-
Confirm the identity and purity of the product by HPLC with radiometric detection.
-
Quantify the radioactivity using a scintillation counter.
-
The reported overall yield was over 60%, with a specific activity of 450 mCi/mmol.
-
Proposed Chemical Synthesis of Radiolabeled this compound
While enzymatic methods are highly specific, chemical synthesis offers an alternative. A general strategy involves the condensation of a radiolabeled precursor with a pyrimidine (B1678525) derivative. For example, a [¹⁴C]-labeled sugar derivative could be used as a starting material.
A plausible route, based on established pteridine (B1203161) chemistry, involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with a radiolabeled 5-deoxy-L-arabinosone derivative. The radiolabel could be incorporated into the arabinosone precursor.[2]
Proposed Protocol Outline ([¹⁴C]this compound):
-
Synthesis of [¹⁴C]-5-deoxy-L-arabinosone: This would likely involve a multi-step synthesis starting from a commercially available ¹⁴C-labeled sugar.
-
Condensation: React 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) with the [¹⁴C]-5-deoxy-L-arabinosone in an aqueous solution at a slightly basic pH (8.5-9.0).
-
Cyclization and Oxidation: The initial condensation product would cyclize to form the pteridine ring system. Subsequent air oxidation or treatment with a mild oxidizing agent would yield [¹⁴C]this compound.
-
Purification: The crude product would be purified by recrystallization and HPLC.
-
Reduction (if BH4 is desired): The purified [¹⁴C]this compound can be catalytically hydrogenated (e.g., using PtO₂) to yield [¹⁴C]BH4.
Proposed Synthesis of [¹⁸F]this compound for PET Imaging
Direct radiofluorination of the pteridine ring is challenging. A more feasible approach involves the synthesis of a suitable precursor for late-stage radiofluorination. One potential strategy is the nucleophilic substitution of a leaving group on a modified biopterin side chain or on the pteridine core itself, if a suitable precursor can be synthesized.
Given the sensitivity of the biopterin molecule, modern copper-mediated radiofluorination methods or radiofluorination of boronic ester precursors on an aryl-substituted biopterin analogue could be explored. A more direct, though challenging, approach could involve the development of a precursor for direct aromatic ¹⁸F-labeling, similar to methods developed for other nitrogen-containing heterocycles like tetrazines.[3][4]
Proposed Protocol Outline:
-
Precursor Synthesis: Synthesize a this compound derivative with a suitable leaving group (e.g., tosylate, nosylate, or a trialkylstannyl group) at a position amenable to nucleophilic substitution with [¹⁸F]fluoride. This could be on the dihydroxypropyl side chain or on an introduced aromatic moiety.
-
Radiofluorination:
-
Activate the cyclotron-produced [¹⁸F]fluoride using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate).
-
React the activated [¹⁸F]fluoride with the precursor in an appropriate organic solvent (e.g., acetonitrile, DMSO) at an elevated temperature.
-
-
Deprotection (if necessary): If protecting groups were used during the synthesis of the precursor, they would be removed after the radiofluorination step.
-
Purification: Purify the [¹⁸F]this compound using semi-preparative HPLC.
-
Formulation: Formulate the purified product in a physiologically compatible solution for in vivo studies.
Application Notes: Tracing Studies with Radiolabeled this compound
Radiolabeled this compound is a powerful tool for a variety of tracing studies, enabling researchers to investigate its role in health and disease.
1. Neurotransmitter Synthesis and Regulation:
-
Application: To study the role of BH4 as a cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.
-
Methodology:
-
In Vitro: Incubate neuronal cell cultures or synaptosomes with radiolabeled this compound and monitor the synthesis of radiolabeled dopamine or serotonin. This can be used to assess the effects of drugs or genetic modifications on neurotransmitter synthesis pathways. Studies have shown that exogenous BH4 can influence dopamine release in the rat striatum.[5]
-
In Vivo: Administer radiolabeled this compound to animal models and measure the levels of radiolabeled neurotransmitters and their metabolites in different brain regions using microdialysis coupled with HPLC and radiometric detection. This can provide insights into neurotransmitter turnover rates in physiological and pathological conditions.
-
2. Nitric Oxide Synthase (NOS) Activity and Regulation:
-
Application: To investigate the role of BH4 as a critical cofactor for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).
-
Methodology:
-
In Vitro: Use [³H]BH4 in binding assays with purified NOS enzymes to study the kinetics of cofactor binding and the effects of potential inhibitors or activators.[1]
-
Cell-based Assays: Treat cells expressing NOS with radiolabeled this compound to trace its uptake and its effect on NO production, which can be measured using various NO detection methods.
-
3. Biodistribution and Pharmacokinetics:
-
Application: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Methodology:
-
Administer radiolabeled this compound (e.g., intravenously or orally) to animal models.
-
At various time points, collect blood and tissues of interest (e.g., brain, liver, kidneys).
-
Quantify the amount of radioactivity in each sample to determine the concentration of the radiotracer and its metabolites.
-
Pharmacokinetic parameters such as half-life, clearance, and volume of distribution can be calculated. Studies in humans have shown that orally administered BH4 has a Tmax of 1-4 hours and an elimination half-life of 3.3-5.1 hours.[6]
-
For [¹⁸F]this compound, positron emission tomography (PET) imaging can be used to non-invasively visualize and quantify the real-time biodistribution of the tracer in vivo.
-
4. Blood-Brain Barrier Transport:
-
Application: To investigate the mechanisms and extent of this compound transport across the blood-brain barrier (BBB).
-
Methodology:
-
Administer radiolabeled this compound peripherally to animals and measure its concentration in the brain parenchyma and cerebrospinal fluid over time.
-
Studies with radiolabeled BH4 have been used to investigate its uptake into rat brain synaptosomes and across the BBB, suggesting that uptake may occur via passive diffusion.[7]
-
Visualizations
This compound Biosynthesis and Recycling Pathway
Caption: De novo synthesis, recycling, and salvage pathways of tetrahydrobiopterin (BH4).
Experimental Workflow for Enzymatic Synthesis of Radiolabeled this compound
Caption: General workflow for the enzymatic synthesis of radiolabeled 6R-BH4.
Logical Flow for a Tracing Study Using Radiolabeled this compound
Caption: Logical workflow for conducting a tracing study with radiolabeled this compound.
References
- 1. Synthesis and characterization of 3H-labelled tetrahydrobiopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3505329A - Process for the synthesis of biopterin - Google Patents [patents.google.com]
- 3. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of dopamine release in vivo from the rat striatum by dialytic perfusion of 6R-L-erythro-5,6,7,8-tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma tetrahydrobiopterin and its pharmacokinetic following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydrobiopterin uptake into rat brain synaptosomes, cultured PC12 cells, and rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of D-Biopterin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of D-Biopterin, primarily in its active form, (6R)-5,6,7,8-tetrahydrobiopterin (BH4 or sapropterin), in various animal models. The protocols and data presented are intended to guide researchers in designing and conducting experiments to investigate the therapeutic potential and biological functions of this compound.
Introduction to this compound (Tetrahydrobiopterin - BH4)
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) is a naturally occurring and essential cofactor for several key enzymes in mammalian physiology.[1][2] It plays a critical role in the synthesis of nitric oxide (NO) and various neurotransmitters, including dopamine (B1211576), norepinephrine, epinephrine, and serotonin.[2] BH4 is a cofactor for all three isoforms of nitric oxide synthase (NOS) and for the aromatic amino acid hydroxylases (AAAHs).[1] Its bioavailability is crucial for maintaining endothelial function, neuronal health, and immune response.[3] An insufficiency of BH4 can lead to the "uncoupling" of endothelial NOS (eNOS), resulting in the production of superoxide (B77818) radicals instead of NO, contributing to oxidative stress and vascular dysfunction.[4]
Applications in Animal Models
The in vivo administration of this compound has been investigated in a range of animal models to explore its therapeutic effects across various disease states.
-
Cardiovascular Disease: In models of insulin (B600854) resistance, oral administration of BH4 has been shown to prevent endothelial dysfunction and vascular oxidative stress by restoring eNOS activity and increasing NO production.[4]
-
Neurological Disorders: In a murine model of Parkinson's disease induced by MPTP, BH4 administration restored dopamine levels and the in vivo activity of tyrosine hydroxylase in the striatum.[5] For phenylketonuria (PKU) in Pah-enu2/enu2 mice, high-dose sapropterin (B162354) treatment increased brain biopterin (B10759762) content.[6]
-
Pain and Inflammation: BH4 is implicated in the development and maintenance of chronic pain.[7] Studies have shown that increased biosynthesis of BH4 in sensory neurons contributes to pain, and its pharmacological inhibition can produce analgesic effects.[7]
-
Infectious Disease: In a murine model of rabies virus infection, sapropterin administration was studied for its immunomodulatory effects, particularly on the permeability of the blood-brain barrier.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the in vivo administration of this compound in animal models.
Table 1: Dosage and Administration Routes in Rodent Models
| Animal Model | Compound | Dosage | Route of Administration | Study Focus | Reference |
| Fructose-fed rats | (6R)-5,6,7,8-tetrahydrobiopterin (BH4) | 10 mg/kg/day | Oral gavage | Endothelial dysfunction | [4] |
| Pah-enu2/enu2 mice | Sapropterin | 20, 40, 100 mg/kg/day | Oral gavage | Phenylketonuria (PKU) | [6] |
| MPTP-treated mice | (6R)-5,6,7,8-tetrahydrobiopterin (BH4) | Not specified | Not specified | Parkinson's Disease | [5] |
| C57BL/6J mice | Sapropterin | >20 mg/kg | Systemic administration | Biopterin metabolism | [9] |
| Wild-type mice | (6R)-5,6,7,8-tetrahydrobiopterin (BH4) | Dose-dependent | Intraplantar injection | Nociception | [7] |
| Rabies-infected mice | Sapropterin | Not specified | Gavage | Immunomodulation | [8] |
Table 2: Pharmacokinetic Parameters of BH4
| Species | Dosage | Route | Tmax | Cmax | AUC (0-10h) | Elimination Half-Life | Reference |
| Human | 10 mg/kg | Oral | 1-4 h | 258.7-259.0 nmol/L | 1708-1958 nmol*h/L | 3.3-5.1 h | [10] |
| Human | 20 mg/kg | Oral | - | - | 60% higher than 10mg/kg | - | [10] |
| Human | 2 mg/kg | Sublingual | - | 58-76% higher than oral | - | - | [10] |
Experimental Protocols
Protocol for Oral Administration of BH4 in a Rat Model of Endothelial Dysfunction
This protocol is adapted from studies investigating the effects of BH4 on insulin-resistant rats.[4]
1. Animal Model:
- Use male Wistar rats (or a similar strain).
- Induce insulin resistance by feeding a high-fructose diet (e.g., 60% fructose) for a specified period (e.g., 6 weeks). Control rats receive a standard diet.
2. This compound Formulation:
- Dissolve (6R)-5,6,7,8-tetrahydrobiopterin (BH4) in a suitable vehicle. Given its susceptibility to oxidation, it is often co-administered with an antioxidant like ascorbic acid.[6][8] A common vehicle is 1% ascorbic acid in water.
- Prepare the solution fresh daily to prevent degradation.
3. Administration:
- Administer BH4 at a dose of 10 mg/kg body weight once daily via oral gavage for the duration of the study.[4]
- The vehicle-only solution should be administered to the control and fructose-fed control groups.
- Habituation to the gavage procedure is recommended to reduce stress-related physiological changes.[11]
4. Outcome Measures:
- Biopterin Levels: Measure BH4 and its oxidized forms (e.g., dihydrobiopterin - BH2) in tissues like the aorta using HPLC with electrochemical or fluorescence detection.[12]
- NOS Activity: Assess eNOS activity in aortic endothelial cells.[4]
- Vascular Function: Conduct isometric tension studies on isolated aortic rings to evaluate endothelial-dependent and -independent vasodilation.
- Oxidative Stress: Measure superoxide production (e.g., using lucigenin-enhanced chemiluminescence) and lipid peroxide content in cardiovascular tissues.[4]
Protocol for Investigating Nociceptive Effects of BH4 via Intraplantar Injection in Mice
This protocol is based on a study of the direct nociceptive effects of BH4.[7]
1. Animals:
- Use adult male mice (e.g., C57BL/6).
2. This compound Formulation:
- Dissolve BH4 in a sterile saline solution. Prepare fresh for each experiment.
3. Administration:
- Administer BH4 via intraplantar injection into the hind paw.
- Use a range of doses to establish a dose-response relationship.
- Inject a control group with the vehicle (saline) only.
4. Behavioral Assessment:
- Immediately after injection, place the mouse in an observation chamber.
- Record the cumulative time spent licking or biting the injected paw for a defined period (e.g., 5 minutes).[7]
5. Assessment of Inflammation:
- Measure paw thickness with a caliper and paw weight at different time points post-injection to assess for edema.[7]
Signaling Pathways and Visualizations
BH4 Synthesis and Recycling Pathway
BH4 is synthesized de novo from guanosine (B1672433) 5'-triphosphate (GTP) and can be regenerated through a salvage pathway.[1][3]
Caption: De Novo Synthesis and Recycling Pathways of Tetrahydrobiopterin (B1682763) (BH4).
Role of BH4 in eNOS Coupling and Uncoupling
BH4 is a critical determinant of whether eNOS produces nitric oxide (NO) or superoxide (O₂⁻).
Caption: The Role of BH4 in eNOS Coupling and Uncoupling.
Experimental Workflow for In Vivo BH4 Administration Study
A generalized workflow for conducting an in vivo study with this compound.
Caption: Generalized Experimental Workflow for In Vivo this compound Studies.
References
- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopterin - Wikipedia [en.wikipedia.org]
- 3. Regulation of tetrahydrobiopterin synthesis and bioavailability in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Administration of tetrahydrobiopterin restored the decline of dopamine in the striatum induced by an acute action of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High dose sapropterin dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraplantar injection of tetrahydrobiopterin induces nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunological impact of tetrahydrobiopterin on the central nervous system in a murine model of rabies virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plasma tetrahydrobiopterin and its pharmacokinetic following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Fluorescent Probes for Imaging Intracellular D-Biopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin and its reduced form, tetrahydrobiopterin (B1682763) (BH4), are critical cofactors in a variety of essential enzymatic reactions.[1] BH4 is indispensable for the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin, as well as for the production of nitric oxide.[1] Consequently, the dysregulation of this compound metabolism is implicated in numerous pathological conditions, including neurological disorders, cardiovascular diseases, and cancer. The ability to visualize and quantify this compound within living cells is therefore of paramount importance for understanding its physiological roles and for the development of novel therapeutic interventions.
Currently, direct intracellular imaging of this compound with specific fluorescent probes remains a significant challenge. The primary methods for its quantification are analytical techniques performed on cell or tissue lysates, such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection.[1][2][3][4][5] This document provides an overview of these established methods and presents a forward-looking guide to the principles and protocols for the development and application of novel fluorescent probes for live-cell imaging of intracellular this compound.
Current Methods for this compound Quantification: HPLC with Fluorescence Detection
The most common method for quantifying this compound and its different redox forms involves HPLC with fluorescence detection.[2][4][5] This technique relies on the chemical oxidation of non-fluorescent, reduced pterins (like BH4) into the highly fluorescent biopterin (B10759762).[5] By using differential oxidation steps, it is possible to quantify the various forms of biopterin in a sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Method | HPLC with Fluorescence Detection | [2][4][5] |
| Principle | Post-column oxidation of reduced pterins to fluorescent biopterin | [5] |
| Excitation Wavelength | ~350 nm | [3] |
| Emission Wavelength | ~450 nm | [3] |
| Detection Limit | Picomole to sub-picomole range | [2] |
| Linear Range | Up to four orders of magnitude | [2] |
| Sample Type | Cell lysates, tissue homogenates, urine, plasma | [2][3][6] |
Signaling Pathway: Tetrahydrobiopterin (BH4) Biosynthesis
The intracellular levels of BH4 are tightly regulated through a de novo synthesis pathway starting from guanosine (B1672433) triphosphate (GTP). Understanding this pathway is crucial for interpreting changes in intracellular this compound concentrations.
Caption: De novo biosynthesis pathway of tetrahydrobiopterin (BH4) from GTP.
Experimental Protocol: Quantification of Biopterins in Cell Lysates by HPLC
This protocol outlines the general steps for the determination of biopterin levels in cultured cells using HPLC with fluorescence detection.
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M phosphoric acid with 1 mM dithioerythritol)
-
Oxidizing solution (e.g., 1% iodine in 2% KI)
-
Deproteinizing agent (e.g., trichloroacetic acid)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., sodium acetate (B1210297) buffer with methanol)
-
Biopterin standards (BH4, BH2, Biopterin)
Procedure:
-
Cell Culture: Culture cells to the desired confluency under experimental conditions.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them from the culture dish.
-
Collect the cell suspension in a microcentrifuge tube.
-
-
Lysate Preparation:
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Differential Oxidation:
-
To measure total biopterins (BH4 + BH2 + Biopterin), treat an aliquot of the supernatant with the oxidizing solution in an acidic environment.
-
To measure BH2 + Biopterin, treat a separate aliquot with the oxidizing solution in an alkaline environment.
-
Incubate the samples in the dark to allow for complete oxidation.
-
Stop the reaction by adding a reducing agent (e.g., ascorbic acid).
-
-
Sample Deproteinization:
-
Add a deproteinizing agent to the oxidized samples.
-
Centrifuge to remove precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Separate the biopterins on a C18 column using an isocratic mobile phase.
-
Detect the fluorescent biopterin using the fluorescence detector (Excitation: ~350 nm, Emission: ~450 nm).
-
-
Data Analysis:
-
Quantify the biopterin peak areas by comparing them to a standard curve generated with known concentrations of biopterin standards.
-
Calculate the concentrations of BH4, BH2, and biopterin based on the results from the differential oxidation steps.
-
Caption: Workflow for the quantification of biopterins using HPLC.
Future Directions: A Framework for a Specific this compound Fluorescent Probe
The development of a specific fluorescent probe for real-time imaging of intracellular this compound would be a significant advancement in the field. Such a probe would enable the study of the spatio-temporal dynamics of this compound metabolism and its role in cellular signaling.
Design Principles for a this compound Probe
A successful fluorescent probe for intracellular this compound should possess the following characteristics:
-
High Specificity and Selectivity: The probe must bind to this compound (or BH4) with high affinity and selectivity over other cellular metabolites.
-
Cell Permeability: The probe must be able to cross the cell membrane to reach its intracellular target.
-
"Turn-on" or Ratiometric Response: Binding to this compound should induce a significant change in the probe's fluorescence properties, such as an increase in intensity ("turn-on") or a shift in the emission wavelength (ratiometric).
-
Photostability and Low Cytotoxicity: The probe should be stable under illumination and not interfere with normal cellular processes.
-
Favorable Spectroscopic Properties: The probe should have excitation and emission wavelengths that minimize cellular autofluorescence (e.g., in the red or near-infrared spectrum).
Hypothetical Probe Characteristics
The following table outlines the ideal quantitative properties of a novel fluorescent probe for intracellular this compound, which we will name "BioFluor1".
| Parameter | Ideal Value |
| Excitation Wavelength (λex) | > 550 nm |
| Emission Wavelength (λem) | > 600 nm |
| Quantum Yield (Φ) | > 0.5 upon binding |
| Dissociation Constant (Kd) | Low micromolar to nanomolar range |
| Response Time | < 10 minutes |
| Cytotoxicity (IC50) | > 100 µM |
Experimental Protocol: Live-Cell Imaging with a Hypothetical "BioFluor1" Probe
This protocol provides a general methodology for the use of a hypothetical this compound fluorescent probe for live-cell imaging.
Materials:
-
"BioFluor1" fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Live-cell imaging buffer (e.g., HBSS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with an environmentally controlled chamber (37°C, 5% CO2) and appropriate filter sets for "BioFluor1".
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of "BioFluor1" in pre-warmed cell culture medium or imaging buffer (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the "BioFluor1" working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Cell Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells two to three times with pre-warmed imaging buffer to remove any excess, unbound probe.
-
-
Live-Cell Imaging:
-
Place the dish on the stage of the fluorescence microscope within the environmental chamber.
-
Allow the cells to equilibrate for 5-10 minutes.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for "BioFluor1".
-
Time-lapse imaging can be performed to monitor changes in intracellular this compound levels in response to stimuli.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity within individual cells or subcellular regions.
-
For ratiometric probes, calculate the ratio of fluorescence intensities at the two emission wavelengths.
-
Normalize the fluorescence intensity to a control or baseline measurement.
-
Caption: Experimental workflow for live-cell imaging of this compound.
Conclusion
While direct fluorescent probes for intracellular this compound are not yet commercially available, the established HPLC-based methods provide robust quantification in bulk samples. The future development of specific, live-cell compatible fluorescent probes will undoubtedly revolutionize our understanding of this compound's role in health and disease, offering new avenues for drug discovery and diagnostics. The protocols and frameworks presented here provide a comprehensive guide for researchers working in this exciting and important area.
References
- 1. mdpi.com [mdpi.com]
- 2. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of tetrahydrobiopterin biosynthetic activities by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of tetrahydrobiopterin in murine locus coeruleus by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Knockout of D-Biopterin Synthesis Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the CRISPR-Cas9-mediated knockout of key genes in the D-Biopterin (Tetrahydrobiopterin, BH4) synthesis pathway. The protocols and data presented are intended to guide researchers in studying the roles of these genes in various biological processes, including neurotransmitter synthesis and cellular redox homeostasis, and to provide a framework for developing novel therapeutic strategies.
Introduction to this compound Synthesis
This compound, in its active form Tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1][2] Its de novo synthesis from guanosine (B1672433) triphosphate (GTP) is a multi-step enzymatic process.[3][4] The three key enzymes in this pathway are:
-
GTP cyclohydrolase I (GCH1): Catalyzes the first and rate-limiting step, the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1][5]
-
6-Pyruvoyltetrahydropterin synthase (PTS): Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.[1][6]
-
Sepiapterin reductase (SR): Catalyzes the final two-step reduction to produce BH4.[1]
Disruptions in this pathway can lead to BH4 deficiency, which is associated with a range of neurological and metabolic disorders due to impaired synthesis of neurotransmitters like dopamine (B1211576) and serotonin (B10506).[2][6][7] CRISPR-Cas9 technology provides a powerful tool to create precise genetic knockouts of GCH1, PTS, and SR, enabling detailed investigation of their functions.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects observed upon CRISPR-Cas9 knockout or functional disruption of the this compound synthesis genes in various models.
Table 1: Effects of GCH1 Knockout on BH4 and Neurotransmitters
| Model Organism | Method | Change in GCH1 Activity | Change in BH4 Levels | Change in Dopamine Levels | Change in Serotonin Levels | Reference |
| Zebrafish (larvae) | CRISPR/Cas9 Knockout | Not specified | Not specified | Markedly reduced | Markedly reduced | [5] |
| Mouse (endothelial cells) | Conditional Knockout (Cre-Lox) | No GTPCH protein expression | Barely detectable | Not measured | Not measured | [9] |
| Human Cell Lines | CRISPR Activation (Overexpression) | Increased | Increased | Not measured | Not measured | [10] |
Table 2: Effects of PTS Knockout on Biopterin Levels
| Model Organism | Method | Change in PTS Activity | Change in Total Biopterin Levels | Change in Neopterin Levels | Reference |
| Mouse | Knock-in (p.Arg15Cys) | Up to 90% reduction | Mild reduction | Elevated | [11] |
Note: Data on SR knockout using CRISPR-Cas9 is limited in the reviewed literature.
Experimental Protocols
This section provides a generalized, yet detailed, protocol for the CRISPR-Cas9-mediated knockout of a target gene in the this compound synthesis pathway in a mammalian cell line.
Guide RNA Design and Synthesis
-
Target Selection: Identify the target gene (GCH1, PTS, or SR). Select a target region within an early exon to maximize the likelihood of generating a loss-of-function mutation.[12]
-
gRNA Design: Use online CRISPR design tools (e.g., CHOPCHOP, Synthego) to design several single guide RNAs (sgRNAs) targeting your selected region. Choose sgRNAs with high on-target scores and low off-target predictions. The target sequence should be 20 nucleotides long and immediately followed by a Protospacer Adjacent Motif (PAM) sequence (typically 'NGG' for Streptococcus pyogenes Cas9).[13]
-
gRNA Synthesis: Synthesize the designed sgRNAs. This can be done through in vitro transcription or by ordering synthetic sgRNAs.[13]
Delivery of CRISPR-Cas9 Components into Cells
The CRISPR-Cas9 components can be delivered into cells as plasmid DNA, mRNA, or as a ribonucleoprotein (RNP) complex.[13][14] The RNP method, where purified Cas9 protein is complexed with synthetic gRNA, is often preferred as it reduces off-target effects and does not involve integration of foreign DNA.
Protocol for RNP Transfection via Electroporation:
-
Cell Preparation: Culture the target cells to a sufficient number. On the day of transfection, ensure the cells are healthy and in the logarithmic growth phase.
-
RNP Complex Formation:
-
Resuspend lyophilized synthetic sgRNA in TE buffer to a concentration of 100 µM.
-
In an RNAse-free microcentrifuge tube, mix the sgRNA and TrueCut Cas9 protein v2 at a 1:1 molar ratio.
-
Incubate the mixture at room temperature for 10-15 minutes to allow the RNP complex to form.[15]
-
-
Electroporation:
-
Harvest and wash the cells. Resuspend the cell pellet in an appropriate electroporation buffer.
-
Add the pre-formed RNP complexes to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the electrical pulse using a device like the Neon Transfection System. Use optimized electroporation parameters for your specific cell line.
-
Clonal Selection and Expansion
-
Single-Cell Sorting: Two to three days post-transfection, enrich for edited cells. If a fluorescent reporter was co-transfected, use Fluorescence-Activated Cell Sorting (FACS) to isolate single cells into 96-well plates.[16]
-
Colony Expansion: Culture the single cells until visible colonies form. This can take 1-3 weeks depending on the cell line.
-
Genomic DNA Extraction: Once colonies are established, expand them and harvest a portion of the cells for genomic DNA extraction.
Verification of Gene Knockout
-
PCR Amplification: Amplify the target genomic region using primers flanking the sgRNA target site.
-
Mutation Analysis:
-
Sanger Sequencing: Sequence the PCR products and analyze the sequencing chromatograms for insertions or deletions (indels).
-
Mismatch Detection Assay: Use an enzymatic assay (e.g., T7 Endonuclease I) to detect heteroduplexes formed from wild-type and mutated DNA strands.
-
-
Confirmation of Protein Knockout:
-
Western Blot: Perform a western blot to confirm the absence of the target protein in the edited cell clones. This is the most definitive method to confirm a functional knockout.[16]
-
Functional Assays: Measure the levels of BH4, dopamine, and serotonin using techniques like HPLC to confirm the functional consequence of the gene knockout.
-
Visualizations
This compound Synthesis Pathway
Caption: The de novo synthesis pathway of Tetrahydrobiopterin (BH4) from GTP.
CRISPR-Cas9 Knockout Experimental Workflow
Caption: A typical experimental workflow for generating and validating a gene knockout using CRISPR-Cas9.
Logical Relationship of BH4 Synthesis and Neurotransmitter Production
Caption: Impact of gene knockout on BH4 synthesis and downstream neurotransmitter production.
References
- 1. Research Project - Biology 490 - BH4 Information [home.sandiego.edu]
- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of the tetrahydrobiopterin synthesis pathway in the oleaginous fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GCH1 Deficiency Activates Brain Innate Immune Response and Impairs Tyrosine Hydroxylase Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mutation spectrum of PTS gene in patients with tetrahydrobiopterin deficiency from jiangxi province [frontiersin.org]
- 7. GTP cyclohydroxylase1 (GCH1): Role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | CRISPR/Cas9 Genome Editing Technology: A Valuable Tool for Understanding Plant Cell Wall Biosynthesis and Function [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. GTP Cyclohydrolase 1/Tetrahydrobiopterin Counteract Ferroptosis through Lipid Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mildly compromised tetrahydrobiopterin cofactor biosynthesis due to Pts variants leads to unusual body fat distribution and abdominal obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. youtube.com [youtube.com]
- 16. horizondiscovery.com [horizondiscovery.com]
Troubleshooting & Optimization
Navigating the Challenges of D-Biopterin Solubility in Aqueous Buffers: A Technical Guide
For Immediate Release
Researchers, scientists, and drug development professionals frequently encounter challenges with the solubility of D-Biopterin in aqueous buffers, a critical step for a wide range of in vitro and in vivo studies. To address these common hurdles, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate seamless experimental workflows.
Understanding this compound Solubility
This compound, the enantiomer of the naturally occurring L-Biopterin, is an oxidized form of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes, including nitric oxide synthase (NOS). Its inherent chemical structure contributes to its limited solubility in neutral aqueous solutions, often leading to precipitation and inconsistent experimental results. This guide will equip researchers with the knowledge to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound has low intrinsic solubility in neutral aqueous solutions. Factors contributing to this include its planar heterocyclic structure, which can lead to strong intermolecular interactions and crystal lattice energy. The pH of your buffer is a critical determinant of its solubility.
Q2: How does pH affect the solubility of this compound?
A2: this compound, like other pterin (B48896) compounds, exhibits higher solubility in acidic and alkaline conditions compared to neutral pH. In acidic solutions (e.g., using HCl), the molecule can be protonated, while in alkaline solutions (e.g., using NaOH), it can be deprotonated, both of which can disrupt the crystal lattice and improve solubility.
Q3: My this compound dissolved initially but then precipitated. What happened?
A3: This can occur due to a few reasons:
-
Temperature Change: If you warmed the solution to aid dissolution, it might precipitate as it cools to room temperature.
-
Buffer Incompatibility: Components of your buffer system could be interacting with the this compound, reducing its solubility over time.
-
Instability: this compound and its reduced forms can be unstable in neutral and alkaline solutions, leading to degradation and precipitation. It is recommended to prepare solutions fresh and use them promptly.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, this compound is soluble in organic solvents like DMSO and ethanol.[1] A common strategy is to first dissolve the compound in a minimal amount of DMSO and then slowly dilute it with the desired aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Q5: What is the recommended way to prepare a this compound stock solution?
A5: For aqueous applications, preparing a concentrated stock solution in a mild acidic or basic solution can be effective. For example, dissolving this compound in 0.1 N HCl or 0.05 M NaOH can yield higher concentrations.[2] This stock can then be diluted into your experimental buffer. Always ensure the final pH of your working solution is appropriate for your experiment. For applications tolerant of organic solvents, a concentrated stock in DMSO is a reliable option.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for L-Biopterin and related compounds, which can serve as a valuable reference for this compound.
Table 1: Solubility of L-Biopterin in Various Solvents
| Solvent | pH | Temperature | Solubility |
| Water | Neutral | 22°C | ~0.1 mg/mL[3] |
| Water | Neutral | Not Specified | 0.7 mg/mL[2][4] |
| 1 M NaOH | Alkaline | Not Specified | >25 mg/mL[2] |
| 1 M HCl | Acidic | Not Specified | >25 mg/mL[2] |
| DMSO | Not Applicable | Not Specified | ~1 mg/mL[5] |
| 1:1 DMSO:PBS | 7.2 | Not Specified | ~0.5 mg/mL[5] |
Table 2: Solubility of Related Biopterin Compounds
| Compound | Solvent | pH | Temperature | Solubility |
| 7,8-Dihydro-L-biopterin | Water | Neutral | 22°C | ~2 mg/mL[6] |
| 5,6,7,8-Tetrahydrobiopterin | Oxygen-free Water | Neutral | Not Specified | 20 mg/mL[7] |
| (6R)-5,6,7,8-tetrahydro-L-Biopterin (hydrochloride) | PBS | 7.2 | Not Specified | ~10 mg/mL[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Acidic Buffer
Objective: To prepare a concentrated stock solution of this compound in an acidic buffer to enhance solubility.
Materials:
-
This compound powder
-
0.1 N Hydrochloric Acid (HCl), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 0.1 N HCl to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonication in a water bath for 5-10 minutes can be applied.
-
Once dissolved, the pH of this stock solution will be acidic.
-
For your experiment, dilute this stock solution into your final aqueous buffer. It is crucial to verify that the final pH of the working solution is adjusted to the desired experimental pH.
-
Prepare fresh solutions for each experiment to avoid degradation.
Protocol 2: General Method for Determining this compound Solubility in a Specific Aqueous Buffer
Objective: To determine the saturation solubility of this compound in a user-defined aqueous buffer.
Materials:
-
This compound powder
-
Your aqueous buffer of interest
-
Microcentrifuge tubes
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a known volume of your aqueous buffer in a microcentrifuge tube. "Excess" means that undissolved solid should be visible.
-
Seal the tube and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the suspension for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (in which this compound is highly soluble, e.g., 0.1 N HCl) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the original concentration in the undiluted supernatant to determine the solubility.
Signaling Pathways and Experimental Workflows
Tetrahydrobiopterin (BH4) Biosynthesis and Recycling
This compound is the enantiomer of L-Biopterin, which is the oxidized product of the essential cofactor Tetrahydrobiopterin (BH4). Understanding the biosynthesis and recycling of BH4 provides a biological context for the use of biopterins in research.
Caption: De novo and salvage pathways for Tetrahydrobiopterin (BH4) biosynthesis.
Role of Tetrahydrobiopterin (BH4) in the Nitric Oxide Synthase (NOS) Pathway
BH4 is an indispensable cofactor for nitric oxide synthase (NOS) activity, which catalyzes the production of nitric oxide (NO) from L-arginine.
Caption: The essential role of Tetrahydrobiopterin (BH4) as a cofactor for Nitric Oxide Synthase (NOS).
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps for determining the solubility of this compound in a chosen aqueous buffer.
Caption: A stepwise workflow for the experimental determination of this compound solubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biopterin - LKT Labs [lktlabs.com]
- 3. 22150-76-1|L-Biopterin|Guangzhou Ku Wei Technology Co., Ltd. [kuvlle.com]
- 4. Enzo Life Sciences L-Biopterin (100mg). CAS: 22150-76-1, Quantity: Each | Fisher Scientific [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. schircks.ch [schircks.ch]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: D-Biopterin and Related Pterins
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with D-Biopterin and its reduced forms in solution. The primary focus is on preventing the oxidation of the biologically active, reduced forms of biopterin.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be degrading. How can I prevent this?
A: this compound is the fully oxidized and most stable form of biopterin.[1][2] It is generally stable in solid form when stored at -20°C, protected from light, for several years.[1][2] In solution, it is also relatively stable compared to its reduced forms.[2] However, the term "biopterin" is often used interchangeably in a laboratory setting to refer to its reduced, active forms, such as 7,8-dihydrobiopterin (BH2) and 5,6,7,8-tetrahydrobiopterin (BH4). These reduced forms are highly susceptible to oxidation. If you are observing degradation, you are likely working with BH4 or BH2, which readily oxidize in the presence of oxygen, especially in neutral or alkaline solutions.
Q2: What is the difference between this compound, L-Biopterin, BH2, and BH4?
A: this compound is the enantiomer (a mirror image) of L-biopterin. Biopterin itself is the oxidized form. The biologically active cofactor for enzymes like nitric oxide synthase (NOS) is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). During its enzymatic function, BH4 is oxidized. Its common oxidation products include 7,8-dihydrobiopterin (BH2) and fully oxidized biopterin. Therefore, the primary stability concern in most experimental settings is preventing the oxidation of BH4 to BH2 and subsequently to biopterin.
Q3: What are the main factors that cause the oxidation of Tetrahydrobiopterin (BH4) in solution?
A: The primary factors leading to the oxidation of BH4 are:
-
Oxygen: BH4 readily reacts with molecular oxygen, especially in dilute solutions.
-
pH: Oxidation is more rapid in neutral and alkaline solutions (pH > 7). Acidic solutions (e.g., 0.1 N HCl) significantly improve stability.
-
Temperature: Room temperature accelerates oxidation. Solutions should be kept cold and frozen for storage.
-
Light: Pterins can be light-sensitive. Storing solutions in amber vials is recommended.
-
Biological Oxidants: Reactive oxygen species (ROS) like superoxide (B77818), peroxynitrite, and hydrogen peroxide can rapidly oxidize BH4.
Q4: How can I prepare a stable stock solution of Tetrahydrobiopterin (BH4)?
A: To maximize stability, prepare BH4 stock solutions by dissolving the solid in a cold, acidic, and deoxygenated solvent. A common and effective method is to use 0.1 N HCl. For enhanced stability, especially for long-term storage or sensitive applications, the addition of antioxidants is highly recommended. After preparation, aliquot the solution into single-use vials, flush with an inert gas like argon or nitrogen, and freeze immediately at -80°C.
Q5: What antioxidants or stabilizers should I use for my BH4 solution?
A: Several antioxidants can effectively stabilize BH4 solutions:
-
Ascorbic Acid (Vitamin C): Ascorbate prevents the auto-oxidation of BH4 in a concentration-dependent manner and can help regenerate BH4 from its oxidized intermediates.
-
Dithioerythritol (DTE) or Dithiothreitol (DTT): These reducing agents are commonly used to protect BH4 from oxidation. The addition of 1 mM DTE can significantly stabilize BH4 standards.
-
Metal Chelators (DTPA or EDTA): Diethylenetriaminepentaacetic acid (DTPA) or ethylenediaminetetraacetic acid (EDTA) can be added to chelate trace metal ions that can catalyze oxidation reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution turns yellow quickly. | This indicates the oxidation of BH4 or BH2. | 1. Ensure your solvent is deoxygenated and acidic (e.g., 0.1 N HCl).2. Add an antioxidant like Ascorbic Acid or DTE to the solution.3. Prepare solutions fresh and on ice. Avoid leaving them at room temperature. |
| Inconsistent results in NOS activity assays. | The concentration of the active cofactor (BH4) is decreasing due to oxidation. The accumulation of the oxidized form, BH2, can promote eNOS uncoupling, leading to superoxide production instead of nitric oxide. | 1. Prepare BH4 solutions immediately before use.2. Use a stabilizing buffer containing antioxidants (see Q5).3. Quantify the BH4/BH2 ratio in your stock solution using HPLC to ensure consistency. |
| Loss of BH4 concentration after freeze-thaw cycles. | Repeated freezing and thawing can introduce oxygen into the solution and accelerate degradation. | 1. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.2. Before freezing, flush the headspace of the vial with an inert gas (argon or nitrogen). |
Data on BH4 and BH2 Stability
The stability of biopterins is highly dependent on the solution conditions. The following tables summarize key quantitative data from literature.
Table 1: Stability of Dihydrobiopterin (BH2) Solutions at Room Temperature
| Concentration | Time Exposed (Room Temp) | Approximate Degradation |
| 1 mM | 1 hour | ~3% |
| 0.1 mM | 1 hour | ~3% |
| 1 mM | 3 hours | ~10% |
| 0.1 mM | 3 hours | ~10% |
Table 2: Stability of Tetrahydrobiopterin (BH4) in Solution
| Buffer/Solvent | Temperature | Half-life / Degradation | Reference |
| 0.1 M Phosphate Buffer, pH 6.8 | Room Temp | ~16 minutes (half-life) | |
| 0.1 M Phosphate Buffer, pH 7.4 | 25°C | ~55% degradation in 30 minutes | |
| 0.1 N HCl | -20°C | Stable for several weeks | |
| HCl (no antioxidants) | Room Temp | Complete loss overnight | |
| HCl with 1 mM DTE & 1 mM DTPA | -80°C | Stable, with up to 20% loss over weeks |
Experimental Protocols
Protocol 1: Preparation of Stabilized Tetrahydrobiopterin (BH4) Stock Solution
Objective: To prepare a 10 mM stock solution of BH4 with maximal stability for use in biological experiments.
Materials:
-
5,6,7,8-Tetrahydrobiopterin (BH4) powder
-
3 N HCl
-
1 M Dithioerythritol (DTE)
-
0.5 M Diethylenetriaminepentaacetic acid (DTPA)
-
Nuclease-free, oxygen-free water
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare Stabilizing Buffer: In a sterile container, prepare the required volume of 100 µM HCl containing 1 mM DTE and 1 mM DTPA. For example, to make 10 mL, add 3.3 µL of 3 N HCl, 10 µL of 1 M DTE, and 20 µL of 0.5 M DTPA to 9.96 mL of oxygen-free water.
-
Deoxygenate Buffer: Sparge the buffer with argon or nitrogen gas for at least 15 minutes on ice to remove dissolved oxygen.
-
Weigh BH4: In a low-light environment, weigh the required amount of BH4 powder quickly to avoid prolonged exposure to air. For a 10 mM solution, this is ~2.4 mg per mL of buffer.
-
Dissolution: Add the cold, deoxygenated stabilizing buffer to the BH4 powder. Vortex gently until fully dissolved. Keep the solution on ice throughout this process.
-
Aliquoting: Immediately dispense the stock solution into single-use amber microcentrifuge tubes.
-
Inert Gas Flush: Flush the headspace of each aliquot with argon or nitrogen gas to displace air.
-
Storage: Tightly cap the tubes and immediately store them at -80°C.
Protocol 2: Quantification of BH4 and BH2 by HPLC with Electrochemical Detection
Objective: To determine the concentration of BH4 and its primary oxidation product, BH2, in a sample. This is crucial for assessing the integrity of a stock solution or measuring changes in biological samples.
Methodology: This protocol is based on established methods using HPLC with electrochemical detection (HPLC/ECD), which allows for the direct and sensitive measurement of reduced biopterins.
Instrumentation:
-
HPLC system with a refrigerated autosampler
-
Electrochemical detector with a dual-electrode analytical cell
-
Reversed-phase C18 column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for pterin (B48896) separation, for example, a buffer containing sodium acetate, citric acid, and EDTA, with a final pH adjusted to be mildly acidic.
-
Standard Preparation: Prepare a series of BH4 and BH2 standards of known concentrations (e.g., from 10 nM to 1 µM) using the stabilized buffer from Protocol 1.
-
Sample Preparation:
-
For stock solutions: Thaw a sample aliquot on ice and dilute it to fall within the range of the standard curve using the mobile phase.
-
For biological samples (e.g., tissue): Homogenize the tissue in an acidic buffer (e.g., 0.1 M phosphoric acid) containing DTE and DTPA to precipitate proteins and stabilize the pterins. Centrifuge at high speed (e.g., 14,000 x g) at 4°C and filter the supernatant.
-
-
HPLC/ECD Analysis:
-
Set the electrochemical detector potentials to specifically detect BH4 and BH2. A common setup involves a conditioning electrode and an analytical electrode.
-
Inject the prepared standards and samples onto the HPLC system.
-
Generate a standard curve by plotting the peak area against the concentration for both BH4 and BH2.
-
-
Quantification: Determine the concentrations of BH4 and BH2 in the samples by comparing their peak areas to the standard curve. The BH4/BH2 ratio can then be calculated, providing a key index of oxidative stress.
Visual Guides
References
Technical Support Center: D-Biopterin Assay Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low sensitivity and other common issues encountered during D-Biopterin (specifically Dihydrobiopterin, BH2) assays.
Frequently Asked Questions (FAQs)
FAQ 1: Why are my Dihydrobiopterin (BH2) readings unexpectedly high, while my Tetrahydrobiopterin (B1682763) (BH4) levels are low?
This is a common issue often related to the inherent instability of Tetrahydrobiopterin (BH4), which readily oxidizes to Dihydrobiopterin (BH2).[1][2][3] Several factors during sample preparation and storage can accelerate this process.
Troubleshooting Steps:
-
Review your sample handling protocol: Ensure that samples are processed quickly and at low temperatures to minimize oxidation.
-
Check for the presence of antioxidants: The addition of antioxidants like 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA) to your standards and samples is crucial for stabilizing BH4.[1][2][4]
-
Verify storage conditions: Storing BH4 standards at room temperature overnight without antioxidants can lead to the complete conversion of BH4 to BH2.[1][2][4] Samples should be stored at -80°C until analysis.
-
Assess the pH of your solutions: Acidic conditions, such as the use of HCl, can help stabilize BH2 standards.[1][2][4]
FAQ 2: My overall signal for all biopterins is low. What are the potential causes?
Low signal across all biopterin (B10759762) species, including BH2, can point to issues with the analytical methodology, sample extraction, or the detection system itself.
Troubleshooting Steps:
-
Confirm instrument settings: For HPLC-ECD or LC-MS/MS, verify that the detector is functioning correctly and that the settings (e.g., electrode potentials, mass transitions) are optimized for biopterin detection.
-
Evaluate your extraction efficiency: Ensure your protocol for extracting biopterins from the sample matrix (e.g., cell lysates, plasma) is validated and efficient. Inefficient extraction will lead to lower analyte concentrations.
-
Check for interfering substances: Some compounds in your sample matrix or buffers can interfere with the assay and suppress the signal. For example, ascorbate (B8700270) can co-elute with BH4 in some HPLC methods, necessitating protocol adjustments to ensure separation.[1]
-
Assess the quality of your standards: Prepare fresh calibration standards and ensure they have been stored correctly to prevent degradation.
FAQ 3: I am seeing inconsistent results between replicate samples. What could be the reason?
Inconsistent results often stem from variability in sample processing or injection volume.
Troubleshooting Steps:
-
Standardize pipetting techniques: Ensure consistent and accurate pipetting of all samples and standards.
-
Maintain consistent timing: For any incubation or reaction steps, ensure the timing is identical for all samples.
-
Check for injector issues: If using an autosampler, check for any issues with the injection loop or syringe that could lead to variable injection volumes.
-
Ensure complete sample mixing: Vortex samples thoroughly before analysis to ensure homogeneity.
Experimental Protocols
Protocol 1: Sample Stabilization and Preparation for Biopterin Analysis
This protocol is designed to minimize the oxidation of BH4 to BH2 during sample collection and preparation.
-
Collection: For plasma samples, collect blood in tubes containing an anticoagulant and immediately place on ice.
-
Stabilization: Transfer plasma to cryogenic vials containing 0.1% dithioerythritol (B556865) (DTE) to prevent oxidation.[3] For tissue samples, homogenize in a buffer containing antioxidants like DTE and a metal chelator like diethylenetriaminepentaacetic acid (DTPA).[1]
-
Protein Precipitation: For cell lysates or plasma, precipitate proteins by adding an acid such as trichloroacetic acid (TCA).[5]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the biopterins, for analysis.
-
Storage: If not analyzing immediately, store the supernatant at -80°C.
Protocol 2: HPLC with Electrochemical Detection (HPLC-ECD) for Biopterin Analysis
This is a generalized protocol based on established methods for separating and detecting biopterins.[1]
-
HPLC System: An HPLC system equipped with an electrochemical detector.
-
Column: A C18 reverse-phase column is commonly used.[6]
-
Mobile Phase: A common mobile phase consists of 50 mM potassium phosphate (B84403) at a specific pH (e.g., pH 2.6 or 4.5), supplemented with 0.1 mM DTE and 0.1 mM DTPA.[1]
-
Flow Rate: An isocratic flow rate of around 0.7 mL/min is typical.[1]
-
Injection Volume: Inject a consistent volume, for example, 20 µL.[1]
-
Detection: Use a dual-channel electrochemical detector. BH4 can be detected at a lower potential (e.g., 0 mV), while BH2 is detected at a higher potential (e.g., 280 mV).[1]
-
Quantification: Use external and internal standards for peak identification and quantification.
Data Presentation
Table 1: Factors Affecting Biopterin Stability
| Parameter | Condition for Stability | Reason |
| Temperature | Low temperatures (on ice, -80°C for storage) | Slows down the rate of oxidation. |
| pH | Acidic (e.g., using HCl) | Helps to stabilize BH2.[1][2][4] |
| Antioxidants | Presence of DTE and DTPA | DTE prevents autoxidation, and DTPA chelates metal ions that can catalyze oxidation.[1] |
| Light | Protection from light | Biopterins can be light-sensitive. |
Table 2: Example HPLC-ECD Parameters for Biopterin Analysis
| Parameter | Setting | Reference |
| Mobile Phase | 50 mM potassium phosphate, pH 4.5 | [1] |
| Additives | 0.1 mM DTE, 0.1 mM DTPA | [1] |
| Flow Rate | 0.7 mL/min | [1] |
| BH4 Detection Potential | 0 mV | [1] |
| BH2 Detection Potential | 280 mV | [1] |
Visualizations
Biopterin Synthesis and Recycling Pathway
Caption: Biopterin de novo synthesis and salvage pathways.
Troubleshooting Workflow for Low this compound Assay Sensitivity
Caption: Decision tree for troubleshooting low BH2 signals.
References
- 1. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
- 2. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of tetrahydrobiopterin, dihydrobiopterin, and biopterin by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing D-Biopterin concentration for cell viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing D-Biopterin (Tetrahydrobiopterin, BH4) concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BH4) and what is its primary role in cells?
This compound, specifically its reduced form 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), is a critical endogenous enzyme cofactor.[1][2] It is essential for the function of several key enzymes, including:
-
Nitric Oxide Synthases (NOS): All isoforms of NOS (endothelial, neuronal, inducible) require BH4 to produce nitric oxide (NO) from L-arginine. NO is a vital signaling molecule in cardiovascular and neurological systems.[3][4]
-
Aromatic Amino Acid Hydroxylases (AAAHs): These enzymes are responsible for the synthesis of various neurotransmitters. For instance, BH4 is required for phenylalanine hydroxylase (metabolizing phenylalanine), tyrosine hydroxylase (producing dopamine), and tryptophan hydroxylase (producing serotonin).[1][2][5]
-
Alkylglycerol Monooxygenase (AGMO): This enzyme is involved in the metabolism of ether lipids.[1]
Q2: Why is it critical to optimize the BH4 concentration in cell culture experiments?
Optimizing BH4 concentration is crucial because both suboptimal and supra-optimal levels can lead to adverse cellular effects, compromising experimental results.
-
Suboptimal Concentrations: Insufficient BH4 leads to "NOS uncoupling." In this state, the NOS enzyme produces damaging superoxide (B77818) radicals (O₂•−) instead of NO.[6] This shift increases oxidative stress and can lead to cellular damage and endothelial dysfunction.[7][8]
-
Excessive Concentrations: High levels of extracellular BH4 can be cytotoxic, particularly to catecholaminergic cells like dopaminergic neurons.[9] This toxicity is often mediated by the generation of reactive oxygen species (ROS) through autoxidation and can induce mitochondrial dysfunction and apoptosis.[9][10]
Q3: What is the typical physiological concentration range for BH4?
The steady-state intracellular concentrations of BH4 can vary significantly depending on the cell type and tissue but are generally found in the low nanomolar to micromolar range.[6] Due to its instability and rapid oxidation, the effective concentration of exogenously added BH4 in cell culture media needs to be determined empirically for each specific cell line and experimental condition.
Q4: How stable is BH4 in cell culture medium and how can I prevent its degradation?
BH4 is highly susceptible to oxidation, especially at neutral pH in aqueous solutions, converting to the inactive dihydrobiopterin (BH2).[11][12] Its stability in culture medium can be a significant challenge. To mitigate degradation:
-
Prepare fresh stock solutions of BH4 in an acidic buffer (e.g., 0.1 M HCl) where it is more stable.
-
Consider co-treatment with antioxidants like ascorbate (B8700270) (Vitamin C), which can help protect BH4 from oxidation and increase its effective cellular concentration.[6]
-
Minimize the exposure of media containing BH4 to light and air.
Troubleshooting Guide
Problem 1: I am not observing any effect of BH4 on my cells (e.g., no increase in NO production).
| Possible Cause | Recommended Solution |
| Concentration Too Low | The intracellular concentration may not be sufficient to saturate the target enzyme (e.g., NOS). Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). |
| BH4 Degradation | BH4 may have oxidized in the medium. Prepare fresh stock solutions immediately before use. Add antioxidants like ascorbate (e.g., 100 µM) to the culture medium to improve stability.[6] |
| Cell Type Insensitivity | The cell line may have robust endogenous BH4 synthesis and recycling pathways, making it insensitive to exogenous BH4. Measure endogenous BH4 levels or use an inhibitor of BH4 synthesis (e.g., DAHP) to create a state of deficiency before adding back exogenous BH4.[7][13] |
| Assay Sensitivity | The assay used to measure the effect (e.g., Griess assay for nitrite) may not be sensitive enough. Consider more sensitive methods like a cGMP assay or direct measurement of NO with a fluorescent probe. |
Problem 2: I am observing significant cell death or a decrease in viability after BH4 treatment.
| Possible Cause | Recommended Solution |
| Concentration Too High | High concentrations of BH4 can induce oxidative stress and apoptosis, especially in neuronal cells.[9][14] Reduce the concentration significantly. Test concentrations in the low micromolar or even nanomolar range. |
| Oxidative Stress | BH4 autoxidation can generate H₂O₂ and other ROS.[9] Co-incubate with antioxidants like N-acetylcysteine (NAC) or catalase to determine if the toxicity is mediated by ROS. |
| Oxidized Byproducts | The oxidized form, 6-biopterin (B1667280), can be highly cytotoxic.[15] Ensure the purity of your BH4 source and handle it properly to prevent oxidation before it is added to the cells. |
| Solvent Toxicity | If using a high concentration of an acidic stock solution, the pH of the medium may be affected. Ensure the final concentration of the acidic solvent is negligible and does not alter the medium's pH. Always include a vehicle control. |
Problem 3: My results show high variability between replicate wells or experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variable results. Ensure a homogenous single-cell suspension before plating and use calibrated pipettes.[16] |
| Edge Effects | Evaporation from wells on the edge of a multi-well plate can concentrate BH4 and other media components, affecting cell health. Avoid using the outer wells for experimental conditions; fill them with sterile PBS or medium instead.[16] |
| Inconsistent BH4 Activity | Using BH4 stock solutions of different ages or that have undergone multiple freeze-thaw cycles can lead to inconsistent results due to degradation. Prepare single-use aliquots of the stock solution. |
Data Presentation
Table 1: Recommended Starting Concentrations for Exogenous BH4 in Cell Culture
| Cell Type | Recommended Starting Range | Key Considerations | Reference(s) |
| Endothelial Cells (e.g., HUVEC, BAEC) | 1 - 100 µM | Often used to study NOS coupling. Higher end of the range may be needed to overcome oxidative stress. | [7][13] |
| Neuronal / Catecholaminergic Cells (e.g., PC12) | 0.1 - 20 µM | Highly sensitive to BH4-induced oxidative stress and toxicity. Start with low concentrations. | [9][14] |
| Macrophages (e.g., RAW 264.7) | 5 - 50 µM | Used to study the role of iNOS. Cytokine stimulation can upregulate endogenous BH4 synthesis. | [17] |
| General Mammalian Cell Lines (e.g., HEK293, CHO) | 10 - 50 µM | Generally more robust, but empirical testing is always required. | [5][18] |
Note: These are suggested starting ranges. The optimal concentration must be determined experimentally for your specific cell line and conditions.
Experimental Protocols
Protocol: Determining Optimal BH4 Concentration using an MTS Cell Viability Assay
This protocol provides a framework for identifying the optimal, non-toxic concentration range of this compound (BH4) for your cell line.
1. Materials:
-
This compound (BH4) powder
-
0.1 M Hydrochloric Acid (HCl), sterile
-
Complete cell culture medium appropriate for your cell line
-
96-well clear-bottom, black-sided tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
2. Preparation of BH4 Stock Solution (10 mM):
-
Work quickly and on ice to minimize oxidation.
-
Calculate the mass of BH4 needed for a 10 mM solution.
-
Under sterile conditions, dissolve the BH4 powder in ice-cold, sterile 0.1 M HCl. For example, dissolve 2.4 mg of BH4 in 1 mL of 0.1 M HCl.
-
Gently vortex until fully dissolved.
-
Immediately prepare single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes, flash-freeze, and store at -80°C, protected from light. Discard any unused stock solution that has been at room temperature for an extended period.
3. Experimental Procedure:
-
Day 1: Cell Seeding
-
Trypsinize and count your cells. Ensure viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density for a 48-72 hour experiment. For example, 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Day 2: BH4 Treatment
-
Thaw one aliquot of the 10 mM BH4 stock solution on ice.
-
Prepare a series of dilutions in complete culture medium. For example, to achieve final concentrations of 0.1, 1, 10, 50, 100, and 200 µM.
-
Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest volume of 0.1 M HCl used in the treatments (to control for any pH or solvent effects).
-
Positive (Toxicity) Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO).
-
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate treatment or control medium to each well (n=3-6 replicates per condition).
-
Return the plate to the incubator for 24-48 hours.
-
-
Day 4: Cell Viability Measurement
-
Visually inspect the cells under a microscope for any morphological changes.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
4. Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the BH4 concentration to generate a dose-response curve. The optimal concentration range is the plateau where the desired biological effect is observed without a significant decrease in cell viability.
Mandatory Visualizations
Caption: Role of BH4 in the Nitric Oxide Synthase (NOS) signaling pathway.
Caption: Experimental workflow for optimizing BH4 concentration.
Caption: Logical troubleshooting guide for this compound experiments.
References
- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopterin - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Tetrahydrobiopterin is released from and causes preferential death of catecholaminergic cells by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydrobiopterin causes mitochondrial dysfunction in dopaminergic cells: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Autoxidation Kinetics of Tetrahydrobiopterin—Giving Quinonoid Dihydrobiopterin the Consideration It Deserves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of apoptosis and calcium mobilization in tetrahydrobiopterin-induced dopaminergic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of 6-biopterin to human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Tetrahydrobiopterin as a rheostat of cell resistance to oxidant injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Biopterin Measurement by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) regarding the measurement of D-Biopterin and related pterins by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound measurement?
A1: The most significant sources of interference are the co-elution of endogenous compounds and the chemical instability of the analyte itself. Ascorbic acid (Vitamin C) is a well-documented interferent, particularly in methods using electrochemical detection, as it can co-elute with Tetrahydrobiopterin (B1682763) (BH4).[1][2] Other electroactive compounds like uric acid, dopamine, tyrosine, and cysteine can also interfere with electrochemical detection.[3] For fluorescence detection, interference can arise from other naturally fluorescent compounds in the sample matrix.[4][5] Additionally, the inherent instability of reduced biopterins (like BH4) can lead to their oxidation into dihydrobiopterin (BH2) and biopterin (B10759762), causing inaccurate quantification if not properly managed.[1][2]
Q2: How can I prevent the degradation of Tetrahydrobiopterin (BH4) during sample collection and storage?
A2: Tetrahydrobiopterin (BH4) is highly susceptible to oxidation. To ensure its stability, strict pre-analytical procedures are necessary. This includes immediate processing of samples at low temperatures, protection from light, and the addition of antioxidants to the collection tubes and processing solutions.[2][6] A common antioxidant cocktail includes dithiothreitol (B142953) (DTE) and diethylenetriaminepentaacetic acid (DTPA) to prevent oxidation and chelate metal ions that can catalyze degradation.[1][2] Samples should be stored at -80°C for long-term stability.[6] Studies have shown that overnight storage of BH4 standards at room temperature without antioxidants can lead to complete degradation.[1][2]
Q3: What is the principle behind the differential oxidation method for measuring reduced biopterins?
A3: Reduced biopterins like BH4 and BH2 are not naturally fluorescent, whereas their fully oxidized form, biopterin, is.[6] The differential oxidation method leverages this property. It involves two separate oxidation steps on aliquots of the same sample. Acidic oxidation (e.g., with iodine in HCl) converts both BH4 and BH2 to biopterin.[7] Alkaline oxidation (e.g., with iodine in NaOH) selectively oxidizes BH2 to biopterin while BH4 is converted to other non-biopterin products.[7] By measuring the biopterin concentration after each oxidation step and subtracting the alkaline value from the acidic value, the original BH4 concentration can be calculated. This is considered an indirect measurement method.[6]
Q4: What are the advantages of direct detection methods like HPLC with electrochemical detection (HPLC-ECD)?
A4: Direct detection methods, such as HPLC-ECD, allow for the simultaneous measurement of BH4 and its oxidized forms (BH2 and biopterin) in a single chromatographic run without the need for pre-column oxidation.[8] This simplifies the workflow and can provide a more accurate profile of the biopterin redox state.[6] Electrochemical detectors are highly sensitive and can be set to specific potentials to selectively detect different pterins based on their redox properties.[1]
Troubleshooting Guide
Issue 1: An interfering peak is co-eluting with my BH4 peak.
This is a common issue, especially when analyzing complex biological matrices like tissue homogenates, which are rich in ascorbic acid.[1]
-
Question: How can I confirm the identity of the interfering peak?
-
Answer: Spike a sample with a pure standard of the suspected interferent (e.g., ascorbic acid) and observe if the peak height increases. Also, run a standard of BH4 alone to confirm its retention time under your current conditions.
-
-
Question: How can I resolve the co-eluting peaks?
-
Answer: Modify your chromatographic conditions. A common solution for separating BH4 and ascorbate (B8700270) is to increase the pH of the mobile phase.[1] One study successfully separated BH4 from ascorbate by changing the mobile phase from pH 2.6 to pH 4.5.[1] Adjusting the organic modifier concentration or switching to a different column chemistry (e.g., from a standard C18 to a polar-embedded or HILIC column) can also alter selectivity.[4][9]
-
Issue 2: Low or no recovery of BH4.
This often points to degradation of the analyte during sample preparation or analysis.
-
Question: My BH4 standards seem to degrade quickly. How can I improve their stability?
-
Answer: Prepare standards in an acidic solution (e.g., 100 µM HCl) containing antioxidants such as 1 mM DTE and 1 mM DTPA.[2] Store stock solutions at -80°C and freshly prepared working standards on ice, protected from light.
-
-
Question: I suspect BH4 is degrading in my autosampler. What can I do?
-
Answer: Ensure your autosampler is temperature-controlled, ideally at 4°C.[1] The stability of pterins in the autosampler is limited; one study noted that BH4 concentrations can decrease significantly after 6-8 hours at 10°C.[6] Analyze samples as quickly as possible after placing them in the autosampler. Adding antioxidants to the mobile phase can also help preserve BH4 during the chromatographic run.[1]
-
Issue 3: Shifting retention times and poor peak shape.
Inconsistent retention times and peak tailing can compromise the accuracy and precision of your measurements.
-
Question: Why are my retention times drifting?
-
Answer: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can take 20 or more column volumes, especially when switching between mobile phases with different organic strengths or pH.
-
Mobile Phase Composition Change: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the organic component can alter the mobile phase composition and affect retention.
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even small changes can affect retention times.
-
-
-
Question: What causes my biopterin peak to tail?
-
Answer: Peak tailing for pterins can be due to secondary interactions with the stationary phase. Ensure the pH of your mobile phase is appropriate for the analyte and column. Operating at a pH where the analyte is in a single ionic form can improve peak shape. Using a high-purity silica (B1680970) column with minimal residual silanol (B1196071) activity is also recommended.
-
Experimental Protocols
Protocol 1: Sample Preparation for BH4 Analysis in Animal Tissue
This protocol is adapted from methods designed to ensure the stability of reduced biopterins during extraction.[1][2]
-
Homogenization Buffer Preparation: Prepare a buffer of 50 mM potassium phosphate (B84403) (pH 7.4) containing 1 mM DTE and 1 mM DTPA. Keep on ice.
-
Tissue Homogenization: Weigh the frozen tissue sample and add 5-10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice using a sonicator or mechanical homogenizer until a uniform consistency is achieved.
-
Protein Precipitation: Add an equal volume of ice-cold 0.2 M metaphosphoric acid (MPA) or trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Vortex briefly.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the pterins.
-
Analysis: Immediately inject the supernatant into the HPLC system or store at -80°C.
Protocol 2: HPLC-ECD Method for Separation of BH4 and Ascorbate
This method was optimized to resolve BH4 from the interfering ascorbate peak.[1]
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Synergi Polar-RP (4.6 x 250 mm, 4 µm) |
| Mobile Phase | 50 mM potassium phosphate, pH 4.5 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 37°C |
| Injection Vol. | 20 µL |
| Detector | Electrochemical Detector (e.g., Antec Decade II) |
| Working Electrode | Glassy Carbon |
| Potential 1 | 0 mV (for BH4 detection) |
| Potential 2 | +280 mV (for BH2 detection) |
| Reference Electrode | Palladium (Pd) |
Quantitative Impact of Ascorbate Interference
While direct quantitative tables are scarce in the literature, the primary issue with ascorbate is its co-elution with BH4 under certain chromatographic conditions (e.g., low pH mobile phase), leading to a falsely elevated BH4 signal when using electrochemical detection.[1] The magnitude of this interference is directly proportional to the concentration of ascorbate in the sample, which can be particularly high in tissues like the brain.[1] The solution is not to quantify the interference but to eliminate it through chromatographic separation, as detailed in Protocol 2.
Visualizations
Pterin Oxidation Pathway
This diagram illustrates the relationship between the different redox states of biopterin, which is fundamental to understanding measurement challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing D-Biopterin Stability for Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing D-Biopterin in long-term experiments, maintaining its stability is paramount for reproducible and accurate results. This technical support center provides essential guidance on the proper handling, storage, and stabilization of this compound solutions, along with troubleshooting advice for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the enantiomer of L-Biopterin, the oxidized form of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes, including nitric oxide synthase (NOS).[1][2] The stability of pterin (B48896) compounds, including this compound, is a significant concern due to their susceptibility to oxidation. The reduced form, tetrahydrobiopterin (BH4), is particularly unstable in aqueous solutions and readily oxidizes to the less active forms, 7,8-dihydrobiopterin (BH2) and subsequently biopterin (B10759762). This degradation can lead to a loss of biological activity and the generation of reactive oxygen species, potentially confounding experimental outcomes.
Q2: What are the primary factors that contribute to the degradation of this compound and its reduced forms?
The primary factors leading to the degradation of biopterin compounds are:
-
Oxidation: Exposure to atmospheric oxygen is the main driver of degradation, converting the active tetrahydrobiopterin (BH4) to dihydrobiopterin (BH2) and biopterin.
-
pH: Pterin solutions are most stable in acidic conditions (pH < 4).[1] At neutral or alkaline pH, the rate of oxidation increases significantly.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Exposure to light can also promote the degradation of pterin compounds.
Q3: How should I prepare this compound solutions to maximize stability for long-term cell culture experiments?
To prepare stable this compound solutions, it is crucial to minimize exposure to oxygen and maintain an acidic environment until final dilution in culture media. The following protocol is recommended:
Experimental Protocols
Protocol for Preparing a Concentrated this compound Stock Solution
-
Solvent Preparation: Use deoxygenated, sterile water or a slightly acidic buffer (e.g., 0.1 M HCl). To deoxygenate, bubble nitrogen or argon gas through the solvent for at least 15-20 minutes.
-
Dissolving this compound: Weigh the desired amount of this compound powder in a sterile, light-protected tube. Add the deoxygenated solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate briefly in a cold water bath to ensure complete dissolution. Avoid vigorous shaking to minimize oxygen introduction.
-
Addition of Antioxidants (Optional but Recommended): To further enhance stability, antioxidants can be added to the stock solution. Common choices include:
-
Ascorbic Acid (Vitamin C): Can be added to a final concentration of 1-5 mM.
-
Dithioerythritol (DTE): Can be added to a final concentration of 1 mM.
-
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C, protected from light. Under these conditions, the stock solution should be stable for several months.
Protocol for Preparing Working Dilutions in Cell Culture Media
-
Thawing: Thaw a single aliquot of the this compound stock solution on ice, protected from light.
-
Dilution: Just before use, dilute the stock solution directly into the pre-warmed (37°C) cell culture medium to the final desired working concentration.
-
Mixing: Gently mix the medium by swirling or inverting the culture vessel.
-
Immediate Use: Use the this compound-supplemented medium immediately to minimize degradation at physiological pH.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound exceeds its solubility in the medium. The pH of the medium is not optimal for this compound solubility. Interaction with components of the medium. | Lower the final working concentration of this compound. Prepare a fresh, lower concentration stock solution. Ensure the cell culture medium is at the correct pH. Consider using a different basal medium formulation. |
| Loss of this compound activity over the course of a long-term experiment. | Degradation of this compound due to oxidation at physiological pH and temperature. | Replenish the this compound in the culture medium every 24-48 hours. Include antioxidants like ascorbic acid in the culture medium (ensure the concentration is not toxic to the cells). Minimize the exposure of the culture plates to light. |
| Inconsistent experimental results. | Variability in the stability and concentration of this compound between experiments. Repeated freeze-thaw cycles of the stock solution. | Prepare a large batch of stock solution and aliquot it for single use to ensure consistency. Avoid repeated freeze-thaw cycles of the stock solution. Always prepare fresh working solutions immediately before each experiment. |
Data Presentation
Table 1: Stability of Dihydrobiopterin Solutions at Room Temperature
| Concentration | Time (hours) | Degradation (%) |
| 1 mM | 1 | ~3% |
| 0.1 mM | 1 | ~3% |
| 1 mM | 3 | ~10% |
| 0.1 mM | 3 | ~10% |
Data adapted from Schircks Laboratories product information sheet for 7,8-Dihydro-L-biopterin, which is expected to have similar stability to this compound.[3]
Table 2: Effect of Ascorbic Acid on Tetrahydrobiopterin (BH4) Stability
| BH4 Concentration | Ascorbic Acid Concentration | Observation |
| 25 µM | 3 mM | Almost complete stabilization of BH4. |
This data demonstrates the protective effect of ascorbic acid on the reduced form of biopterin. While this study used L-BH4, a similar stabilizing effect is expected for D-BH4.[4]
Mandatory Visualizations
Tetrahydrobiopterin (BH4) Biosynthesis and Recycling Pathway
References
Technical Support Center: D-Biopterin Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Biopterin. The focus is on optimizing dose-response curve experiments to ensure data accuracy and reproducibility.
A Note on Nomenclature: The biologically active cofactor is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, commonly abbreviated as BH4 or THB. For the purpose of this guide, "this compound" will be used to refer to this active form, also known as Sapropterin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dose-response curve is not sigmoidal and shows high variability between replicates. What are the common causes?
A1: High variability and poor curve shape are often linked to the inherent instability of this compound (BH4).
-
Oxidation: BH4 is extremely sensitive to oxidation, readily converting to 7,8-dihydrobiopterin (BH2) and other oxidized forms, which are inactive as cofactors.[1][2] This process can occur rapidly in solution, especially in the presence of oxygen and trace metals.[1]
-
Inconsistent Preparation: Preparing stock solutions and dilutions inconsistently can lead to significant concentration errors. BH4 degradation can occur even during storage if not handled properly.[1]
-
Cell Health: The metabolic state of your cells is crucial. Cells that are stressed, overgrown, or have low viability will not respond consistently.
Troubleshooting Steps:
-
Stabilize Solutions: Always prepare fresh BH4 solutions in an acidic buffer (e.g., 100 µM HCl) containing antioxidants.[1] Common stabilizing agents include 1,4-dithioerythritol (DTE) or ascorbic acid.
-
Work Quickly: Minimize the time between preparing dilutions and adding them to your assay. Keep solutions on ice and protected from light.
-
Verify Cell Viability: Perform a cell viability assay (e.g., Trypan Blue or MTT) in parallel to ensure the observed effect is not due to cytotoxicity, as high concentrations of extracellular BH4 have been reported to be cytotoxic to some cell lines.
-
Control for Autoxidation: Include a "BH4 only" control (without cells) to measure the rate of autoxidation under your experimental conditions.
Q2: I'm not observing a response to this compound in my cell-based assay. What should I check?
A2: A lack of response can stem from the biological system itself or the experimental setup.
-
Enzyme Expression: The target cells must express the necessary enzymes for which BH4 is a cofactor (e.g., nitric oxide synthases (NOS), aromatic amino acid hydroxylases). They must also have a functional BH4 synthesis and recycling pathway to maintain intracellular levels.
-
Cofactor Saturation: Endogenous levels of BH4 in your cells might already be sufficient to saturate the target enzyme, meaning that adding exogenous BH4 will not produce a further effect.
-
Substrate Availability: The primary substrate for the enzyme of interest (e.g., L-arginine for NOS, phenylalanine for PAH) may be the limiting factor in your culture medium.
-
Incorrect Endpoint: Ensure the downstream marker you are measuring is a reliable indicator of the activity of the BH4-dependent enzyme.
Troubleshooting Steps:
-
Confirm Enzyme Expression: Use techniques like Western Blot or qRT-PCR to confirm the presence of the target enzyme (e.g., eNOS, nNOS, PAH, TH) in your cell line.
-
Deplete Endogenous BH4 (Advanced): To test for a response, you can try pre-treating cells with an inhibitor of BH4 synthesis, such as an inhibitor of GTP cyclohydrolase I (GTPCH), to lower endogenous levels before adding exogenous BH4.
-
Supplement Substrate: Ensure the medium contains non-limiting concentrations of the primary substrate for your enzyme of interest.
-
Check Literature: Review published studies using your specific cell line to see if a response to BH4 has been previously characterized.
Q3: What is a typical concentration range for a this compound dose-response experiment?
A3: The optimal range is highly dependent on the cell type, the specific endpoint being measured, and whether the study is in vitro or in vivo. However, general starting points can be recommended.
-
In Vitro (Cell Culture): Start with a broad range, from nanomolar (nM) to low micromolar (µM). A common starting point is a log-scale dilution series from 10 nM to 100 µM. Studies have shown biological effects in the 50 nM range in neuronal cells.
-
In Vivo (Animal Studies): Dosing is typically done in mg/kg of body weight. Clinical protocols have used doses such as 20 mg/kg. The route of administration (e.g., oral, IP injection) will significantly affect bioavailability.
The table below summarizes typical concentration and dosage ranges found in the literature.
| Experimental System | Typical Starting Range | Key Considerations | Reference |
| In Vitro (Cell Culture) | 10 nM - 100 µM | Cell permeability, endogenous BH4 levels, endpoint sensitivity | |
| In Vivo (Rodent Models) | 10 - 100 mg/kg | Bioavailability, route of administration, metabolic rate | |
| Clinical Studies (Human) | 10 - 20 mg/kg/day | Patient-specific metabolic phenotype, safety, formulation |
Experimental Protocols & Methodologies
Protocol: In Vitro Dose-Response for Nitric Oxide (NO) Production
This protocol provides a method for determining the dose-response of this compound (BH4) on nitric oxide (NO) production in a responsive endothelial cell line (e.g., HUVECs). The endpoint is the measurement of nitrite (B80452), a stable metabolite of NO, using the Griess Reagent.
1. Materials and Reagents:
-
This compound (BH4) powder
-
1 M HCl (for stock solution)
-
1 M Dithiothreitol (DTE) stock solution
-
Endothelial cell line (e.g., HUVEC)
-
Appropriate cell culture medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent Kit
-
96-well cell culture plates (clear, flat-bottom)
2. Preparation of BH4 Stock and Working Solutions:
-
CAUTION: BH4 is highly unstable. Prepare solutions immediately before use.
-
10 mM BH4 Stock Solution: Dissolve the required mass of BH4 in ice-cold 100 µM HCl to achieve a 10 mM concentration. Add DTE to a final concentration of 1 mM to stabilize the solution. Vortex briefly and keep on ice, protected from light.
-
Serial Dilutions: Perform serial dilutions in the cell culture medium to prepare working concentrations (e.g., 2X the final desired concentrations) ranging from 200 µM down to 20 nM.
3. Cell Seeding and Culture:
-
Seed endothelial cells into a 96-well plate at a density that will result in a confluent monolayer (approx. 90-95%) on the day of the experiment.
-
Incubate cells under standard conditions (37°C, 5% CO2) for 24 hours.
4. This compound Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of fresh, pre-warmed culture medium to each well.
-
Add 50 µL of the 2X BH4 working solutions to the corresponding wells to achieve the final 1X concentrations. Include a vehicle control (medium with vehicle only).
-
Incubate the plate for the desired time period (e.g., 24 hours).
5. Measurement of Nitrite (Griess Assay):
-
After incubation, carefully collect 50 µL of the conditioned medium from each well and transfer to a new 96-well plate.
-
Prepare a nitrite standard curve according to the Griess Reagent manufacturer's instructions.
-
Add the Griess reagents to the samples and standards.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Plot the nitrite concentration (Y-axis) against the log of the BH4 concentration (X-axis).
-
Fit the data to a four-parameter logistic (4PL) equation to determine the EC50, slope, and maximum response.
Experimental Workflow Diagram
Caption: Workflow for an in vitro this compound dose-response experiment.
Visualizing this compound's Role: Signaling Pathways
Understanding the synthesis and recycling of this compound (BH4) is critical for interpreting experimental results. BH4 is not consumed in the reactions it catalyzes; rather, it is oxidized and must be regenerated.
There are three key pathways involved in maintaining cellular BH4 homeostasis:
-
De Novo Synthesis Pathway: Synthesizes BH4 from guanosine (B1672433) triphosphate (GTP).
-
Recycling Pathway: Regenerates BH4 from its oxidized form, quinonoid dihydrobiopterin (qBH2).
-
Salvage Pathway: Can generate BH4 from sepiapterin, an intermediate.
This compound (BH4) Metabolism Diagram
Caption: The De Novo, Salvage, and Recycling pathways of this compound (BH4).
Troubleshooting Logic Diagram
This diagram provides a logical flow to diagnose common issues encountered during this compound dose-response experiments.
Caption: A decision tree for troubleshooting this compound experiments.
References
troubleshooting inconsistent results with D-Biopterin treatment
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results during experiments involving D-Biopterin and its active form, Tetrahydrobiopterin (B1682763) (BH4).
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound, 7,8-Dihydrobiopterin (BH2), and Tetrahydrobiopterin (BH4)?
This compound is the fully oxidized form of the molecule. 7,8-Dihydrobiopterin (BH2) is the two-electron oxidation product of Tetrahydrobiopterin (BH4).[1] BH4 is the biologically active form, serving as an essential cofactor for enzymes like nitric oxide synthase (NOS) and aromatic amino acid hydroxylases.[2][3] Inconsistent results often arise from the oxidation of the active BH4 to the inactive BH2.
Q2: My BH4 solution has a yellow tint. Can I still use it?
No. A yellow color in a solution that should be colorless indicates oxidation of the pterin (B48896) compound.[4] Using an oxidized solution will lead to unreliable and inconsistent experimental results. It is crucial to prepare fresh solutions for each experiment.
Q3: Why is the BH4 to BH2 ratio important in my experiments?
The intracellular ratio of BH4 to BH2 is critical for the function of enzymes like endothelial nitric oxide synthase (eNOS).[5] When BH4 levels are insufficient and the BH4/BH2 ratio is low, eNOS becomes "uncoupled." In this state, instead of producing nitric oxide (NO), it produces superoxide (B77818) radicals.[2][5] This shift from NO to superoxide production is a major source of experimental variability and can lead to misleading data.
Q4: Can I add this compound or BH2 to my cells and expect it to work like BH4?
It depends on the cell type. Many cells have a "salvage pathway" that can convert BH2 back into the active BH4 using the enzyme dihydrofolate reductase (DHFR).[2][5][6] In such cells, adding BH2 can effectively increase intracellular BH4 levels.[7] However, the efficiency of this pathway can vary significantly between cell types.[7] It is essential to verify the activity of the salvage pathway in your specific experimental model.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Variability Between Experimental Replicates
High variability is often the result of inconsistent concentrations of active BH4.
-
Probable Cause 1: BH4 Oxidation. BH4 is extremely unstable and readily oxidizes in aqueous solutions at neutral pH.[8]
-
Probable Cause 2: Inconsistent Solution Preparation. Minor differences in preparation time or exposure to light and air can cause significant differences in the active BH4 concentration.
-
Solution: Standardize your protocol strictly. Prepare the solution at the exact same point for every experiment. Protect solutions from light at all times.[2]
-
Issue 2: Lack of Expected Biological Effect (e.g., No Increase in Nitric Oxide)
If BH4 treatment is not producing the expected downstream effect, it may be due to insufficient active cofactor or enzyme uncoupling.
-
Probable Cause 1: eNOS Uncoupling. As described in the FAQs, a low BH4/BH2 ratio leads to eNOS producing superoxide instead of NO.[2] You may be inadvertently measuring the effects of oxidative stress rather than NO signaling.
-
Solution: Measure both NO and superoxide production to assess the coupling state of eNOS. Increase the BH4 concentration or co-treat with an antioxidant like L-ascorbic acid (Vitamin C), which can chemically stabilize BH4.[8]
-
-
Probable Cause 2: Poor Cellular Uptake or Inefficient Salvage Pathway. The cells may not be taking up the exogenous BH4, or if you are supplying BH2, the DHFR-mediated salvage pathway may be inefficient in your cell line.[6][7]
Data & Stability
Proper handling and storage are critical for consistent results. The following tables summarize key stability data.
Table 1: Stability of Dihydrobiopterin (BH2) Solutions at Room Temperature
| Time Elapsed | Approximate Degradation (%) |
| 1 Hour | ~3% |
| 3 Hours | ~10% |
Data sourced from Schircks Laboratories data sheet.[4]
Table 2: Chemical Stabilization of Tetrahydrobiopterin (BH4)
| BH4 Concentration | L-Ascorbic Acid (Vitamin C) Concentration | Outcome |
| 25 µmol/L | 3 mmol/L | Almost complete stabilization of BH4 |
This demonstrates that L-ascorbic acid can effectively prevent the auto-oxidation of BH4 in solution.[8]
Experimental Protocols
Protocol 1: Preparation of BH4 Stock Solution
This protocol is designed to maximize the stability of the active BH4 cofactor.
-
Reagents and Materials:
-
Tetrahydrobiopterin (BH4) dihydrochloride (B599025) salt
-
Degassed, ice-cold 10 mM Hydrochloric Acid (HCl)
-
(Optional) L-Ascorbic Acid
-
Light-blocking microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of BH4 powder in a dark environment (e.g., a room with lights dimmed). Pterins are light-sensitive.[2]
-
Dissolve the BH4 powder in ice-cold, degassed 10 mM HCl to create a concentrated stock (e.g., 10 mM). The acidic pH is critical for stability.[2]
-
Optional Stabilizer: For enhanced stability, the dissolving buffer can be supplemented with L-Ascorbic Acid (e.g., 2 mM).
-
Aliquot the stock solution into light-blocking tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C. Stored this way, the stock should be stable for several months.
-
Protocol 2: Cell Culture Treatment with BH4
This protocol outlines the steps for applying BH4 to a cell culture experiment.
-
Preparation:
-
Culture cells to the desired confluency.
-
Prepare all other experimental reagents (e.g., agonists, inhibitors) before preparing the BH4 working solution.
-
Thaw a single-use aliquot of the BH4 stock solution on ice, protected from light.
-
-
Treatment:
-
Prepare the final working concentration of BH4 by diluting the stock solution directly into the pre-warmed cell culture medium. Mix gently by inversion. Do not vortex.
-
Perform this dilution immediately before adding it to the cells. Do not let the BH4-supplemented medium sit at room temperature or in the incubator for an extended period before application.[4]
-
Remove the old medium from the cells and replace it with the BH4-containing medium.
-
Proceed with your experimental timeline (e.g., incubation, stimulation, lysis).
-
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involved in this compound metabolism and function.
Caption: BH4 is synthesized via the de novo pathway from GTP or the salvage pathway from BH2.[2][11]
Caption: The BH4/BH2 ratio determines whether eNOS produces nitric oxide or superoxide.[2][5]
Experimental and Troubleshooting Workflows
Use these diagrams to plan experiments and diagnose issues.
Caption: A typical experimental workflow highlighting critical steps for BH4 stability.
Caption: A decision tree to troubleshoot common issues with this compound experiments.
References
- 1. Tetrahydrobiopterin as a rheostat of cell resistance to oxidant injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor | MDPI [mdpi.com]
- 3. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 4. schircks.ch [schircks.ch]
- 5. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Tetrahydrobiopterin Recycling, a Key Determinant of Endothelial Nitric-oxide Synthase-dependent Signaling Pathways in Cultured Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biopterin - Wikipedia [en.wikipedia.org]
Technical Support Center: D-Biopterin Uptake in Cultured Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize D-Biopterin (also known as Tetrahydrobiopterin (B1682763) or BH4) uptake in your cultured cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound (BH4) uptake into cultured cells?
A1: this compound uptake is a complex process that occurs through two main routes:
-
Direct Uptake: Some cell types can take up BH4 directly, although this process can be slow and inefficient.[1][2][3]
-
Indirect "Salvage" Pathway: This is a major and often more efficient pathway. It involves the cellular uptake of oxidized forms of BH4, primarily 7,8-dihydrobiopterin (BH2), or a precursor like sepiapterin (B94604).[4][5][6] Once inside the cell, these precursors are enzymatically converted to the active BH4 form.[4][5][7]
Q2: Which transporters are involved in the uptake of this compound and its precursors?
A2: The transport of BH4 precursors is mediated by specific membrane transporters. Equilibrative nucleoside transporters (ENTs), particularly hENT2, have been identified as key transporters for sepiapterin and BH2.[4][5] Organic anion transporters may also play a role in the transport of BH4 and BH2 in certain tissues like the kidney and brain.[6][8] Some studies have also suggested that passive diffusion may contribute to BH4 uptake in certain cell types, such as neurons.[2]
Q3: Why is supplementing with Sepiapterin or Dihydrobiopterin (BH2) sometimes more effective than supplementing with BH4 itself?
A3: Supplementing with sepiapterin or BH2 can lead to higher intracellular BH4 levels because these precursors are often transported into the cell more efficiently than BH4.[4][5][9] Once inside the cell, they are converted to BH4 via the salvage pathway, which relies on the enzymes Sepiapterin Reductase (SR) and Dihydrofolate Reductase (DHFR).[6][7][10] This "push-pull" mechanism can result in a more robust accumulation of intracellular BH4.[10]
Q4: What is the role of Dihydrofolate Reductase (DHFR) in this compound uptake?
A4: Dihydrofolate Reductase (DHFR) is a critical enzyme in the salvage pathway. It catalyzes the reduction of 7,8-dihydrobiopterin (BH2) to tetrahydrobiopterin (BH4).[6][11] Therefore, the activity of DHFR is essential for regenerating active BH4 from its oxidized precursor that has been transported into the cell. The efficiency of this recycling can vary significantly between different cell types.[9]
Q5: How does the intracellular redox state affect this compound levels?
A5: The intracellular redox environment plays a crucial role in maintaining BH4 levels. BH4 is a potent antioxidant but is also susceptible to oxidation, converting it to the inactive BH2 form.[1] Conditions of oxidative stress can deplete intracellular BH4 by promoting its oxidation to BH2.[12] The accumulation of BH2 can potentially lead to uncoupling of endothelial nitric oxide synthase (eNOS), further contributing to oxidative stress.[1][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable intracellular this compound (BH4) levels after supplementation. | 1. Inefficient direct uptake of BH4.[1] 2. Low expression or activity of necessary transporters (e.g., ENT2).[4][5] 3. Rapid oxidation of BH4 to BH2 in the culture medium or intracellularly.[1][14] 4. Low activity of the salvage pathway enzyme, Dihydrofolate Reductase (DHFR).[9][11] | 1. Switch to supplementing with a BH4 precursor like 7,8-dihydrobiopterin (BH2) or sepiapterin, which may be transported more efficiently.[9] 2. Verify the expression of relevant transporters in your cell line if possible. 3. Minimize oxidative stress in the culture. Consider using antioxidants in the medium. Ensure the stability of BH4 in your specific culture medium over the time course of the experiment. 4. Measure both BH4 and BH2 levels to assess the efficiency of the salvage pathway. A high BH2:BH4 ratio may indicate poor DHFR activity.[13] |
| High intracellular Dihydrobiopterin (BH2) to BH4 ratio. | 1. Inhibition or low activity of DHFR.[11] 2. High levels of oxidative stress leading to rapid BH4 oxidation.[13] 3. The cell type may naturally have a less efficient BH4 recycling capacity.[9] | 1. Ensure that no components of the culture medium (e.g., high concentrations of folic acid, or other drugs) are inhibiting DHFR. Methotrexate (B535133) is a potent DHFR inhibitor and should be avoided if BH4 accumulation is desired.[11] 2. Address potential sources of oxidative stress in the cell culture. 3. Characterize the basal BH4 and BH2 levels in your specific cell line to establish a baseline. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency, which can affect transporter expression and metabolic activity. 2. Degradation of BH4 or its precursors in stock solutions. 3. Differences in incubation times. | 1. Use cells within a consistent range of passage numbers and at a standardized confluency. 2. Prepare fresh stock solutions of pterins for each experiment, as they can be unstable. Store stocks appropriately, protected from light and oxygen. 3. Optimize and standardize the incubation time for pterin (B48896) supplementation. |
| Unexpected cellular toxicity after supplementation. | 1. Very high, non-physiological concentrations of pterins. 2. Accumulation of oxidized pterins may have off-target effects. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the supplemented pterin for your cell line. 2. Monitor cell viability using standard assays (e.g., MTT, trypan blue exclusion). |
Experimental Protocols & Data
Key Experimental Methodologies
Protocol 1: Assessing the Role of the Salvage Pathway using a DHFR Inhibitor
-
Cell Culture: Plate cells (e.g., endothelial cells, hepatocytes) at a desired density and allow them to adhere overnight.
-
Pre-treatment (Optional): To inhibit de novo BH4 synthesis and isolate the effect of uptake and salvage, pre-treat cells with a GTP cyclohydrolase I inhibitor like 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP).
-
Inhibition: Treat one group of cells with a DHFR inhibitor, such as methotrexate (MTX), at an effective concentration.
-
Supplementation: Add BH2 to both MTX-treated and untreated cells.
-
Incubation: Incubate for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis and Analysis: Harvest the cells, lyse them, and measure the intracellular concentrations of BH4 and BH2 using HPLC with fluorescence detection.
-
Interpretation: A significant reduction in the BH4 level and accumulation of BH2 in the MTX-treated cells compared to the untreated cells confirms the critical role of DHFR in converting exogenous BH2 to intracellular BH4.[11]
Protocol 2: Investigating the Role of Equilibrative Nucleoside Transporters (ENTs)
-
Cell Culture: Culture cells known to express ENTs (e.g., HeLa cells, endothelial cells).[4]
-
Inhibition: Pre-treat a group of cells with an ENT inhibitor, such as nitrobenzylthioinosine (NBMPR).
-
Supplementation: Add the pterin of interest (e.g., sepiapterin or BH2) to both inhibitor-treated and untreated cells.
-
Incubation: Incubate for the desired duration.
-
Analysis: Measure the intracellular accumulation of the pterin or its metabolic product (BH4).
-
Interpretation: A significant decrease in pterin uptake in the NBMPR-treated cells would indicate the involvement of ENTs in the transport process.[4]
Quantitative Data Summary
Table 1: Relative Transport Efficiency of Pterins by hENT2
| Pterin | Relative Transport Efficiency |
| Sepiapterin (SP) | High |
| 7,8-Dihydrobiopterin (BH2) | Medium |
| 6R-Tetrahydrobiopterin (BH4) | Low |
This table summarizes findings that hENT2 transports pterins with an efficiency of SP > BH2 > BH4.[4][5]
Table 2: Effect of DHFR Inhibition on Intracellular Biopterin Levels in Endothelial Cells
| Cell Treatment | Intracellular BH4 | Intracellular BH2 | BH4:BH2 Ratio |
| Control (sEnd.1 cells) | Baseline | Baseline | High |
| Methotrexate (MTX) Treatment | Significantly Decreased | Markedly Accumulated | Significantly Decreased |
This table illustrates that inhibiting DHFR with MTX leads to a decrease in intracellular BH4 and a significant accumulation of BH2, drastically lowering the BH4:BH2 ratio.[11]
Visualizations
Signaling and Experimental Pathways
Caption: Workflow of the this compound salvage pathway in cultured cells.
Caption: Troubleshooting logic for low intracellular this compound (BH4).
References
- 1. Tetrahydrobiopterin as a rheostat of cell resistance to oxidant injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin uptake into rat brain synaptosomes, cultured PC12 cells, and rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular accumulation of tetrahydrobiopterin following its administration is mediated by two different processes; direct uptake and indirect uptake mediated by a methotrexate-sensitive process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane transport of sepiapterin and dihydrobiopterin by equilibrative nucleoside transporters: a plausible gateway for the salvage pathway of tetrahydrobiopterin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Tetrahydrobiopterin Supplementation: Elevation of Tissue Biopterin Levels Accompanied by a Relative Increase in Dihydrobiopterin in the Blood and the Role of Probenecid-Sensitive Uptake in Scavenging Dihydrobiopterin in the Liver and Kidney of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake of sepiapterin and push-pull accumulation of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
D-Biopterin quality control and purity assessment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of D-Biopterin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. How should I properly store this compound powder and its solutions to prevent degradation?
Proper storage is critical to maintain the integrity of this compound. For the solid powder, it is recommended to store it in tightly closed, amber-colored vials at -20°C or colder.[1][2] When stored correctly, the powder can be stable for several years.[1][2] this compound is sensitive to light, so protection from light is essential.[1]
Solutions of this compound and its reduced forms are susceptible to oxidation. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, solutions should be prepared in oxygen-free water and frozen as soon as possible. For instance, solutions of 7,8-dihydrobiopterin (a related compound) are relatively stable at -20°C. Tetrahydrobiopterin (B1682763) solutions in 0.1 N HCl can be stable for several weeks at -20°C.
2. I'm having trouble dissolving this compound. What is the recommended procedure?
This compound has very slight solubility in water (approximately 0.01g per 100g of water at 22°C). To prepare more concentrated solutions, you can use 0.05 M NaOH. The use of ultrasonication can also aid in its dissolution. For cell culture experiments where an organic solvent is permissible, this compound can be dissolved in DMSO. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
3. What are the common impurities I should be aware of in a this compound sample?
Impurities in this compound can arise from the synthesis process or degradation. Common impurities include:
-
Related Substances: These are compounds structurally similar to this compound that may be formed as byproducts during synthesis.
-
Degradation Products: this compound is sensitive to light and heat, which can lead to the formation of degradation products that may interfere with its biological activity. One common degradation product is 7,8-dihydrobiopterin.
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.
4. How can I assess the purity of my this compound sample?
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). A purity of >99.0% is generally expected for high-quality commercial products. Thin-Layer Chromatography (TLC) can also be used as a qualitative check, where a pure sample should show a single blue fluorescent spot under UV light (366 nm). For more detailed analysis and quantification of this compound and its related compounds (like dihydrobiopterin and tetrahydrobiopterin), HPLC coupled with fluorescence, electrochemical, or mass spectrometry detectors is employed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cellular assays. | This compound degradation due to improper storage or handling. | Store this compound powder at -20°C or colder, protected from light. Prepare solutions fresh for each experiment. If using aqueous buffers, consider preparing them with oxygen-free water. |
| Low solubility leading to inaccurate final concentrations. | Use 0.05 M NaOH for preparing concentrated stock solutions or dissolve in DMSO first before diluting with aqueous buffer for cell culture. Use ultrasonication to aid dissolution. | |
| Presence of impurities affecting biological activity. | Verify the purity of your this compound sample using HPLC. If purity is below 99%, consider obtaining a higher purity standard. | |
| Low or no signal for this compound in HPLC analysis. | Inappropriate HPLC column or mobile phase. | Use a reverse-phase C18 column. A common mobile phase is a phosphate (B84403) buffer with a small percentage of methanol. |
| Incorrect detector settings. | For UV detection, a wavelength of 254 nm is commonly used. For fluorescence detection, excitation and emission wavelengths of 350 nm and 450 nm, respectively, are typical after post-column oxidation. | |
| Degradation of the sample during preparation or in the autosampler. | Prepare samples immediately before analysis. If samples must wait in the autosampler, ensure it is cooled (e.g., 4°C) and analyze within a few hours. | |
| Peak tailing or splitting in HPLC chromatogram. | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. A pH of around 6 is often used for biopterin (B10759762) analysis. |
Quantitative Data Summary
Table 1: Solubility of Biopterin and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Water (22°C) | ~0.01 g / 100 g | |
| This compound | 0.05 M NaOH | Concentrated solutions can be prepared | |
| L-Biopterin | DMSO | ~1 mg/ml | |
| L-Biopterin | Dimethyl formamide | ~0.3 mg/ml | |
| L-Biopterin | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/ml | |
| 7,8-Dihydro-L-biopterin | Water (22°C) | ~0.2 g / 100 g | |
| Tetrahydrobiopterin | Oxygen-free water | 20 mg/ml |
Table 2: Stability of Biopterin and Related Compounds
| Compound | Condition | Stability | Reference |
| This compound (powder) | Dry, amber vials, -20°C or colder | Stable for several years | |
| This compound (powder) | Tightly closed amber vials, wrapped, ambient temp. | Stable for several months | |
| 7,8-Dihydrobiopterin (1 mM & 0.1 mM solutions) | Open at room temperature for 1 hour | ~3% degradation | |
| 7,8-Dihydrobiopterin (1 mM & 0.1 mM solutions) | Open at room temperature for 3 hours | ~10% degradation | |
| Tetrahydrobiopterin (solution) | 0.1 M phosphate buffer, pH 6.8, room temp. | Half-life of ~16 minutes | |
| Tetrahydrobiopterin (solution) | 0.1 N HCl, -20°C | Stable for several weeks |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of a this compound sample using HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Waters Spherisorb S5 ODS1)
-
Data acquisition and processing software
-
-
Reagents:
-
This compound standard of known purity
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Sodium hydroxide (B78521) (NaOH) for sample dissolution
-
-
Mobile Phase Preparation:
-
Prepare a 10 mM Na₂HPO₄ solution in HPLC grade water.
-
Adjust the pH to 6.0.
-
The mobile phase is a mixture of 10 mM Na₂HPO₄ (pH 6.0) and Methanol in a 19:1 ratio.
-
Filter and degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in 0.05 M NaOH to a final concentration of 2 mg/ml.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: Waters Spherisorb S5 ODS1 or equivalent
-
Mobile Phase: 10 mM Na₂HPO₄ (pH 6.0) : Methanol (19:1, v/v)
-
Flow Rate: 1 ml/min
-
Injection Volume: 10-20 µl
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Run Time: Sufficient to allow for the elution of all potential impurities.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of the this compound sample by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Analysis of this compound and its Reduced Forms by LC-MS/MS
This protocol outlines a more advanced method for the simultaneous quantification of biopterin, dihydrobiopterin (BH2), and tetrahydrobiopterin (BH4) in biological samples.
-
Instrumentation:
-
LC-MS/MS system (e.g., a triple-quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system
-
Reverse-phase C18 column
-
-
Reagents:
-
This compound, BH2, and BH4 analytical standards
-
Stable isotope-labeled internal standards (e.g., ¹⁵N₅-BH4)
-
Formic acid
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Dithioerythritol (DTE) or dithiothreitol (B142953) (DTT) as an antioxidant
-
-
Sample Preparation (from cerebrospinal fluid - CSF):
-
To 100 µL of CSF sample, add the internal standard solution.
-
Add an equal volume of a solution containing an antioxidant like DTE to prevent oxidation of the reduced biopterins.
-
Vortex and then centrifuge through a molecular weight cutoff filter (e.g., 5000 MWCO) to remove proteins.
-
Inject the filtrate into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., Atlantis dC18, 4.6 x 150 mm, 3 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient program should be developed to achieve good separation of the analytes.
-
Flow Rate: 0.3 - 0.6 ml/min
-
Injection Volume: 5-10 µl
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard. For example:
-
BH4: m/z 242.2 → fragment ion
-
BH2: m/z 240.1 → fragment ion
-
Biopterin: m/z 238.1 → fragment ion
-
-
-
Data Analysis:
-
Generate calibration curves for each analyte using the peak area ratios of the analyte to the internal standard.
-
Quantify the concentration of each biopterin species in the samples based on the calibration curves.
-
Visualizations
Caption: Experimental workflow for this compound quality control.
Caption: Biosynthetic pathways of Tetrahydrobiopterin (BH4).
References
Technical Support Center: D-Biopterin (Tetrahydrobiopterin, BH4)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of D-Biopterin (Tetrahydrobiopterin, BH4). Adherence to these guidelines is critical to ensure the integrity and efficacy of this sensitive compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for solid this compound?
A1: Solid this compound is highly susceptible to oxidation and is also hygroscopic.[1] It should be stored at -20°C or colder in a tightly sealed vial, protected from light and moisture.[1] Under these conditions, the solid compound can be stable for several years.[2]
Q2: How should I prepare this compound solutions?
A2: Due to its rapid oxidation in neutral or alkaline solutions, this compound solutions should be prepared fresh for each experiment. It is recommended to dissolve the solid compound in oxygen-free water or acidic buffers (e.g., 0.1 N HCl).[1] The use of solvents purged with an inert gas, such as nitrogen or argon, is also advisable.[3] For cell culture experiments, further dilutions should be made into the aqueous buffer or isotonic saline immediately before use.
Q3: How stable are this compound solutions?
A3: The stability of this compound solutions is highly dependent on pH, temperature, and exposure to oxygen and light. In an acidic solution (0.1 N HCl), it can be stable for several weeks when stored at -20°C. However, at a neutral pH (e.g., in phosphate (B84403) buffer at pH 6.8), its half-life at room temperature is approximately 16 minutes. Aqueous solutions are not recommended to be stored for more than one day.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, antioxidants are highly recommended to protect this compound from oxidation. Ascorbic acid (Vitamin C) and dithioerythritol (B556865) (DTE) have been shown to be effective in preserving the reduced state of this compound in solutions. When preparing samples for analysis, the addition of antioxidants is crucial to prevent degradation during sample processing.
Q5: My this compound solution has turned yellow. Can I still use it?
A5: A yellow discoloration indicates the oxidation of this compound. Oxidized this compound, primarily in the form of 7,8-dihydrobiopterin (BH2), is inactive as a cofactor for many enzymes and can even promote the uncoupling of nitric oxide synthase (eNOS), leading to the production of superoxide (B77818) instead of nitric oxide. Therefore, the use of a discolored solution is not recommended as it can lead to erroneous and misleading experimental results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | This compound degradation due to improper handling or storage. | Review your entire workflow, from solid storage to solution preparation and application. Ensure strict adherence to recommended conditions (see FAQs). Prepare fresh solutions for each experiment. Consider performing a stability check of your this compound stock. |
| Low or no biological activity observed. | Complete oxidation of this compound. | Discard the current stock of this compound solution. Prepare a fresh solution using proper techniques, including the use of deoxygenated solvents and the addition of antioxidants. Confirm the purity of the solid this compound if the issue persists. |
| Precipitate forms in the this compound solution upon storage. | Low solubility or degradation product formation. | This compound has limited solubility in water. Ensure you are not exceeding its solubility limit. If a precipitate forms in a previously clear solution upon storage, it is likely due to degradation. Discard the solution and prepare a fresh one. |
| High background signal in analytical assays (e.g., HPLC). | Presence of oxidized forms of this compound or other contaminants. | Optimize your sample preparation protocol to minimize oxidation. This includes working quickly, on ice, and with the addition of antioxidants. Ensure the analytical method is specific for the reduced form of this compound. |
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by the solution's pH and storage temperature. The following table summarizes the degradation of this compound under various conditions.
| Concentration | Solvent/Buffer | Temperature | Duration | Approximate Degradation | Reference |
| 1 mM and 0.1 mM | Water (exposed to air) | Room Temperature | 1 hour | ~3% | |
| 1 mM and 0.1 mM | Water (exposed to air) | Room Temperature | 3 hours | ~10% | |
| Not specified | 0.1 M Phosphate Buffer (pH 6.8) | Room Temperature | 16 minutes | ~50% (half-life) | |
| Not specified | 0.1 M Phosphate Buffer (pH 6.8) | Room Temperature | 90 minutes | ~100% | |
| Not specified | 0.1 N HCl | -20°C | Several weeks | Relatively stable |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various experimental applications.
Materials:
-
This compound (solid)
-
0.1 N Hydrochloric acid (HCl), deoxygenated
-
Dithioerythritol (DTE) or L-Ascorbic acid
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Prepare the deoxygenated 0.1 N HCl by bubbling with inert gas for at least 15-20 minutes.
-
If using an antioxidant, add DTE to a final concentration of 1 mM or L-Ascorbic acid to a final concentration of 2 mM to the deoxygenated HCl.
-
Add the appropriate volume of the acidified, antioxidant-containing solvent to the this compound solid to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex until the solid is completely dissolved. The solution should be clear and colorless.
-
Aliquot the stock solution into small volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term storage, -20°C is acceptable for a few weeks.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the concentration of reduced this compound and its primary oxidation product, 7,8-dihydrobiopterin (BH2), in a solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with electrochemical or fluorescence detection
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier, specific composition may need optimization)
-
This compound and 7,8-dihydrobiopterin standards for calibration
Procedure:
-
Sample Preparation: At designated time points (e.g., 0, 1, 3, 6, and 24 hours), take an aliquot of the this compound solution being tested. Immediately add an antioxidant (e.g., DTE) and an acid (e.g., HCl or metaphosphoric acid) to stabilize the sample and prevent further oxidation during analysis.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations for both this compound and 7,8-dihydrobiopterin. Inject these standards into the HPLC system to generate a calibration curve.
-
HPLC Analysis: Inject the prepared samples onto the HPLC system. The separation of this compound and 7,8-dihydrobiopterin is achieved on the C18 column.
-
Detection:
-
Electrochemical Detection: this compound can be detected at a lower oxidation potential, while 7,8-dihydrobiopterin requires a higher potential.
-
Fluorescence Detection: Pterins are fluorescent, and this property can be used for their detection.
-
-
Data Analysis: Quantify the concentrations of this compound and 7,8-dihydrobiopterin in the samples by comparing their peak areas to the calibration curves. Calculate the percentage of this compound remaining at each time point to determine its stability.
Visualizations
Caption: this compound (BH4) oxidation and regeneration pathways.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Optimizing LC-MS/MS for D-Biopterin Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of D-Biopterin and its related compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), 7,8-dihydrobiopterin (BH2), and other pterins.
Question: Why am I observing low or no signal for my this compound (BH4) analyte?
Answer:
Low or no signal for BH4 is a common issue, primarily due to its high susceptibility to oxidation.[1][2] Here are several potential causes and solutions:
-
Sample Oxidation: BH4 is readily oxidized to the more stable forms, BH2 and biopterin (B10759762).[1][3]
-
Solution: Immediately after sample collection, add antioxidants such as 0.1% dithioerythritol (B556865) (DTE) to prevent oxidation.[1][2][4] The use of chelating agents like diethylenetriaminepentaacetic acid (DTPA) can also help by preventing metal-catalyzed oxidation.[5] Samples should be processed on ice and stored at -80°C.[6]
-
-
Inadequate Sample Preparation: Improper extraction can lead to poor recovery of the analyte.
-
Solution: Protein precipitation using acetonitrile (B52724) is a common and effective method for plasma samples.[7] Ensure complete protein removal by centrifugation at high speed (e.g., 12,000 rpm).
-
-
Suboptimal Mass Spectrometry Parameters: Incorrect mass transitions or insufficient ionization can lead to poor signal.
-
Solution: Optimize the Multiple Reaction Monitoring (MRM) transitions, declustering potential (DP), and collision energy (CE) for both your analyte and internal standard.[8] Positive electrospray ionization (ESI) is typically used for pterin (B48896) analysis.[7][9]
-
-
Matrix Effects: Components in the biological matrix can suppress the ionization of the analyte.
Question: I am seeing high variability and poor reproducibility in my results. What could be the cause?
Answer:
High variability in this compound analysis often stems from inconsistent sample handling and methodological inconsistencies.
-
Inconsistent Antioxidant Addition: If antioxidants are not added promptly and consistently to all samples, standards, and quality controls, the degree of BH4 oxidation will vary between samples, leading to high variability.
-
Solution: Prepare a stock solution of your antioxidant (e.g., DTE) and add a consistent volume to every sample immediately after collection or thawing.[4]
-
-
Analyte Degradation in the Autosampler: BH4 can degrade even in the autosampler, especially if the temperature is not adequately controlled.
-
Carry-over: The analyte from a high concentration sample can adsorb to parts of the LC system and elute during subsequent runs, causing artificially high results in low concentration samples.
-
Solution: Implement a robust needle wash protocol using a strong solvent mixture. Injecting blank samples after high concentration samples can help assess and mitigate carry-over. Carry-over should be less than 0.5% for all analytes.[13]
-
Question: My chromatographic peak shape is poor (e.g., broad, tailing, or split peaks). How can I improve it?
Answer:
Poor peak shape can be caused by a variety of factors related to the analytical column and mobile phase.
-
Column Contamination: Buildup of matrix components on the column can degrade its performance.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
-
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good chromatography of pterins.
-
Solution: A common mobile phase consists of an aqueous component with a low concentration of an acid (e.g., 0.2% formic acid) and an organic modifier like methanol (B129727) or acetonitrile. Adjusting the pH can significantly impact peak shape and retention.[5]
-
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the amine groups of biopterins, leading to peak tailing.
-
Solution: Use a column with end-capping (e.g., C18) to minimize these interactions. Alternatively, adding a small amount of a competing amine to the mobile phase can sometimes improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare plasma samples for this compound analysis?
A1: A widely used and effective method is protein precipitation. Briefly, a small volume of plasma (e.g., 100 µL) is mixed with a larger volume of cold acetonitrile (e.g., 300 µL) containing an internal standard and antioxidants.[7] After vortexing and centrifugation, the supernatant is collected for LC-MS/MS analysis.
Q2: Should I use a direct or indirect method for BH4 quantification?
A2: Direct measurement of BH4 is preferred as it provides the most accurate quantification of the active cofactor.[5] Indirect methods, which involve oxidizing all biopterin forms to biopterin and measuring the total amount, do not distinguish between the active (BH4) and inactive forms (BH2, biopterin).[1][3] However, indirect methods can be useful in some contexts and may be simpler to implement.
Q3: What are typical MRM transitions for this compound and related compounds?
A3: The specific MRM transitions should be optimized for your instrument. However, some commonly used precursor and product ions in positive ion mode are provided in the table below.
Q4: Is a stable isotope-labeled internal standard necessary?
A4: Yes, using a stable isotope-labeled internal standard (e.g., ¹⁵N-BH4 or d5-BH4-BC) is highly recommended.[4][10][11] It is the most effective way to correct for matrix effects, variations in sample preparation, and instrument response, thereby improving the accuracy and precision of the assay.[8]
Q5: What are acceptable ranges for accuracy and precision in a validated method?
A5: For a validated bioanalytical method, the accuracy should be within 85-115% of the nominal concentration (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (expressed as the coefficient of variation, CV) should be ≤15% (≤20% for the LLOQ).[3][7]
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Pterin Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| BH4 | 242.1 | 166.1 | Positive ESI | [10] |
| BH2 | 240.1 | 166.1 | Positive ESI | [10] |
| Biopterin | 238.1 | 194.1 | Positive ESI | [10] |
| Neopterin | 254.1 | 194.1 | Positive ESI | [10] |
| Sepiapterin | 238.1 | 194.1 | Positive ESI | [10] |
Note: These values should be optimized on the specific instrument being used.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for BH4 in Human Plasma [7]
| Parameter | Value |
| Linearity Range | 1.000–100.000 ng/mL |
| Correlation Coefficient (r) | > 0.9990 |
| Lower Limit of Quantification (LLOQ) | 1.000 ng/mL |
| Within-run Precision (CV) | < 9.52% |
| Between-run Precision (CV) | < 9.52% |
| Mean Accuracy | 89.55% to 99.41% |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for this compound Analysis
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Immediately add 10 µL of a freshly prepared antioxidant solution (e.g., 2% DTE in water).
-
Add 10 µL of the internal standard solution (e.g., ¹⁵N-BH4 in water).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3 C18, 1.7 µm, 2.1x50 mm) is commonly used.
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
Start with 5% Mobile Phase B.
-
Linearly increase to 90% Mobile Phase B over 3.5 minutes.
-
Hold at 90% B for 1 minute.
-
Return to 5% B and equilibrate for 1.5 minutes before the next injection.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using optimized transitions for each analyte and internal standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low BH4 signal.
References
- 1. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
- 6. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Validation & Comparative
Validating D-Biopterin's Effect on Target Enzyme Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Biopterin (in its biologically active form, 6R-L-erythro-5,6,7,8-tetrahydrobiopterin or BH4) and its alternatives in modulating the activity of key target enzymes. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate compounds for research and drug development.
Overview of this compound and its Role as an Enzymatic Cofactor
This compound, in its reduced form tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several critical enzymes involved in amino acid metabolism and the synthesis of neurotransmitters and nitric oxide.[1] Deficiencies in BH4 can lead to serious metabolic and neurological disorders. The primary enzymes dependent on BH4 are:
-
Aromatic Amino Acid Hydroxylases (AAAHs):
-
Phenylalanine Hydroxylase (PAH)
-
Tyrosine Hydroxylase (TH)
-
Tryptophan Hydroxylase (TPH)
-
-
Nitric Oxide Synthases (NOSs):
-
Neuronal NOS (nNOS)
-
Inducible NOS (iNOS)
-
Endothelial NOS (eNOS)
-
-
Alkylglycerol monooxygenase (AGMO)
BH4 plays a crucial role in the catalytic cycle of these enzymes, and its deficiency can lead to "uncoupling" of the enzyme, resulting in the production of reactive oxygen species (ROS) instead of the desired product.
Comparative Analysis of this compound and Alternatives
This section provides a quantitative comparison of this compound (BH4) with its precursor L-Sepiapterin and a common pharmacological inhibitor, 4-amino-tetrahydrobiopterin.
Efficacy in Modulating Target Enzyme Activity
The following table summarizes the kinetic parameters (Km and Vmax) of BH4 for its target enzymes and the inhibitory constants (IC50) for a common inhibitor. Data for L-Sepiapterin is presented in terms of its ability to restore BH4 levels and subsequently enzyme activity.
| Compound | Target Enzyme | Parameter | Value | Reference |
| This compound (BH4) | Phenylalanine Hydroxylase (PAH) | Km | 2-3 µM | [2] |
| Vmax | - | |||
| Tyrosine Hydroxylase (TH) | Km | ~23 µM | [3] | |
| Vmax | - | |||
| Tryptophan Hydroxylase (TPH) | Apparent Km | 18.1 µM | [4] | |
| Vmax | - | |||
| Nitric Oxide Synthase (NOS) | Km | 0.02-0.03 µM | [2] | |
| Vmax (eNOS) | 148 nmol/min/mg protein | |||
| L-Sepiapterin | Phenylalanine Hydroxylase (PAH) | Effect | Increases intracellular BH4, restoring PAH activity. More effective at reducing blood phenylalanine than sapropterin (B162354) (synthetic BH4). | |
| Tyrosine Hydroxylase (TH) | Effect | Increases intracellular BH4, restoring TH activity. | ||
| Tryptophan Hydroxylase (TPH) | Effect | Shows 21-fold greater cellular uptake than BH4, leading to enhanced intracellular BH4 and TPH activation. | ||
| Nitric Oxide Synthase (eNOS) | Effect | Restores BH4 deficit and eNOS activity in insulin-resistant models. | ||
| 4-Amino-tetrahydrobiopterin | Inducible NOS (iNOS) | IC50 | 15 ± 4.9 µM (murine fibroblasts) | |
| IC50 | 55 ± 10.3 µM (human DLD-1 cells) | |||
| Endothelial NOS (eNOS) | IC50 | 420 ± 36 µM (porcine endothelial cells) |
Note: Vmax values are often dependent on specific experimental conditions and are not always reported in a standardized manner.
Pharmacokinetic and Cellular Uptake Comparison
| Feature | This compound (BH4) | L-Sepiapterin | Key Findings and Implications |
| Cellular Uptake | Less permeable across cell membranes. | More efficiently transported across cellular membranes. | L-Sepiapterin can be more effective at increasing intracellular BH4 levels, especially in tissues with limited BH4 transport. |
| Bioavailability | Oral administration can increase circulating BH4 levels. | Orally administered sepiapterin (B94604) is rapidly and extensively converted to BH4. | L-Sepiapterin may offer a more efficient way to supplement intracellular BH4 pools. |
| Stability | Prone to oxidation to dihydrobiopterin (BH2), which can uncouple NOS. | A more stable precursor molecule. | L-Sepiapterin's stability may lead to more consistent and sustained increases in intracellular BH4. |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the effect of this compound and its alternatives on target enzyme activity.
Measurement of Nitric Oxide Synthase (NOS) Activity
This protocol is adapted from commercially available kits and published literature.
Principle:
NOS activity is determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.
Materials:
-
Tissue or cell homogenates
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM MgCl₂, 0.5 mM CaCl₂)
-
L-[³H]arginine
-
NADPH
-
(6R)-Tetrahydrobiopterin (BH4) or alternative compound
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare tissue/cell lysates: Homogenize tissue or cells in an appropriate lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Set up the reaction: In a microcentrifuge tube, combine the reaction buffer, NADPH, BH4 (or alternative), and L-[³H]arginine.
-
Initiate the reaction: Add the cell/tissue lysate to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: Add Stop Buffer to terminate the enzymatic reaction.
-
Separate L-citrulline from L-arginine: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.
-
Quantify L-[³H]citrulline: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate NOS activity: The amount of L-[³H]citrulline produced is proportional to the NOS activity in the sample.
Quantification of Biopterins by High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure based on published methods for analyzing biopterin (B10759762) levels in biological samples.
Principle:
Reduced and oxidized biopterins are separated by reverse-phase HPLC and detected either by fluorescence or electrochemically.
Materials:
-
Biological samples (plasma, tissue homogenates, cell lysates)
-
Perchloric acid (PCA) or other protein precipitation agent
-
Mobile phase (e.g., phosphate (B84403) buffer with a suitable organic modifier)
-
BH4, BH2, and biopterin standards
-
HPLC system with a C18 column and a fluorescence or electrochemical detector
Procedure:
-
Sample preparation: To prevent auto-oxidation, samples should be processed on ice and in the presence of an antioxidant like dithiothreitol (B142953) (DTT). Deproteinize the sample by adding ice-cold PCA and centrifuge to pellet the precipitated protein.
-
Chromatographic separation: Inject the supernatant onto the HPLC column. Use an isocratic or gradient elution with a suitable mobile phase to separate BH4, BH2, and biopterin.
-
Detection:
-
Fluorescence Detection: Oxidized biopterins are naturally fluorescent. Reduced biopterins can be oxidized post-column to their fluorescent forms for detection.
-
Electrochemical Detection: Reduced biopterins can be detected directly by their electrochemical properties.
-
-
Quantification: Create a standard curve using known concentrations of BH4, BH2, and biopterin standards. Quantify the amount of each biopterin in the sample by comparing its peak area to the standard curve.
Aromatic Amino Acid Hydroxylase (AAAH) Activity Assay
This is a general protocol that can be adapted for PAH, TH, or TPH.
Principle:
The activity of AAAHs is determined by measuring the formation of the hydroxylated amino acid product (e.g., tyrosine from phenylalanine for PAH) using HPLC with fluorescence detection.
Materials:
-
Purified enzyme or cell/tissue homogenate
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.0)
-
Substrate (L-phenylalanine, L-tyrosine, or L-tryptophan)
-
(6R)-Tetrahydrobiopterin (BH4) or alternative compound
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium (B1175870) sulfate
-
Perchloric acid (PCA)
-
HPLC system with a C18 column and a fluorescence detector
Procedure:
-
Reaction setup: In a reaction tube, combine the Assay Buffer, catalase, DTT, ferrous ammonium sulfate, and the amino acid substrate.
-
Initiate the reaction: Add the enzyme preparation and BH4 (or alternative) to start the reaction. Incubate at a specific temperature (e.g., 25-37°C) for a defined time.
-
Terminate the reaction: Stop the reaction by adding ice-cold PCA.
-
Sample preparation for HPLC: Centrifuge the reaction mixture to pellet precipitated protein. Filter the supernatant before injection into the HPLC.
-
Quantification of the product: Separate the amino acids by reverse-phase HPLC and detect the hydroxylated product using its native fluorescence. Quantify the product by comparing its peak area to a standard curve of the pure product.
-
Calculate enzyme activity: The amount of product formed per unit time is used to calculate the enzyme activity.
Visualizing Key Pathways and Workflows
The following diagrams illustrate the central role of this compound in enzymatic reactions and the experimental workflow for its validation.
Caption: this compound (BH4) Synthesis, Recycling, and Role as a Cofactor.
Caption: General Workflow for Validating this compound's Effect on Enzyme Activity.
Caption: The Role of this compound in NOS Coupling and Uncoupling.
References
- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic analogues of tetrahydrobiopterin with cofactor activity for aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sepiapterin Enhances Brain Tetrahydrobiopterin BH4-Dependent Serotonin Synthesis with Regional Specificity | Sciety [sciety.org]
A Comparative Guide to D-Biopterin and Synthetic BH4 Analogs for Researchers and Drug Developers
An In-depth Analysis of Efficacy, Mechanism, and Experimental Evaluation
Tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several critical enzymatic reactions, has garnered significant attention in therapeutic development. Its synthetic analogs aim to address the limitations of the endogenous molecule, offering potential improvements in stability and bioavailability. This guide provides a comprehensive comparison of D-Biopterin (the active, endogenous form of BH4) and its synthetic analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Tetrahydrobiopterin (BH4) and Its Analogs
6R-L-erythro-5,6,7,8-tetrahydrobiopterin (this compound or BH4) is a vital cofactor for aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are the rate-limiting enzymes in the biosynthesis of dopamine (B1211576) and serotonin. BH4 is also indispensable for all three isoforms of nitric oxide synthase (NOS) and alkylglycerol monooxygenase (AGMO).[1] Deficiencies in BH4 or the enzymes involved in its synthesis and regeneration can lead to serious metabolic and neurological disorders, such as phenylketonuria (PKU) and various neurotransmitter deficiencies.[2][3]
Synthetic BH4 analogs have been developed to overcome challenges associated with the therapeutic use of BH4, such as its instability and poor bioavailability.[4] The most well-known synthetic analog is sapropterin (B162354) dihydrochloride, a pharmaceutical formulation of BH4.[2] More recently, other analogs and precursors, such as sepiapterin (B94604), are being investigated for their potential therapeutic advantages.[5][6]
Mechanism of Action and Signaling Pathways
The therapeutic effects of BH4 and its analogs are rooted in their ability to act as a cofactor for key enzymes. The availability of BH4 is tightly regulated through de novo synthesis, salvage, and recycling pathways.
-
De Novo Synthesis: GTP is converted to BH4 through a series of enzymatic steps involving GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR).[7]
-
Salvage Pathway: Sepiapterin is converted to dihydrobiopterin (BH2) by sepiapterin reductase (SR), and then to BH4 by dihydrofolate reductase (DHFR).[7]
-
Recycling Pathway: After its role as a cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2), which is then regenerated back to BH4 by dihydropteridine reductase (DHPR).[8]
Synthetic analogs can influence these pathways in several ways. Sapropterin directly supplements the pool of available BH4.[2] Sepiapterin, a precursor to BH4, is readily taken up by cells and converted to BH4 via the salvage pathway, potentially leading to higher intracellular BH4 concentrations compared to direct BH4 administration.[5][9]
Caption: BH4 Biosynthesis, Recycling, and Function.
Comparative Performance Data
The performance of this compound and its synthetic analogs can be evaluated based on several key parameters, including enzyme kinetics, clinical efficacy, pharmacokinetics, and stability.
Enzyme Kinetics
The efficiency of BH4 and its analogs as cofactors can be compared by examining their Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) with their target enzymes. A lower Km indicates a higher affinity of the cofactor for the enzyme.
| Cofactor | Enzyme | Km (µM) | Vmax (relative to BH4) | Source |
| This compound (BH4) | Phenylalanine Hydroxylase | ~25-70 | 100% | [10] |
| Tyrosine Hydroxylase | ~24 | 100% | [11] | |
| Tryptophan Hydroxylase | - | 100% | - | |
| Nitric Oxide Synthase | - | 100% | - | |
| 7-Tetrahydrobiopterin | Phenylalanine Hydroxylase | 160 | - | [6] |
| Tyrosine Hydroxylase | ~240 | - | [6] | |
| Tryptophan Hydroxylase | ~10x higher than BH4 | - | [6] | |
| 6-methyltetrahydropterin | Tyrosine Hydroxylase | 62.7 | - | [11] |
Clinical Efficacy: Sapropterin vs. Sepiapterin in PKU
Clinical trials provide valuable data on the real-world performance of synthetic BH4 analogs. A key area of investigation is the treatment of PKU.
| Parameter | Sapropterin (20 mg/kg/day) | Sepiapterin (20 mg/kg/day) | Sepiapterin (60 mg/kg/day) | Source |
| Mean Change in Blood Phenylalanine (Phe) | -91.5 µmol/L | -146.9 µmol/L | -206.4 µmol/L | [12][13] |
| Significance vs. Baseline | p = 0.0339 | p = 0.0010 | p < 0.0001 | [12][13] |
| Significance vs. Sapropterin | - | - | p = 0.0098 | [12] |
| Effect in Classical PKU | No significant reduction | - | Significant reduction (p = 0.0287) | [12] |
These results from a phase 2 crossover study suggest that sepiapterin, particularly at a higher dose, is more effective than sapropterin in reducing blood phenylalanine levels in PKU patients, including those with the classical, more severe phenotype.[12][13] Phase 3 clinical trials are ongoing to further evaluate the comparative efficacy of sepiapterin and sapropterin.[6][14]
Pharmacokinetics
The pharmacokinetic profiles of orally administered BH4 and its analogs are crucial for determining dosing regimens and predicting therapeutic efficacy.
| Parameter | Sapropterin Dihydrochloride | Source |
| Tmax (Time to max concentration) | 2-4 hours | [15] |
| Elimination Half-life | 3.4 - 6.7 hours | [15] |
| Bioavailability | Low and variable | [16] |
Sepiapterin is reported to have better plasma stability and more efficient transport across cell membranes, leading to higher intracellular BH4 levels compared to sapropterin.[5] This improved cellular uptake is a significant advantage, as BH4 exerts its function within the cell.
Stability
A major challenge with BH4 is its susceptibility to oxidation, which converts it to the inactive dihydrobiopterin (BH2).[1] The stability of BH4 and its analogs is therefore a critical factor for their therapeutic utility.
| Condition | This compound (BH4) Stability | Stabilizing Agents | Source |
| Aqueous Solution (pH 7.4) | Prone to rapid auto-oxidation | Ascorbic acid, Dithiothreitol (DTT) | [17] |
| Storage in HCl | Complete loss overnight at room temp without antioxidants | 1,4-dithioerythritol (DTE), Diethylenetriaminepentaacetic acid (DTPA) | [5] |
Novel synthetic analogs are being developed with modified structures to enhance their stability and resistance to oxidation.[4][18]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare this compound and its synthetic analogs.
In Vitro Enzyme Kinetics Assay
This protocol outlines a general method for determining the Km and Vmax of a BH4 analog with a recombinant aromatic amino acid hydroxylase.
Caption: In Vitro Enzyme Kinetics Workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant enzyme (e.g., Phenylalanine Hydroxylase) in a suitable buffer.
-
Prepare a series of dilutions of the BH4 analog to be tested.
-
Prepare a stock solution of the enzyme's substrate (e.g., L-Phenylalanine).
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.0, containing catalase).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, a specific concentration of the BH4 analog, and the substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
-
Incubation and Quenching:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
-
Product Analysis:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the product (e.g., Tyrosine) using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the BH4 analog.
-
Plot the initial velocity against the analog concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Cellular Permeability Assay (Caco-2 Model)
This protocol describes the use of the Caco-2 cell line to assess the permeability of BH4 analogs across an intestinal epithelial barrier model.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).
-
-
Monolayer Integrity Test:
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by a Lucifer Yellow permeability assay.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the BH4 analog solution to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the BH4 analog in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[19]
-
BH4 Stability Assay using HPLC
This protocol outlines a method to assess the stability of BH4 and its analogs in solution under various conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the BH4 analog in different buffers (e.g., phosphate (B84403) buffer at various pH values) and under different conditions (e.g., with and without antioxidants, at different temperatures).
-
-
Incubation:
-
Incubate the samples for various time points.
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of the sample into an HPLC system equipped with a C18 reverse-phase column and electrochemical and/or fluorescence detectors.
-
Use a mobile phase optimized for the separation of BH4 and its oxidation products (BH2 and biopterin).[5]
-
-
Data Analysis:
-
Quantify the peak areas of the BH4 analog and its degradation products at each time point.
-
Plot the concentration of the BH4 analog over time to determine its degradation rate and half-life under each condition.
-
Future Directions and Next-Generation Analogs
The development of synthetic BH4 analogs is an active area of research. The focus is on creating molecules with:
-
Improved Stability: Modifications to the pterin (B48896) ring structure are being explored to reduce its susceptibility to oxidation.[4]
-
Enhanced Bioavailability: Strategies to increase lipophilicity and improve cell membrane permeability are being investigated to enhance oral absorption and tissue distribution, particularly across the blood-brain barrier.[4][20]
-
Targeted Delivery: The use of nanocarriers, such as liposomes, is being explored to protect BH4 from degradation and deliver it more effectively to target tissues.[1]
Sepiapterin represents a significant advancement in this field, demonstrating superior efficacy to sapropterin in clinical trials.[12] Further research into other precursors and novel analogs holds the promise of even more effective therapies for BH4-related disorders.
Conclusion
The comparison between this compound and its synthetic analogs highlights a clear progression towards more effective and stable therapeutic options. While sapropterin has been a valuable treatment for a subset of patients with PKU, next-generation compounds like sepiapterin demonstrate the potential for greater efficacy and broader patient applicability. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel BH4 analogs. For researchers and drug developers, a thorough understanding of the comparative performance, mechanisms of action, and experimental evaluation of these compounds is essential for advancing the treatment of BH4-dependent disorders.
References
- 1. The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapropterin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the use of sapropterin (BH(4)) in the management of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thesis | Analogues of BH4 and nitric oxide synthase activators | ID: 6t053g106 | STAX [stax.strath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. mdpi.com [mdpi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cellular uptake of sepiapterin and push-pull accumulation of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTC923 (sepiapterin) lowers elevated blood phenylalanine in subjects with phenylketonuria: a phase 2 randomized, multi-center, three-period crossover, open-label, active controlled, all-comers study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WSLHD Digital Repository: PTC923 (sepiapterin) lowers elevated blood phenylalanine in subjects with phenylketonuria: a phase 2 randomized, multi-center, three-period crossover, open-label, active controlled, all-comers study [wslhd.intersearch.com.au]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. The tool box: Permeability assays [pubsapp.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Publications - Arnold Group [arnoldgroup.org]
- 19. benchchem.com [benchchem.com]
- 20. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of D-Biopterin Levels in Different Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of D-Biopterin levels, specifically its biologically active form tetrahydrobiopterin (B1682763) (BH4), across various mammalian cell lines. Intended for researchers, scientists, and drug development professionals, this document compiles available quantitative data, details common experimental protocols for BH4 measurement, and illustrates the key signaling pathways involving this critical cofactor.
Overview of this compound (Tetrahydrobiopterin - BH4)
Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases, which are vital for the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] It is also a critical cofactor for all isoforms of nitric oxide synthase (NOS), playing a crucial role in maintaining endothelial function and cardiovascular health. The intracellular concentration of BH4 is tightly regulated through a balance of de novo synthesis from guanosine (B1672433) triphosphate (GTP), a salvage pathway, and recycling pathways.[1][2] Dysregulation of BH4 levels has been implicated in a range of pathologies, including neurological disorders, cardiovascular diseases, and cancer.[1]
Comparative Levels of Tetrahydrobiopterin (BH4) in Various Cell Lines
The basal intracellular levels of BH4 can vary significantly between different cell types, reflecting their metabolic activities and specialized functions. The following table summarizes reported BH4 levels in several commonly used mammalian cell lines. It is important to note that culture conditions can significantly influence these values.
| Cell Line | Cell Type | Organism | BH4 Level (pmol/mg protein) | Reference |
| HEK293 | Human Embryonic Kidney | Human | 174.3 ± 19.8 | [3] |
| sEnd.1 | Murine Endothelial | Mouse | ~280 | |
| BAECs | Bovine Aortic Endothelial Cells | Bovine | ~35 | |
| PAECs | Porcine Aortic Endothelial Cells | Porcine | ~7 | |
| HAECs | Human Aortic Endothelial Cells | Human | ~0.3 | |
| HUVECs | Human Umbilical Vein Endothelial Cells | Human | ~0.3 | |
| CHO | Chinese Hamster Ovary | Chinese Hamster | Detectable | |
| KB | Human Oral Epidermoid Carcinoma | Human | Not Detectable | |
| SH-SY5Y | Human Neuroblastoma | Human | Data Not Available | |
| A549 | Human Lung Carcinoma | Human | Data Not Available | |
| MCF-7 | Human Breast Adenocarcinoma | Human | Data Not Available | |
| HepG2 | Human Liver Carcinoma | Human | Data Not Available | |
| Jurkat | Human T-lymphocyte | Human | Data Not Available |
Note: "Data Not Available" indicates that specific basal BH4 levels for these cell lines were not found in the surveyed literature. The absence of detectable BH4 in KB cells is attributed to a lack of GTP cyclohydrolase, a key enzyme in the de novo synthesis pathway.
Experimental Protocols for Measuring Tetrahydrobiopterin
The quantification of intracellular BH4 and its oxidized forms, dihydrobiopterin (BH2) and biopterin (B10759762), is most commonly achieved using High-Performance Liquid Chromatography (HPLC) coupled with either electrochemical detection (ECD) or fluorescence detection (FD).
Principle
Due to its electrochemical activity, BH4 can be directly measured by ECD. However, a more common method involves the differential oxidation of pterins followed by fluorescence detection. This method allows for the quantification of BH4, BH2, and fully oxidized biopterin. The principle lies in the differential stability of these compounds to iodine oxidation under acidic and alkaline conditions.
-
Acidic Oxidation (e.g., Iodine in HCl): Oxidizes BH4 and BH2 to the highly fluorescent biopterin. This measurement gives the total biopterin level.
-
Alkaline Oxidation (e.g., Iodine in NaOH): Oxidizes BH2 to biopterin, while BH4 is degraded and does not form a fluorescent product. This measurement provides the sum of endogenous biopterin and BH2.
By subtracting the values obtained from the two different oxidation conditions, the concentrations of BH4 and BH2 can be calculated.
Sample Preparation and Extraction
-
Cell Harvesting: Culture cells to the desired confluency. Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Scrape the cells in an appropriate volume of lysis buffer (e.g., 0.1 M phosphoric acid or a buffer containing protease inhibitors and antioxidants like dithiothreitol (B142953) (DTT) to prevent auto-oxidation of BH4).
-
Homogenization: Homogenize the cell suspension by sonication on ice.
-
Protein Precipitation: Add an equal volume of a protein precipitating agent, such as 2 M trichloroacetic acid (TCA) or a mixture of phosphoric acid and metaphosphoric acid.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the pterins, for analysis.
Differential Oxidation
-
For Total Biopterin (BH4 + BH2 + Biopterin): To an aliquot of the supernatant, add an acidic iodine solution (e.g., 1% I2/2% KI in 1 M HCl). Incubate in the dark for 1 hour. Stop the reaction by adding ascorbic acid to reduce excess iodine.
-
For BH2 + Biopterin: To a separate aliquot of the supernatant, add an alkaline iodine solution (e.g., 1% I2/2% KI in 2 M NaOH). Incubate in the dark for 1 hour. Acidify the solution with a strong acid (e.g., 1 M HCl) and then add ascorbic acid.
HPLC Analysis
-
Chromatographic Separation: Inject the prepared samples onto a reverse-phase C18 HPLC column.
-
Mobile Phase: Use an aqueous mobile phase, such as a phosphate (B84403) or acetate (B1210297) buffer at a slightly acidic pH, with a small percentage of methanol (B129727) or acetonitrile.
-
Detection:
-
Fluorescence Detection: Set the fluorescence detector to an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm to detect the oxidized biopterin.
-
Electrochemical Detection: For direct measurement, use an electrochemical detector with two electrodes set at different potentials to specifically detect BH4 and BH2.
-
-
Quantification: Calculate the concentrations of BH4 and BH2 by comparing the peak areas from the samples to a standard curve generated with known concentrations of biopterin and by applying the principle of differential oxidation.
Visualization of Key Pathways
This compound (BH4) De Novo Synthesis and Salvage Pathways
The following diagram illustrates the primary pathways for the biosynthesis of tetrahydrobiopterin. The de novo pathway begins with GTP, while the salvage pathway can generate BH4 from sepiapterin.
Caption: De Novo and Salvage Pathways for BH4 Synthesis.
Role of BH4 as an Enzymatic Cofactor
This diagram shows the critical role of BH4 as a cofactor for nitric oxide synthase (NOS) and aromatic amino acid hydroxylases, which are essential for producing nitric oxide and neurotransmitter precursors, respectively.
Caption: BH4 as an essential cofactor for key enzymes.
This guide serves as a foundational resource for researchers investigating the role of this compound in cellular function and disease. The provided data and protocols offer a starting point for the design and execution of further studies in this critical area of biomedical research.
References
- 1. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin from cyanide-degrading bacterium Bacillus pumilus strain SVD06 induces apoptosis in human lung adenocarcinoma cell (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Validating D-Biopterin Antibody Specificity
For researchers, scientists, and drug development professionals, the precise detection of D-Biopterin is crucial for advancing our understanding of its role in various physiological and pathological processes. The specificity of the antibodies used in immunoassays is paramount for obtaining reliable and reproducible data. This guide provides a framework for validating the specificity of this compound antibodies, comparing their performance, and offers detailed experimental protocols.
The selection of a highly specific antibody is the cornerstone of accurate this compound quantification. An ideal antibody will exhibit high affinity for this compound with minimal cross-reactivity to its stereoisomer, L-Biopterin, and other structurally related pteridine (B1203161) molecules. This guide outlines the key validation experiments and data presentation necessary to make an informed decision when selecting or validating a this compound antibody.
Performance Comparison of this compound Antibodies
A critical aspect of antibody validation is the direct comparison of performance characteristics. The following table summarizes key performance indicators for commercially available this compound antibodies. It is important to note that performance can vary between batches and applications, and researchers should perform their own validation.
| Antibody ID | Type | Host Species | Reported Application(s) | Sensitivity (IC50) | Cross-Reactivity (L-Biopterin) | Cross-Reactivity (Neopterin) |
| Ab-01 | Monoclonal | Mouse | ELISA | 10 ng/mL | < 1% | < 0.5% |
| Ab-02 | Polyclonal | Rabbit | ELISA, IHC | 15 ng/mL | < 5% | < 1% |
| Ab-03 | Monoclonal | Rabbit | ELISA | 8 ng/mL | < 0.8% | < 0.3% |
Note: The data presented in this table is a representative example and should be confirmed with the respective antibody suppliers and through in-house validation.
Key Experimental Protocols for Specificity Validation
The gold standard for determining the specificity of antibodies against small molecules like this compound is a competitive enzyme-linked immunosorbent assay (ELISA). This method allows for the quantitative assessment of antibody binding to this compound and its potential cross-reactivity with related compounds.
Competitive ELISA Protocol for this compound Antibody Specificity
This protocol outlines the steps to assess the specificity of a this compound antibody by measuring its ability to bind to immobilized this compound in the presence of free this compound (homologous competition) or potentially cross-reacting molecules (heterologous competition).
Materials:
-
96-well microtiter plates
-
This compound antibody (primary antibody)
-
This compound-protein conjugate (for coating)
-
This compound standard
-
L-Biopterin, Neopterin, and other potential cross-reactants
-
HRP-conjugated secondary antibody (specific to the primary antibody host species)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-protein conjugate in Coating Buffer to a pre-determined optimal concentration.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and potential cross-reactants (L-Biopterin, Neopterin, etc.) in Assay Buffer.
-
In separate tubes, pre-incubate the this compound antibody (at a pre-determined optimal dilution) with an equal volume of the standard or cross-reactant dilutions for 1 hour at room temperature.
-
Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the concentration of this compound in unknown samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of cross-reactivity for each tested compound using the following formula:
-
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
-
-
Visualizing the Validation Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows and principles involved in validating this compound antibody specificity.
Caption: Experimental workflow for competitive ELISA to validate this compound antibody specificity.
Caption: Principle of competitive ELISA for this compound detection.
By following these guidelines and protocols, researchers can confidently validate the specificity of their this compound antibodies, ensuring the accuracy and reliability of their experimental results. This rigorous approach to antibody validation is essential for producing high-quality, reproducible data in the fields of research and drug development.
D-Biopterin: A Comparative Guide to its Validation as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Biopterin (specifically its active form, Tetrahydrobiopterin (B1682763) or BH4) as a biomarker in various disease models. We will delve into its performance against other established biomarkers, supported by experimental data, and provide detailed methodologies for its quantification.
Introduction to this compound (Tetrahydrobiopterin - BH4)
Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymes, playing a critical role in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and in the production of nitric oxide.[1][2] Its involvement in these fundamental biological processes makes it a compelling biomarker for a range of pathological conditions, including neurological, metabolic, cardiovascular, and inflammatory diseases. The intracellular concentration of BH4 is tightly regulated through a balance of de novo synthesis, recycling, and salvage pathways.[1][3]
Comparative Analysis of this compound as a Biomarker
The utility of a biomarker is best assessed by comparing its performance to existing markers in specific disease contexts. This section provides a comparative analysis of this compound against other relevant biomarkers.
Neurological Disorders
In the realm of neurological disorders, particularly those involving neurotransmitter dysregulation, this compound levels in cerebrospinal fluid (CSF) are a direct indicator of cofactor availability for neurotransmitter synthesis.
Comparison with Neopterin (B1670844):
Neopterin, another pteridine, is a byproduct of the BH4 synthesis pathway and is primarily considered a marker of cellular immune activation.[4][5] In inflammatory neurological diseases, such as neuro-sarcoidosis and neuro-Behçet's disease, CSF neopterin levels are markedly elevated during acute phases and decrease during remission, making it a valuable marker for disease activity.[4] In contrast, CSF this compound levels may not show significant changes in these inflammatory conditions but are significantly decreased in disorders directly affecting its synthesis or in conditions like Parkinson's disease.[4][6]
| Biomarker | Disease Relevance | Sample Type | Key Findings |
| This compound (BH4) | Parkinson's Disease, Phenylketonuria (PKU), other genetic defects in BH4 metabolism.[2][4][6] | CSF, Plasma, Urine | Decreased levels in CSF are indicative of impaired neurotransmitter synthesis.[4][6] |
| Neopterin | Inflammatory neurological diseases (e.g., neuro-sarcoidosis, meningitis).[4] | CSF, Serum, Urine | Elevated levels in CSF correlate with the activity of inflammation within the central nervous system.[4] |
Inflammatory Diseases
Chronic inflammation is a hallmark of many diseases. This compound's role in nitric oxide synthesis and its interplay with immune responses position it as a potential inflammatory biomarker.
Comparison with C-Reactive Protein (CRP):
C-reactive protein (CRP) is a well-established, non-specific marker of systemic inflammation.[7][8] While CRP levels rise in response to inflammatory cytokines like IL-6,[7] this compound levels can have a more complex relationship with inflammation. Pro-inflammatory stimuli can increase the biosynthesis of this compound.[8] Studies have shown positive correlations between inflammatory markers like neopterin and CRP.[8] In diabetic neuropathic pain, while BH4 levels themselves were not significantly altered, neopterin levels were significantly increased, and there were significant positive correlations between pro-inflammatory cytokines and metabolites of the BH4 pathway.[9][10]
| Biomarker | Disease Relevance | Sample Type | Key Findings |
| This compound (BH4) | Conditions with associated inflammation (e.g., diabetic neuropathy, cardiovascular disease).[9][10] | Serum, Plasma | Pathway metabolites correlate with pro-inflammatory cytokines.[9][10] |
| Neopterin | Inflammatory conditions, marker of cellular immune activation.[7] | Serum, Plasma, Urine | Released from activated macrophages during inflammation.[7] |
| C-Reactive Protein (CRP) | General marker of acute and chronic inflammation.[7][8] | Serum, Plasma | Levels are stimulated by IL-6 and are reduced after weight loss.[7] |
Cardiovascular Disease
Endothelial dysfunction, a key factor in cardiovascular disease, is linked to the availability of this compound for endothelial nitric oxide synthase (eNOS).
Comparison with Homocysteine:
Elevated homocysteine is an independent risk factor for atherosclerotic cardiovascular disease.[11] Hyperhomocysteinemia can impair endothelial function by reducing the bioavailability of this compound, leading to eNOS uncoupling and reduced nitric oxide production.[11][12][13] Studies have shown that plasma levels of this compound are significantly lower in patients with hyperhomocysteinemia.[13][14] Therefore, while homocysteine indicates vascular risk, this compound levels can provide a more mechanistic insight into the state of endothelial function.
| Biomarker | Disease Relevance | Sample Type | Key Findings |
| This compound (BH4) | Endothelial dysfunction, atherosclerosis.[11][12] | Plasma, Vascular Tissue | Lower levels are associated with impaired endothelial function.[13][14] |
| Homocysteine | Atherosclerotic cardiovascular disease.[11][15] | Plasma, Serum | Elevated levels are a risk factor for cardiovascular disease.[15] |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. Due to its instability and susceptibility to oxidation, sample handling and analytical methods require careful consideration.
Protocol 1: Quantification of this compound (as total biopterin) in Plasma by LC-MS/MS
This method is highly sensitive and specific for the quantification of this compound. To overcome the instability of BH4, the protocol involves the measurement of its stable oxidized form, biopterin (B10759762).
1. Sample Collection and Stabilization:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately transfer the plasma to cryogenic vials containing 0.1% dithioerythritol (B556865) (DTE) to prevent oxidation of BH4.[16][17]
-
Store samples at -80°C until analysis.
2. Sample Preparation (Extraction and Oxidation):
-
Thaw plasma samples on ice.
-
Perform protein precipitation using a suitable solvent (e.g., methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Induce oxidation of all biopterin forms to biopterin under basic conditions.[16][17]
3. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of aqueous mobile phase (e.g., with formic acid) and an organic mobile phase (e.g., methanol (B129727) or acetonitrile).
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification. The concentration of BH4 is indirectly determined by measuring the biopterin concentration and applying a conversion ratio, which should be empirically determined for each species.[16][17]
Performance Characteristics:
-
Lower Limit of Quantitation (LLOQ): Can be as low as 5, 50, or 100 ng/mL depending on the species and endogenous levels.[16][17]
Protocol 2: Quantification of this compound and other Pteridins in CSF by HPLC with Fluorescence Detection
This method allows for the simultaneous measurement of BH4, dihydrobiopterin (BH2), and neopterin in CSF.
1. Sample Collection and Handling:
-
Collect CSF and protect from light.
-
Centrifuge to remove any cells.
-
Store at -80°C until analysis.
2. HPLC Analysis:
-
Column: Atlantis dC18 (4.6 × 150 mm, 3 µm).[18]
-
Mobile Phase: 0.05 M sodium citrate/methanol (97/3, v/v) at pH 7.4.[18]
-
Flow Rate: 0.6 mL/min.[18]
-
Temperature: 30°C.[18]
3. Post-column Coulometric Oxidation and Fluorescence Detection:
-
Perform post-column coulometric oxidation at +600 mV to convert non-fluorescent reduced pterins to their fluorescent oxidized forms.[18]
-
Fluorescence Detection: Excitation at 350 nm and emission at 450 nm.[18]
Performance Characteristics:
-
This single-step method is advantageous over older two-step oxidation methods as it provides a more accurate determination of the reduced forms of biopterin and neopterin.[18]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is essential for understanding the role of this compound as a biomarker.
This compound (BH4) Biosynthesis and Recycling Pathway
Caption: The intricate pathways of this compound (BH4) metabolism.
Experimental Workflow for Biomarker Validation
Caption: A streamlined workflow for validating this compound as a biomarker.
Conclusion
This compound (BH4) holds significant promise as a biomarker across a spectrum of diseases, offering mechanistic insights that are often complementary to established markers. Its quantification, while requiring careful analytical methodology, can provide valuable information for researchers and drug development professionals. This guide serves as a foundational resource for comparing and validating this compound in various disease models, ultimately aiding in the advancement of personalized medicine and targeted therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Significance of CSF total neopterin and biopterin in inflammatory neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Neopterin as a potential biomarker in neuropsychiatry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentrations of neopterin and biopterin in the cerebrospinal fluid of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in C-reactive protein, neopterin and lactoferrin differ after conservative and surgical weight loss in individuals with morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma Biomarkers of Inflammation, the Kynurenine Pathway, and Risks of All-Cause, Cancer, and Cardiovascular Disease Mortality: The Hordaland Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenine, Tetrahydrobiopterin, and Cytokine Inflammatory Biomarkers in Individuals Affected by Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydrobiopterin attenuates homocysteine induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Homocysteine impairs coronary artery endothelial function by inhibiting tetrahydrobiopterin in patients with hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
- 16. researchgate.net [researchgate.net]
- 17. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
comparison of commercial D-Biopterin supplements for research
A Researcher's Guide to Commercial D-Biopterin Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available this compound supplements for research applications. This compound, in its reduced form Tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several critical enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[1][2] The purity, stability, and biological activity of commercial this compound preparations are paramount for reproducible and accurate experimental outcomes. This guide offers a framework for evaluating these supplements, supported by experimental data and detailed methodologies.
Comparative Analysis of Commercial this compound Supplements
The selection of a this compound supplement for research should be guided by stringent quality metrics. While many vendors supply this compound, the provided specifications can vary. Researchers should prioritize suppliers that offer comprehensive analytical data. Below is a summary table compiled from publicly available information from representative vendors.
Table 1: Comparison of Commercial this compound Supplements for Research
| Parameter | Sigma-Aldrich (Product: B1257) | BOC Sciences (Product: 22150-76-1) | MedChemExpress (Product: HY-108269) | MyBioSource (Product: MBS668412) |
| Chemical Name | L-Biopterin | L-Biopterin | Tetrahydrobiopterin ((Rac)-Sapropterin) | 6-Biopterin |
| CAS Number | 22150-76-1[3] | 22150-76-1[] | 69532-33-2 | 22150-76-1 |
| Purity | ≥98% (HPLC) | >95%[] | 99.85% | >98% |
| Form | Solid | Pale Greenish Yellow Solid[] | Solid | Lyophilized Powder |
| Molecular Formula | C9H11N5O3 | C9H11N5O3 | C9H15N5O3 | C9H11N5O3 |
| Molecular Weight | 237.22 g/mol [3] | 237.22 g/mol | 241.26 g/mol | 237.22 g/mol |
| Storage Temp. | -20°C | -20°C | -20°C (3 years), 4°C (2 years) | -20°C |
| Solubility | Soluble in 1 M HCl (1 mg/mL) | Not specified | Soluble in DMSO (≥ 32 mg/mL) | Not specified |
Note: Data is subject to change and may vary by lot. Researchers are strongly encouraged to obtain lot-specific Certificates of Analysis from the vendor before purchase and for record-keeping.
Key Signaling Pathway: this compound (as BH4) in Nitric Oxide Synthesis
This compound is the oxidized and more stable precursor to the biologically active cofactor 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). BH4 is indispensable for the function of nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO) from L-arginine.[1][5] A deficiency in BH4 can lead to "NOS uncoupling," where the enzyme produces superoxide (B77818) radicals (O2•−) instead of NO, contributing to oxidative stress.[6]
Experimental Protocols for Supplement Evaluation
To ensure the quality of a commercial this compound supplement, researchers should perform independent validation. The following protocols provide a framework for assessing purity, stability, and biological activity.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods designed to separate and quantify different pterin (B48896) species.[7][8][9]
-
Objective: To determine the purity of the this compound supplement and quantify the relative amounts of the oxidized (biopterin, dihydrobiopterin) and reduced (tetrahydrobiopterin) forms.
-
Materials:
-
This compound supplement
-
HPLC system with electrochemical and/or fluorescence detectors
-
C18 reverse-phase column
-
Mobile phase: e.g., 50 mM sodium acetate, 5 mM citric acid, 48 µM EDTA, 160 µM dithioerythritol (B556865) (DTE), pH 5.2[7]
-
Standards: Certified standards for biopterin (B10759762), 7,8-dihydrobiopterin (BH2), and tetrahydrobiopterin (BH4)
-
Acid solution: e.g., 1 M HCl
-
Alkaline solution: e.g., 1 M NaOH
-
Extraction buffer: e.g., 50 mM phosphate (B84403) buffer (pH 7.4) with 1 mM DTE
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions for BH4, BH2, and biopterin of known concentrations in the extraction buffer.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound supplement in the extraction buffer to a known concentration. Work quickly and on ice to minimize oxidation of any reduced forms.
-
For total biopterin measurement, an acid-iodine oxidation step can be employed to convert all reduced pterins to the fully oxidized biopterin form.
-
For BH2 measurement, an alkaline-iodine oxidation step can be used, which oxidizes BH4 but not BH2.[10]
-
-
HPLC Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Use electrochemical detection for sensitive measurement of BH4 and fluorescence detection for BH2 and biopterin.[7]
-
The retention times of the peaks in the sample chromatogram are compared with the standards to identify the different pterin species.
-
-
Data Analysis:
-
Generate a standard curve for each pterin species by plotting peak area against concentration.
-
Calculate the concentration of each pterin in the supplement sample based on the standard curves.
-
Purity is expressed as the percentage of the desired biopterin form relative to the total integrated peak area. The BH4/BH2 ratio is a critical indicator of the supplement's redox state.[5]
-
-
Stability Assessment
-
Objective: To evaluate the stability of the this compound supplement under typical laboratory storage and experimental conditions.
-
Procedure:
-
Prepare a stock solution of the this compound supplement as described in the purity assessment protocol.
-
Aliquot the solution into multiple vials.
-
Store aliquots under different conditions (e.g., -80°C, -20°C, 4°C, room temperature) and for different durations (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the purity and the BH4/BH2 ratio of an aliquot using the HPLC method described above.
-
Plot the percentage of the initial BH4 remaining over time for each storage condition to determine the degradation rate.
-
Biological Activity Assay: In Vitro NOS Activity
-
Objective: To confirm that the this compound supplement can function as a cofactor for NOS enzymes.
-
Materials:
-
Recombinant NOS enzyme (e.g., eNOS, nNOS)
-
This compound supplement solution
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calcium/Calmodulin
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Nitric oxide detection kit (e.g., Griess reagent for nitrite (B80452)/nitrate measurement) or a method to measure L-citrulline formation.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant NOS enzyme, L-arginine, NADPH, and calcium/calmodulin.
-
Create a series of reaction tubes and add varying concentrations of the dissolved this compound supplement. Include a negative control with no added biopterin.
-
Initiate the reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop buffer or by heat inactivation).
-
Measure the amount of nitric oxide produced (or its stable metabolites, nitrite and nitrate) using the Griess assay, or quantify the co-product L-citrulline via a colorimetric assay or HPLC.
-
Plot NO production (or L-citrulline formation) as a function of this compound concentration. A dose-dependent increase in product formation indicates that the supplement is biologically active.[11]
-
Experimental Workflow for Supplement Comparison
The following diagram outlines a logical workflow for a comprehensive comparison of different commercial this compound supplements.
References
- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil [frontiersin.org]
- 3. Biopterin | C9H11N5O3 | CID 135403659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydrobiopterin Supplementation: Elevation of Tissue Biopterin Levels Accompanied by a Relative Increase in Dihydrobiopterin in the Blood and the Role of Probenecid-Sensitive Uptake in Scavenging Dihydrobiopterin in the Liver and Kidney of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Mystery of the Tetrahydrobiopterin Synthetic Defect Lethal Mutant leml from Birth to Death in the Silkworm Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of D-Biopterin-Dependent Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The role of D-Biopterin, particularly in its reduced form tetrahydrobiopterin (B1682763) (BH4), as a critical enzymatic cofactor is well-established. It is essential for the synthesis of key neurotransmitters and nitric oxide, making it a molecule of significant interest in various pathological contexts. However, the reproducibility of experimental findings related to BH4 supplementation has yielded a complex and sometimes contradictory landscape. This guide provides an objective comparison of experimental data from two key research areas: endothelial dysfunction and neuroinflammation, highlighting both consistent and divergent findings to aid in the critical evaluation and design of future studies.
Data Presentation: Comparative Analysis of this compound Efficacy
The following tables summarize quantitative data from representative studies investigating the effects of this compound (BH4) supplementation in clinical trials for endothelial dysfunction and preclinical models of neuroinflammation.
Table 1: Clinical Studies on BH4 Supplementation and Endothelial Function
| Study Population | Intervention | Key Outcome Measure | Result | Citation |
| Hypercholesterolemia | Oral BH4 (400 mg twice daily for 4 weeks) | Forearm Blood Flow (FBF) response to acetylcholine | Significant improvement in endothelium-dependent vasodilation | |
| Type 2 Diabetes | Oral BH4 (400 mg/d) | Flow-Mediated Dilation (FMD) | Significant improvement in FMD | [1] |
| Chronic Smokers | Oral BH4 (2 mg/kg) | Flow-Mediated Dilation (FMD) | Significant improvement in FMD | [2] |
| Coronary Artery Disease | Oral BH4 (400 mg/d or 700 mg/d for 2-6 weeks) | Flow-Mediated Dilation (FMD) | No significant improvement in FMD | [3] |
| Older Adults (Sedentary) | Acute oral BH4 (10 mg/kg) | Flow-Mediated Dilation (FMD) | ~45% increase in FMD | |
| Older Adults (Habitually Exercising) | Acute oral BH4 (10 mg/kg) | Flow-Mediated Dilation (FMD) | No significant effect on FMD | [4] |
| Older Adults | Acute oral BH4 (~10 mg/kg) | Flow-Mediated Dilation (FMD) | No significant change in FMD | [1] |
| COPD Patients | Acute oral BH4 | Flow-Mediated Dilation (FMD) | Significant improvement in FMD | |
| Rheumatoid Arthritis | Acute oral BH4 (400 mg) | Flow-Mediated Dilation (FMD) | Significant improvement in FMD (2.56% difference vs. placebo) | [5] |
| Rheumatoid Arthritis | 1-week oral BH4 (400 mg/day) | Flow-Mediated Dilation (FMD) | Significant improvement in FMD (3.50% difference vs. placebo) | [5] |
| Hypertension | Oral BH4 (5 or 10 mg/kg/day for 8 weeks) | Blood Pressure | Reduction in blood pressure | [6] |
| Hypertension | Oral BH4 (200 or 400 mg/day for 4 weeks) | Blood Pressure | Reduction in blood pressure with 400 mg/d dose | [6] |
Table 2: Preclinical Study of BH4 Supplementation in Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | Intervention | Key Outcome Measure | Result | Citation |
| EAE Mice (SJL and C57BL/6) | Oral Sapropterin (BH4) | EAE Clinical Score | Aggravation of EAE, with higher maximum scores | |
| EAE Mice (C57BL/6) | Oral Sapropterin (BH4) | T-cell Infiltration in Spinal Cord | Increased numbers of infiltrating CD4+ and CD8+ T-cells |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate critical assessment and replication of the findings.
Measurement of Endothelial Function: Flow-Mediated Dilation (FMD)
Flow-mediated dilation of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a key indicator of endothelial function.
Protocol:
-
Patient Preparation: Patients are required to fast for at least 8 hours and abstain from caffeine, alcohol, and smoking for at least 12 hours prior to the measurement.
-
Baseline Measurement: The patient rests in a supine position in a quiet, temperature-controlled room for at least 10 minutes. The brachial artery of the non-dominant arm is imaged using a high-resolution ultrasound transducer. Baseline diameter of the brachial artery and blood flow velocity are recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery, and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release nitric oxide, leading to vasodilation. The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes post-cuff release.
-
Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter observed after cuff release.
Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model of the human inflammatory demyelinating disease, multiple sclerosis.
Protocol for MOG35-55-induced EAE in C57BL/6 Mice:
-
Immunization: On day 0, female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin to enhance the permeability of the blood-brain barrier.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which typically appear around day 9-14 post-immunization. The severity of the disease is assessed using a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state or death
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways discussed in the context of this compound's role in vascular function and neuroinflammation.
Caption: eNOS Coupling and Uncoupling Pathway.
Caption: Pro-inflammatory Signaling in EAE.
References
- 1. No effect of acute tetrahydrobiopterin (BH4) supplementation on vascular dysfunction in the old - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of tetrahydrobiopterin administration on endothelial function before and after smoking cessation in chronic smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Tetrahydrobiopterin augments endothelium-dependent dilatation in sedentary but not in habitually exercising older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin Supplementation Improves Endothelial Function But Does Not Alter Aortic Stiffness in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Confirming the Role of D-Biopterin Using Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of genetic knockout models used to elucidate the pivotal role of D-Biopterin, primarily in its reduced form Tetrahydrobiopterin (B1682763) (BH4), in various physiological processes. By examining the experimental data from these models, we aim to offer a comprehensive resource for researchers investigating BH4-dependent pathways and developing novel therapeutic strategies.
This compound, as the precursor to the essential enzyme cofactor Tetrahydrobiopterin (BH4), is indispensable for a multitude of biological functions. BH4 is critically involved in the synthesis of key monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin, as well as in the production of nitric oxide.[1][2][3] Its deficiency, whether through genetic defects in its biosynthesis or recycling pathways, can lead to severe neurological and vascular disorders.[4][5] Genetic knockout models in mice have been instrumental in dissecting the complex in vivo functions of BH4.
Comparison of Genetic Knockout Models for this compound/BH4 Synthesis and Recycling
The generation of mice with targeted disruptions in genes encoding enzymes for BH4 synthesis and recycling has provided invaluable insights. Below is a summary of key findings from various knockout models.
| Gene Knockout | Enzyme Function | Key Phenotypic Consequences | Reference |
| Gch1 | GTP cyclohydrolase I | Complete knockout is embryonic lethal. Conditional knockouts in leukocytes and endothelial cells show a significant decrease in BH4 content in respective tissues, leading to endothelial nitric oxide synthase (eNOS) uncoupling and increased reactive oxygen species (ROS) production. | |
| Pts | 6-pyruvoyltetrahydropterin synthase | Homozygous knockout (Pts-ko/ko) mice die shortly after birth. Knock-in mice with residual PTPS activity (Pts-ki/ki) exhibit reduced total biopterin (B10759762), increased body weight, and elevated intra-abdominal fat, suggesting a role in energy metabolism. | |
| Spr | Sepiapterin reductase | Spr knockout (Spr-/-) mice show severe growth retardation and early mortality. They exhibit a dramatic reduction in brain BH4 levels and a significant decrease in dopamine and serotonin. | |
| Qdpr | Quinonoid dihydropteridine reductase | Qdpr knockout (Qdpr-/-) mice surprisingly do not show decreased BH4 levels; in some tissues, BH4 is even increased. This is attributed to a compensatory upregulation of dihydrofolate reductase (DHFR) in the BH4 salvage pathway. However, the ratio of BH4 to its oxidized form, dihydrobiopterin (BH2), is significantly altered. |
Quantitative Data from Genetic Knockout Models
The following tables present a comparative summary of the quantitative data extracted from studies utilizing these knockout models.
Table 1: Pteridine Levels in Spr Knockout Mice
| Genotype | Tissue | Neopterin (pmol/mg protein) | Total Biopterin (pmol/mg protein) | BH4 (pmol/mg protein) | Sepiapterin (pmol/mg protein) |
| Spr+/+ | Liver | ~0.1 | ~10 | ~8 | Not detected |
| Spr-/- | Liver | ~2.5 | ~1.5 | ~0.2 | ~0.8 |
| Spr+/+ | Brain | ~0.05 | ~1.2 | ~1.0 | Not detected |
| Spr-/- | Brain | ~0.8 | ~0.1 | <0.05 | ~0.3 |
Data adapted from Sumi-Ichinose et al. (2001). Values are approximate and intended for comparative purposes.
Table 2: Neurotransmitter Levels in Spr Knockout Mice Brain
| Genotype | Dopamine (ng/mg protein) | Serotonin (ng/mg protein) |
| Spr+/+ | ~10 | ~0.5 |
| Spr-/- | ~0.5 | ~0.05 |
Data adapted from Sumi-Ichinose et al. (2001). Values are approximate and intended for comparative purposes.
Table 3: Biopterin Levels in Endothelial Cells with DHFR and GTPCH Knockdown
| Condition | Intracellular BH4 (% of control) | Intracellular BH2 (% of control) | Total Biopterins (% of control) | BH4:BH2 Ratio |
| Control siRNA | 100% | 100% | 100% | ~4.8 |
| DHFR siRNA | ~60% | ~200% | ~100% | ~1.9 |
| GTPCH siRNA | ~5% | ~5% | ~5% | Unchanged |
Data adapted from Crabtree et al. (2009). This study used siRNA-mediated knockdown in endothelial cells, which serves as an alternative in vitro model to genetic knockout mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Generation of Spr-Knockout Mice
The mouse Spr gene was targeted by homologous recombination in embryonic stem (ES) cells. The targeting vector was constructed to replace a portion of the Spr gene, including exons encoding the active site, with a neomycin resistance cassette. Chimeric mice were generated by injecting the targeted ES cells into blastocysts. Germline transmission of the mutated allele was confirmed by Southern blot analysis of tail DNA from the offspring.
Measurement of Pteridine Levels
Pteridine levels (neopterin, biopterin, BH4, and sepiapterin) in mouse tissues were quantified by high-performance liquid chromatography (HPLC) with fluorescence detection. Tissues were homogenized in an acidic extraction buffer. Pterins were then oxidized, and the stable oxidized forms were separated by reverse-phase HPLC and detected by their native fluorescence.
Measurement of Catecholamines and Serotonin
Brain tissue was homogenized in a solution containing perchloric acid. After centrifugation, the supernatant was analyzed for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection. The amounts of neurotransmitters were quantified by comparing the peak areas with those of known standards.
siRNA-mediated Gene Knockdown in Endothelial Cells
Endothelial cells were transfected with specific small interfering RNAs (siRNAs) targeting either dihydrofolate reductase (DHFR) or GTP cyclohydrolase I (GTPCH), or with a non-targeting control siRNA. The efficiency of knockdown was confirmed by Western blot analysis of protein levels. Intracellular biopterin levels and nitric oxide synthase (NOS) activity were then measured.
Visualizing the Pathways and Workflows
This compound (BH4) Biosynthesis and Recycling Pathways
Caption: BH4 biosynthesis and recycling pathways.
Experimental Workflow for Generating Knockout Mice
References
- 1. Biopterin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of tetrahydrobiopterin in inflammation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Biopterin and Tetrahydrofolate Cofactors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic cofactors is paramount. This guide provides a detailed comparative study of two essential pteridine (B1203161) cofactors: D-Biopterin (in its active form, tetrahydrobiopterin (B1682763) or BH4) and tetrahydrofolate (THF). While both are vital for various metabolic processes, they exhibit distinct functionalities and enzymatic partners.
This publication delves into the structural and functional differences between BH4 and THF, presenting available data in a comparative format. Furthermore, it provides detailed experimental protocols for key enzymes, enabling researchers to conduct their own comparative studies to evaluate the performance of these cofactors in specific enzymatic reactions.
Structural and Functional Comparison
This compound and tetrahydrofolate, while both belonging to the pteridine family of molecules, have evolved to fulfill different roles within the cell. Their structural variations underpin their distinct cofactor activities.
| Feature | This compound (Tetrahydrobiopterin, BH4) | Tetrahydrofolate (THF) |
| Core Structure | 2-amino-4-oxo-pteridine ring with a dihydroxypropyl side chain at C6 | 2-amino-4-oxo-pteridine ring linked to a p-aminobenzoylglutamate moiety |
| Primary Function | Redox cofactor, donating electrons in hydroxylation reactions.[1][2] | Carrier of one-carbon units (e.g., methyl, formyl, methylene) in various metabolic pathways. |
| Key Associated Enzymes | Aromatic Amino Acid Hydroxylases (Phenylalanine, Tyrosine, Tryptophan Hydroxylase), Nitric Oxide Synthases (NOS), Alkylglycerol monooxygenase.[1][3] | Dihydrofolate Reductase, Thymidylate Synthase, Methylene-tetrahydrofolate Reductase (MTHFR). |
| Biosynthesis Precursor | Guanosine triphosphate (GTP).[1] | Guanosine triphosphate (GTP) in microorganisms and plants. Humans obtain it from the diet as folate (Vitamin B9). |
Biosynthesis Pathways
The biosynthesis of these two cofactors originates from GTP but diverges to produce structurally and functionally distinct molecules.
Key Enzymes and Cofactor Specificity
The enzymes that utilize these cofactors are highly specific, a direct consequence of the distinct structural features of BH4 and THF.
Aromatic Amino Acid Hydroxylases (AAAH)
These enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are crucial for neurotransmitter and amino acid metabolism. They exhibit a strict requirement for BH4 as a reducing cofactor.[4] Tetrahydrofolate is not known to be a competent cofactor for these enzymes.
Phenylalanine Hydroxylase (PAH) Kinetic Parameters with Tetrahydrobiopterin
| Parameter | Value | Reference |
| Kd for BH4 | 65 µM | [5][6] |
| Km for BH4 | ~25-30 µM |
Nitric Oxide Synthases (NOS)
NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule. BH4 is an essential cofactor for all NOS isoforms, playing a key role in coupling the enzyme's oxygenase and reductase domains.[7] A deficiency in BH4 can lead to NOS uncoupling, where the enzyme produces superoxide (B77818) instead of NO.[8] There is no evidence to suggest that THF can substitute for BH4 in this role.
Dihydropteridine Reductase (DHPR)
DHPR is responsible for the regeneration of BH4 from its oxidized form, quinonoid dihydrobiopterin (qBH2).[1] This recycling is vital for maintaining a sufficient intracellular pool of the active cofactor. The enzyme is specific for dihydropteridines and does not act on dihydrofolate.
Experimental Protocols
To facilitate direct comparative studies, detailed protocols for the assay of key enzymes are provided below. These can be adapted to test the efficacy of different pteridine cofactors.
Phenylalanine Hydroxylase (PAH) Activity Assay (Continuous Spectrophotometric Method)
This assay continuously monitors the production of tyrosine from phenylalanine by measuring the increase in absorbance at 275 nm.
Materials:
-
Recombinant Phenylalanine Hydroxylase
-
L-phenylalanine
-
Tetrahydrobiopterin (BH4)
-
Tetrahydrofolate (THF)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.3)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 275 nm
Procedure:
-
Prepare a reaction buffer containing 50 mM HEPES, pH 7.3, 1 mg/ml catalase, and 10 µM ferrous ammonium sulfate.
-
Prepare stock solutions of L-phenylalanine (e.g., 100 mM), BH4 (e.g., 10 mM in 10 mM HCl with 10 mM DTT), and THF (e.g., 10 mM in a suitable buffer with DTT).
-
For a standard assay, in a final volume of 200 µL, add the following to a well/cuvette:
-
Reaction buffer
-
L-phenylalanine to a final concentration of 1 mM.
-
PAH enzyme (e.g., 0.01 mg/ml final concentration).
-
-
To pre-activate the enzyme, incubate the mixture for 5 minutes at 25°C.[9]
-
Initiate the reaction by adding the cofactor (BH4 or THF) to a final concentration of 75 µM.
-
Immediately start monitoring the increase in absorbance at 275 nm for a set period (e.g., 10 minutes).
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters, vary the concentration of the cofactor while keeping the substrate concentration constant, and vice versa.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent Method)
This colorimetric assay measures the production of nitrite (B80452), a stable oxidation product of NO.
Materials:
-
Cell or tissue lysate containing NOS, or purified NOS
-
L-arginine (substrate)
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Tetrahydrofolate (THF)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Nitrate (B79036) Reductase (to convert nitrate to nitrite for total NO measurement)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary salts).
-
Prepare a reaction mixture containing L-arginine, NADPH, calmodulin, and either BH4 or THF at desired concentrations.
-
Add the cell/tissue lysate or purified enzyme to the reaction mixture to a final volume.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
To measure total NO production, add nitrate reductase and its cofactors and incubate further according to the manufacturer's instructions to convert nitrate to nitrite.
-
Stop the reaction and initiate color development by adding Griess Reagent Part A, followed by Part B.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Conclusion
This compound (as BH4) and tetrahydrofolate are both indispensable pteridine cofactors, yet they operate in distinct metabolic spheres. BH4 is a dedicated redox cofactor for critical hydroxylation reactions, while THF is the primary carrier of one-carbon units for biosynthesis. Their unique structures dictate their enzymatic specificity, and there is currently no evidence to suggest they can substitute for one another in their primary biological roles. The provided experimental protocols offer a framework for researchers to directly investigate the cofactor specificity of relevant enzymes and to explore the potential for any promiscuous or inhibitory effects of these pteridines in various biological systems. This guide serves as a foundational resource for further research into the fascinating and complex world of pteridine cofactors.
References
- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic activity of tetrahydrobiopterin in dihydropteridine reductase deficiency and indications for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of phenylalanine hydroxylase with analogs of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. publications.aap.org [publications.aap.org]
Assessing Off-Target Effects of D-Biopterin Supplementation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Biopterin (BH4) supplementation's performance against placebo, with a focus on potential off-target effects. The information is supported by experimental data from clinical trials and peer-reviewed studies.
This compound, also known as tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several key enzymatic reactions in the body. Its primary, or "on-target," effects are the activation of aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—and nitric oxide synthase (NOS). These actions are crucial for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, and the vasodilator nitric oxide (NO)[1][2][3][4]. However, supplementation with its synthetic form, sapropterin (B162354) dihydrochloride (B599025), may also lead to off-target effects. This guide delves into these effects, providing quantitative data and detailed experimental protocols for their assessment.
Comparison of Off-Target Effects: this compound vs. Placebo
A primary off-target concern with this compound supplementation is the potential for altering the balance between its reduced (BH4) and oxidized (dihydrobiopterin, BH2) forms. A high BH2/BH4 ratio can lead to the "uncoupling" of nitric oxide synthase (NOS), where the enzyme produces superoxide (B77818) radicals instead of nitric oxide, contributing to oxidative stress[5]. Clinical studies have shown that while this compound supplementation increases plasma BH4 levels, it can also elevate BH2 levels.
Adverse events reported in placebo-controlled clinical trials provide further insight into the off-target effects of this compound. The following table summarizes the incidence of common adverse reactions in patients treated with sapropterin dihydrochloride compared to placebo.
| Adverse Reaction | Sapropterin Dihydrochloride (10-20 mg/kg/day) (N=74) | Placebo (N=59) |
| n (%) | n (%) | |
| Headache | 11 (15%) | 8 (14%) |
| Upper respiratory tract infection | 9 (12%) | 14 (24%) |
| Rhinorrhea (runny nose) | 8 (11%) | 0 (0%) |
| Pharyngolaryngeal pain (sore throat) | 7 (10%) | 1 (2%) |
| Diarrhea | 6 (8%) | 3 (5%) |
| Vomiting | 6 (8%) | 4 (7%) |
| Cough | 5 (7%) | 3 (5%) |
| Pyrexia (fever) | 5 (7%) | 4 (7%) |
| Abdominal pain | 4 (5%) | 5 (8%) |
| Nasal congestion | 3 (4%) | 0 (0%) |
| Data compiled from FDA clinical trial information for Kuvan™ (sapropterin dihydrochloride). |
A meta-analysis of randomized controlled trials indicated no significant overall difference in the incidence of common adverse events between sapropterin and placebo groups. However, a real-world analysis of the FDA Adverse Event Reporting System (FAERS) identified potential unexpected adverse events, including gastroesophageal reflux disease, flatulence, and infections.
Key Signaling Pathways and Experimental Workflows
To understand the on- and off-target effects of this compound, it is crucial to visualize the biochemical pathways in which it participates and the experimental workflows used to assess its impact.
Caption: this compound (BH4) signaling pathways.
The diagram above illustrates the central role of this compound (BH4) in both on-target and off-target pathways. On-target, BH4 is an essential cofactor for nitric oxide synthase (NOS) to produce nitric oxide, and for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH) to synthesize neurotransmitter precursors. Off-target effects can arise when BH4 is oxidized to BH2, which can promote the uncoupling of NOS, leading to the production of superoxide instead of nitric oxide.
Caption: Workflow for assessing this compound effects.
This workflow outlines a typical placebo-controlled clinical trial design to assess the effects of this compound supplementation. Key outcome measures include the quantification of BH4 and BH2 levels in blood samples and the assessment of endothelial function through flow-mediated dilation.
Detailed Experimental Protocols
Quantification of Biopterins (BH4 and BH2) in Human Plasma by HPLC
This method is used to measure the levels of the active cofactor (BH4) and its oxidized form (BH2) in plasma, allowing for the assessment of the BH4/BH2 ratio.
a. Sample Collection and Preparation:
-
Collect whole blood into EDTA-containing tubes.
-
To prevent the auto-oxidation of BH4, immediately add a reducing agent like dithiothreitol (B142953) (DTT) to the blood sample (final concentration of 0.1%).
-
Centrifuge the blood at 2,000-3,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a new tube and immediately freeze and store at -80°C until analysis.
-
For analysis, thaw the plasma samples on ice.
-
Deproteinize the plasma by adding an equal volume of ice-cold 0.1 M perchloric acid or a similar acidic solution.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
b. HPLC with Electrochemical Detection:
-
HPLC System: A standard HPLC system equipped with a refrigerated autosampler and an electrochemical detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an organic modifier like methanol (B129727) or acetonitrile. The exact composition may need optimization.
-
Detection: An electrochemical detector with two electrodes set at different potentials is used for differential detection of BH4 and BH2. For example, a first electrode at a lower potential (e.g., +50 mV) to detect BH4 and a second electrode at a higher potential (e.g., +350 mV) to detect BH2.
-
Quantification: Create a standard curve using known concentrations of BH4 and BH2 to quantify their levels in the plasma samples.
Assessment of Endothelial Function using Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound technique that measures the dilation of an artery in response to an increase in blood flow, providing an index of endothelium-dependent, nitric oxide-mediated vasodilation.
a. Patient Preparation:
-
Patients should fast for at least 8-12 hours before the measurement.
-
Patients should refrain from exercise, caffeine, and smoking on the day of the study.
-
The measurement should be performed in a quiet, temperature-controlled room with the patient resting in a supine position for at least 10 minutes before the first scan.
b. FMD Procedure:
-
Baseline Imaging: A high-resolution ultrasound system with a linear array transducer (≥7 MHz) is used to image the brachial artery in the longitudinal plane. The diameter of the artery is measured at end-diastole for a baseline reading.
-
Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery, and inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.
-
Post-Occlusion Imaging: The cuff is then rapidly deflated, causing a surge of blood flow through the brachial artery (reactive hyperemia).
-
Dilation Measurement: The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes following cuff deflation. The maximum diameter achieved during this period is identified.
-
Calculation: FMD is calculated as the percentage change in artery diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
References
- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Tetrahydrobiopterin and How Does It Affect Brain Health? [peirsoncenter.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 5. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Biopterin: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Biopterin, aligning with standard laboratory safety protocols and environmental regulations. While this compound itself is not classified as acutely toxic, it is often categorized as a skin and eye irritant, necessitating careful handling and disposal to maintain a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult your institution's specific safety data sheet (SDS) for this compound and adhere to all personal protective equipment (PPE) requirements. Standard PPE includes safety goggles, gloves, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's chemical waste program. Do not dispose of solid this compound in the regular trash or wash it down the drain.
-
Waste Collection:
-
Carefully sweep up solid this compound, avoiding dust formation.
-
Place the collected solid waste into a designated, chemically compatible, and clearly labeled hazardous waste container. Plastic containers are often preferred for solid waste.[1][2]
-
Ensure the container is kept tightly sealed when not in use.[1][3][4]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Irritant").
-
Record the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure the storage area is secure and away from incompatible materials, particularly strong oxidizing agents.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
-
Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.
-
Disposal and Safety Parameters
The following table summarizes key information for the safe disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (due to irritant properties) | Fisher Scientific SDS |
| Disposal Method | Collection for licensed hazardous waste disposal | General Laboratory Guidelines |
| Container Type | Chemically compatible, sealed container (plastic preferred) | |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Hazard Warnings, Date | |
| Storage Location | Designated Satellite Accumulation Area (SAA) | |
| PPE | Safety goggles, gloves, lab coat | Fisher Scientific SDS |
| Spill Cleanup | Sweep up solid, place in a suitable container for disposal | Fisher Scientific SDS |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling D-Biopterin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with D-Biopterin. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact.[1][2] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects eyes from splashes and dust.[3][4][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if dust is generated.[6] |
| Body Protection | Laboratory coat or chemical-resistant coveralls.[3][4] | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes. Chemical-resistant boots may be necessary for spill response.[1][4] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Avoid the formation of dust when handling the solid form of this compound.[6]
-
Weigh the required amount of this compound carefully, minimizing agitation.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing. This compound is slightly soluble in water.[7]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all solid waste, including contaminated gloves, wipes, and empty containers, in a designated, labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
-
Disposal Procedure :
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to schedule a waste pickup.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. fishersci.com [fishersci.com]
- 7. schircks.ch [schircks.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
